SMARCA2 ligand-7
Description
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Propriétés
Formule moléculaire |
C26H29N7O2 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
4-[2-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyrimidin-5-yl]cyclohexan-1-one |
InChI |
InChI=1S/C26H29N7O2/c27-25-23(11-22(30-31-25)21-3-1-2-4-24(21)35)32-14-18-7-8-19(15-32)33(18)26-28-12-17(13-29-26)16-5-9-20(34)10-6-16/h1-4,11-13,16,18-19,35H,5-10,14-15H2,(H2,27,31) |
Clé InChI |
MPQKIBCLBHJPKA-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SMARCA2 Ligand-7: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers harboring mutations in its paralog, SMARCA4. This has spurred the development of targeted therapies, with a significant focus on Proteolysis Targeting Chimeras (PROTACs) to induce SMARCA2 degradation. "SMARCA2 ligand-7" is a chemical entity utilized as a building block for the synthesis of such PROTACs. This technical guide provides a comprehensive overview of the known properties of this compound, its role in the development of SMARCA2-targeting PROTACs, and detailed, representative experimental protocols for the characterization of these molecules. While specific peer-reviewed data on "this compound" is limited, this guide leverages information on analogous SMARCA2 bromodomain ligands to provide a practical framework for researchers in the field.
This compound: Physicochemical Properties
This compound is classified as a ligand for the target protein SMARCA2, intended for the synthesis of PROTACs.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 471.55 g/mol | [1] |
| Molecular Formula | C26H29N7O2 | [1] |
| CAS Number | 2568281-41-2 | [1] |
Role in SMARCA2-Targeting PROTACs
This compound serves as the "warhead" that binds to the bromodomain of the SMARCA2 protein.[2][3] In a PROTAC molecule, this ligand is connected via a chemical linker to another ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]). This ternary complex formation (Target Protein - PROTAC - E3 Ligase) facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This approach has proven effective in selectively reducing SMARCA2 levels in cancer cells.
Figure 1: General mechanism of action for a SMARCA2-targeting PROTAC.
Experimental Protocols
The following are representative, detailed protocols for the characterization of SMARCA2 ligands and their corresponding PROTACs, based on methodologies described in the scientific literature for similar compounds.
Ligand Binding Affinity: Surface Plasmon Resonance (SPR)
This protocol describes a typical experiment to determine the binding affinity and kinetics of a SMARCA2 ligand to its target bromodomain.
Objective: To quantify the binding affinity (KD) of a SMARCA2 ligand to the SMARCA2 bromodomain.
Materials:
-
Recombinant human SMARCA2 bromodomain protein (with an affinity tag, e.g., His-tag or GST-tag)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound or analogous compound, dissolved in DMSO and serially diluted in running buffer
Methodology:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the recombinant SMARCA2 bromodomain protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of the SMARCA2 ligand in running buffer (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all samples and below 1%.
-
Inject the ligand solutions over the immobilized SMARCA2 bromodomain and the reference flow cell at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the ligand to dissociate by flowing running buffer for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
PROTAC-Mediated Protein Degradation: Western Blot Analysis
This protocol details how to assess the efficacy of a PROTAC, derived from a ligand like this compound, in degrading SMARCA2 protein in a cellular context.
Objective: To determine the half-maximal degradation concentration (DC50) of a SMARCA2-targeting PROTAC.
Materials:
-
Cancer cell line expressing SMARCA2 (e.g., A549, a non-small cell lung cancer line)
-
Cell culture medium and supplements
-
SMARCA2-targeting PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the SMARCA2-targeting PROTAC in cell culture medium (e.g., from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-SMARCA2, anti-SMARCA4, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Figure 2: Experimental workflow for characterizing a SMARCA2 ligand and its derived PROTAC.
Chemical Structure
While the exact, verified 2D structure of "this compound" is not available in peer-reviewed literature, a representative structure of a SMARCA2 bromodomain ligand used in PROTAC synthesis is depicted below. These ligands typically feature a core scaffold that occupies the acetyl-lysine binding pocket of the bromodomain.
Figure 3: Representative chemical structure of a SMARCA2 bromodomain ligand core.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of the SMARCA2 protein. While detailed characterization of this specific ligand is not widely published, the principles and experimental protocols outlined in this guide provide a robust framework for its application and for the evaluation of the resulting PROTACs. The continued exploration of such targeted degradation strategies holds significant promise for the development of novel therapeutics for SMARCA4-deficient cancers.
References
The Mechanism of Action of SMARCA2 Ligand-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SMARCA2 ligand-7, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. This document outlines the molecular mechanism, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: PROTAC-Mediated Degradation
This compound, also identified as PROTAC SMARCA2/4-degrader-7 or compound I-439, operates through a mechanism of targeted protein degradation.[1] As a heterobifunctional molecule, it is composed of three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The primary E3 ligase recruited by this class of degraders is often Cereblon (CRBN) or Von Hippel-Lindau (VHL).
The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the SMARCA2 protein and the E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase, now in proximity to SMARCA2, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2 protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated SMARCA2 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades SMARCA2 into small peptides, while the this compound and the E3 ligase are released and can participate in further rounds of degradation.
This targeted degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2. In SMARCA4-deficient cancers, the cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality. By selectively degrading SMARCA2, its ligand-7 can induce cell death in these cancer cells while sparing healthy cells.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other representative SMARCA2 degraders from the literature.
Table 1: Degradation Potency of this compound (Compound I-439)
| Parameter | Cell Line | Value | Treatment Time | Reference |
| DC50 | A549 | <100 nM | 24 hours | [1] |
| Dmax | A549 | >90% | 24 hours | [1] |
Table 2: Degradation Potency of a similar compound, PROTAC SMARCA2 degrader-7 (Compound I-428)
| Target | Parameter | Cell Line | Value | Reference |
| SMARCA2 | DC50 | MV411 | <100 nM | [2] |
| SMARCA4 | DC50 | MV411 | 100-500 nM | [2] |
Experimental Protocols
Detailed methodologies for the characterization of SMARCA2 degraders are provided below. These protocols are based on standard techniques described in the literature for similar compounds.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549, MV411) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature the samples by boiling. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Chemiluminescent Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Image Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability and calculate the IC50 value.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of Action of a SMARCA2 PROTAC.
Caption: Western Blot Experimental Workflow.
References
Discovery and Synthesis of SMARCA2 Targeting Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of ligands targeting SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. Dysregulation of SMARCA2 is implicated in various diseases, most notably in cancers with mutations in the related SMARCA4 gene, creating a synthetic lethal dependency on SMARCA2.[1][2] This has positioned SMARCA2 as a compelling therapeutic target for drug discovery.
The Role of SMARCA2 in Chromatin Remodeling
SMARCA2, also known as BRM, is a critical catalytic subunit of the SWI/SNF (switch/sucrose non-fermenting) chromatin remodeling complexes.[3][4] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby controlling gene expression.[5][6] The SMARCA2 protein contains several key domains, including an ATPase domain and a bromodomain (BRD), which recognizes acetylated lysine (B10760008) residues on histone tails.[3][7] This interaction is crucial for anchoring the SWI/SNF complex to specific chromatin regions, facilitating gene regulation involved in processes like DNA repair, replication, and cell differentiation.[5] The ATPase and bromodomain are the primary targets for the development of small molecule inhibitors and degraders.[2][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The SMARCA2 Bromodomain in Oncology: A Technical Guide to a Nuanced Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a fundamental role in regulating gene expression by altering chromatin structure.[2] In the context of cancer, a significant therapeutic window has been identified through the principle of synthetic lethality. Tumors with loss-of-function mutations in the paralogous ATPase subunit, SMARCA4 (also known as BRG1), exhibit a strong dependency on SMARCA2 for survival.[3][4] This has positioned SMARCA2 as a compelling target for cancer therapy.[3]
Initially, the bromodomain of SMARCA2, a conserved structural module that recognizes acetylated lysine (B10760008) residues on histones, was explored as a druggable domain.[5][6] However, extensive research has demonstrated that inhibition of the bromodomain alone is insufficient to replicate the anti-proliferative effects observed with complete SMARCA2 protein depletion.[7][8] The catalytic ATPase activity, not the bromodomain's acetyl-lysine binding function, has been identified as the crucial driver of the oncogenic phenotype in SMARCA4-deficient cancers.[5][7]
This has led to a strategic shift in drug development from small molecule inhibitors of the bromodomain to Proteolysis Targeting Chimeras (PROTACs).[9][10] These heterobifunctional molecules utilize the SMARCA2 bromodomain as an anchor to recruit an E3 ubiquitin ligase, leading to the targeted degradation of the entire SMARCA2 protein.[8][10] This approach effectively mimics the synthetic lethal effect and has shown significant promise in preclinical models.[11][12]
This technical guide provides an in-depth overview of the role of the SMARCA2 bromodomain in cancer, focusing on its function as a handle for targeted protein degradation. We present quantitative data on bromodomain binders and PROTACs, detailed experimental protocols for their evaluation, and visual workflows to guide research and development efforts.
Data Presentation: Quantitative Analysis of SMARCA2 Bromodomain Ligands and Degraders
The following tables summarize key quantitative data for compounds targeting the SMARCA2 bromodomain, including traditional inhibitors and PROTACs.
Table 1: Binding Affinity of Small Molecule Inhibitors for SMARCA2 Bromodomain
| Compound | Target(s) | Assay | Binding Affinity (Kd in nM) | Reference |
| PFI-3 | SMARCA2/4, PBRM1 | Isothermal Titration Calorimetry (ITC) | 89 | [1] |
| PFI-3 | SMARCA2 | BROMOscan | 55-110 | [7] |
| PFI-3 | SMARCA4 | BROMOscan | 55 | [13] |
| PFI-3 | PBRM1 (5th bromodomain) | BROMOscan | 55 | [13] |
| DCSM06 | SMARCA2 | AlphaScreen | IC50: 39,900 | [14] |
| DCSM06 | SMARCA2 | Surface Plasmon Resonance (SPR) | 38,600 | [14] |
| DCSM06-05 | SMARCA2 | AlphaScreen | IC50: 9,000 | [14] |
| DCSM06-05 | SMARCA2 | Surface Plasmon Resonance (SPR) | 22,400 | [15] |
Table 2: Cellular Activity and Degradation Efficacy of SMARCA2 PROTACs
| PROTAC | Cell Line | Assay | Potency (DC50 in nM) | Efficacy (Dmax in %) | Reference |
| ACBI2 | RKO | Cellular Degradation | 1 | >90% (SMARCA2) | [16] |
| A947 | SW1573 | In-Cell Western | ~10 | >90% (SMARCA2) | [17] |
| YDR1 | H322 | Western Blot | 6.4 | 99.2 | [18] |
| YDR1 | HCC515 | Western Blot | 10.6 | 99.4 | [18] |
| YDR1 | H2030 | Western Blot | 12.7 | 98.7 | [18] |
| YDR1 | H2126 | Western Blot | 1.2 | 99.6 | [18] |
| YD54 | H322 | Western Blot | 1 | 99.3 | [18] |
| YD54 | HCC515 | Western Blot | 1.2 | 98.9 | [18] |
| YD54 | H2030 | Western Blot | 10.3 | 98.6 | [18] |
| YD54 | H2126 | Western Blot | 1.6 | 98.9 | [18] |
| Unnamed PROTAC | SMARCA4-mutant lung cancer cells | Cellular Degradation | 30 (median) | Not Specified | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SMARCA2 bromodomain-targeting compounds are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain-Ligand Binding
This assay is used to screen for and characterize inhibitors that disrupt the interaction between the SMARCA2 bromodomain and an acetylated histone peptide.[20]
-
Principle: Donor and acceptor beads are brought into proximity when the SMARCA2 bromodomain (e.g., His-tagged) binds to a biotinylated, acetylated histone peptide.[20] Upon laser excitation, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in a luminescent signal.[20] A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.[20]
-
Materials:
-
Recombinant His-tagged SMARCA2 bromodomain.
-
Biotinylated acetylated histone peptide (e.g., H3K14ac).
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Anti-His antibody-conjugated Acceptor beads (or similar GSH-coated beads for GST-tagged proteins).[21][22]
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[2]
-
384-well Optiplate (PerkinElmer).
-
Test compounds.
-
-
Protocol:
-
Prepare a master mix of the His-tagged SMARCA2 bromodomain and the biotinylated histone peptide in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add test compounds at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add Acceptor beads and incubate for 60 minutes.
-
Add Donor beads and incubate for another 60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target within the complex environment of a cell.[5]
-
Principle: The binding of a ligand to its target protein increases the protein's thermal stability.[5] When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.
-
Materials:
-
Cultured cells of interest.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Western blot or ELISA reagents.
-
-
Protocol:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures in a thermocycler for a set time (e.g., 3 minutes).
-
Cool the samples on ice.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SMARCA2 in the supernatant by Western blot or another quantitative protein detection method.
-
-
Data Analysis: Plot the amount of soluble SMARCA2 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for PROTAC-Mediated SMARCA2 Degradation
This is the standard method to quantify the reduction in total SMARCA2 protein levels following treatment with a PROTAC.[3]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using an antibody specific to the target protein (SMARCA2).[3] The intensity of the resulting band is proportional to the amount of protein.
-
Materials:
-
Cultured cells.
-
SMARCA2-targeting PROTAC.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against SMARCA2.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imager.
-
-
Protocol:
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.[3]
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane to prevent non-specific antibody binding.[3]
-
Incubate the membrane with the primary anti-SMARCA2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imager.[3]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation) from a dose-response curve.[23]
Mandatory Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of SMARCA2 degradation by a PROTAC in SMARCA4-deficient cancer cells.
Experimental and Logical Workflows
Caption: A generalized workflow for the development and evaluation of SMARCA2-targeting PROTACs.
Conclusion
The bromodomain of SMARCA2, while not the primary driver of oncogenesis in SMARCA4-deficient cancers, has proven to be an indispensable tool for the development of targeted protein degraders. The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a clear rationale for this therapeutic strategy. The evolution from bromodomain inhibitors to PROTACs highlights a sophisticated understanding of the target biology and a refined approach to drug design. The data and protocols presented in this guide are intended to equip researchers with the necessary information to further investigate and develop novel therapies targeting the SMARCA2 dependency in cancer. As more SMARCA2-degrading PROTACs advance through the development pipeline, they hold the potential to offer a new and effective treatment option for a genetically defined patient population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]
- 20. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. youtube.com [youtube.com]
The Vanguard of Precision Oncology: A Technical Guide to SMARCA2-Targeted Synthetic Lethality in SMARCA4-Mutant Cancers
For Immediate Release
This technical guide provides a comprehensive overview of the principles, preclinical data, and clinical landscape of targeting SMARCA2 as a synthetic lethal strategy in cancers characterized by SMARCA4 mutations. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of this therapeutic approach, details key experimental methodologies, and summarizes the current state of inhibitor and degrader development.
Executive Summary
The SWI/SNF chromatin remodeling complex, a critical regulator of gene expression, is frequently mutated in human cancers. Loss-of-function mutations in SMARCA4 (also known as BRG1), a key ATPase subunit of this complex, render cancer cells uniquely dependent on its paralog, SMARCA2 (also known as BRM).[1][2][3] This dependency creates a synthetic lethal vulnerability, where the targeted inhibition or degradation of SMARCA2 selectively kills SMARCA4-mutant cancer cells while sparing normal tissues.[4][5][6] This approach has emerged as a promising therapeutic strategy, with several small molecule inhibitors and targeted protein degraders now advancing through preclinical and clinical development. This guide explores the foundational science, experimental validation, and therapeutic potential of this targeted oncology strategy.
The Molecular Basis of Synthetic Lethality
SMARCA4 and SMARCA2 encode for two mutually exclusive catalytic ATPase subunits of the SWI/SNF (or BAF) complex.[3][7] This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene expression, DNA replication, and repair.[8] In healthy cells, the SWI/SNF complex can incorporate either SMARCA4 or SMARCA2. However, in cancers with inactivating mutations in SMARCA4, the complex becomes entirely reliant on SMARCA2 to maintain its function and, consequently, for cell survival.[1][9]
Initial therapeutic strategies targeting the bromodomain of SMARCA2 proved insufficient, as research demonstrated that the ATPase activity is the critical function for cell proliferation in this context.[10] Therefore, current drug development efforts are focused on two primary modalities: selective ATPase inhibitors and targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).[1][4][11] PROTACs, in particular, have gained significant traction as they can eliminate the target protein entirely, offering a potentially more durable and potent effect.[12][13][14]
Preclinical Data Summary
A growing body of preclinical evidence validates the therapeutic potential of SMARCA2-selective agents. These compounds have demonstrated potent and selective activity in vitro and robust anti-tumor efficacy in vivo across various SMARCA4-mutant cancer models.
In Vitro Potency and Selectivity of SMARCA2-Targeted Agents
The tables below summarize the in vitro performance of selected SMARCA2 inhibitors and degraders. DC₅₀ represents the concentration required for 50% maximal degradation, while IC₅₀ denotes the concentration for 50% inhibition of cell proliferation.
| Compound Class | Compound Name | Target | Potency | Selectivity (vs. SMARCA4) | Cell Line | Reference |
| ATPase Inhibitor | G-141 | SMARCA2 | Sub-nanomolar | > 35-fold | Isogenic cells | [9][15] |
| ATPase Inhibitor | HD-10991 / HD-11030 | SMARCA2 | Single-digit nM | > 30-fold | Melanoma, NSCLC | [3] |
| PROTAC Degrader | YD54 | SMARCA2 | DC₅₀: 8.1-16 nM | Selective | H1792 (NSCLC) | [16] |
| PROTAC Degrader | YDR1 | SMARCA2 | DC₅₀: 60-69 nM | Selective | H1792 (NSCLC) | [16] |
| PROTAC Degrader | Unnamed (Prelude) | SMARCA2 | IC₅₀: 3-10 nM | 50 to 300-fold (DC₅₀) | H838, H1693 (NSCLC) | [14] |
In Vivo Efficacy in Xenograft Models
Oral or intravenous administration of SMARCA2-selective compounds has resulted in significant tumor growth inhibition and regression in multiple SMARCA4-deficient cell-derived (CDX) and patient-derived (PDX) xenograft models.
| Compound Name | Model Type | Cancer Type | Dosing | Outcome | Reference |
| G-141 | CDX | NSCLC | Oral | Tumor regression, no observed toxicity | [15] |
| HD-10991 / HD-11030 | CDX | Melanoma (SK-MEL-5), NSCLC (A549) | Oral | Tumor growth arrest and regression | [3] |
| A947 | CDX | SMARCA4-mutant models | Systemic | In vivo efficacy | [12][13] |
| GLR-203101 | CDX | NSCLC (A549) | Oral (25 mg/kg) | Robust anti-tumor activity | [17] |
| YDR1 | CDX | SMARCA4-mutant tumors | Oral | Dose-dependent tumor growth inhibition | [16] |
Clinical Development Landscape
The synthetic lethal strategy of targeting SMARCA2 has transitioned from preclinical research to clinical investigation. The primary focus is on selective SMARCA2 degraders, following the discontinuation of early dual SMARCA2/4 inhibitors due to safety concerns.[15]
| Compound | Mechanism | Company | Phase | Trial ID | Key Findings / Status |
| PRT3789 | SMARCA2 Degrader (IV) | Prelude Therapeutics | Phase 1 | NCT05639751 | Promising anti-tumor activity in NSCLC and esophageal cancer; 27% tumor regression in this subgroup. Well-tolerated with no MTD reached.[18][19] |
| PRT7732 | SMARCA2 Degrader (Oral) | Prelude Therapeutics | Phase 1 | NCT06560645 | First-in-human study for patients with SMARCA4-mutant solid tumors.[20] |
| FHD-286 | Dual SMARCA2/4 ATPase Inhibitor | Foghorn Therapeutics | Phase 1 | N/A | Discontinued due to safety concerns.[2][15] |
Key Experimental Protocols
Reproducible and robust experimental methods are crucial for validating SMARCA2-targeted agents. Below are detailed protocols for essential in vitro and in vivo assays.
Protein Degradation Quantification via Western Blot
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC degrader.
-
Cell Plating: Plate SMARCA4-mutant cancer cells (e.g., NCI-H1693, SW1573) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the SMARCA2 degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 18, 24, or 48 hours). Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH, or HDAC1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize SMARCA2 levels to the loading control and then to the DMSO control. Plot the normalized values against the compound concentration to determine DC₅₀ and Dₘₐₓ.[12][16]
Cell Viability (Anti-Proliferation) Assay
This assay measures the effect of a compound on cell growth and is used to determine IC₅₀ values.
-
Cell Plating: Seed cells (e.g., 500-2000 cells/well) in 96-well, white, clear-bottom plates and allow to attach overnight.
-
Compound Treatment: Add a serial dilution of the test compound. For epigenetic modulators, a long-term incubation is often required.
-
Incubation: Incubate plates for an extended period, typically 7 to 14 days, refreshing the media with the compound every 3-5 days.[13][16]
-
Viability Measurement: Use a luminescent-based assay like CellTiter-Glo® (Promega). Add the reagent directly to the wells according to the manufacturer's protocol. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to DMSO-treated control wells (100% viability) and background (0% viability). Plot the percentage of viability against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ value.
In Vivo Tumor Xenograft Model
This protocol outlines a standard procedure for evaluating the efficacy of a SMARCA2-targeted agent in a mouse model.
-
Cell Implantation: Subcutaneously implant SMARCA4-deficient human cancer cells (e.g., 5 x 10⁶ A549 or NCI-H1693 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).[3][15][21]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Dosing: Administer the compound via the specified route (e.g., oral gavage) at the predetermined dose and schedule (e.g., once daily). The vehicle group receives the formulation buffer only.
-
Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for analysis (e.g., Western blot) to confirm target engagement (i.e., SMARCA2 degradation).[14]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to quantify efficacy.
CRISPR-Cas9 Screening for Synthetic Lethality
CRISPR screens are a powerful tool for identifying genetic dependencies like the one between SMARCA2 and SMARCA4.[22][23]
-
Library Selection: Choose a genome-wide or domain-focused CRISPR-Cas9 sgRNA library.
-
Cell Line Transduction: Introduce the sgRNA library into a Cas9-expressing cancer cell line (e.g., a SMARCA4-mutant line vs. a SMARCA4-wildtype line) using lentiviral transduction at a low multiplicity of infection (MOI).
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Cell Culture: Culture the cells for several passages to allow for gene knockout and subsequent effects on cell fitness.
-
Genomic DNA Extraction: Harvest genomic DNA from the cell populations at an early time point (baseline) and a late time point.
-
Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA via PCR and perform next-generation sequencing to determine the representation of each sgRNA.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted in the SMARCA4-mutant cell line at the late time point compared to the baseline and the wild-type control. sgRNAs targeting synthetic lethal partners (like SMARCA2) will be significantly depleted.
Future Directions and Conclusion
The targeting of SMARCA2 in SMARCA4-mutant cancers represents a paradigm of synthetic lethality in precision oncology. Early clinical data for SMARCA2 degraders is encouraging, suggesting a potential new standard of care for this patient population, which currently has limited therapeutic options.[15][24]
Future research will focus on several key areas:
-
Biomarker Refinement: Identifying the specific types of SMARCA4 mutations (e.g., truncating vs. missense) that confer the greatest sensitivity to SMARCA2 inhibition.[5]
-
Combination Therapies: Exploring synergistic combinations, such as with KRAS G12C inhibitors in co-mutated tumors or with chemotherapy and immunotherapy agents.[15][16][18]
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to SMARCA2-targeted therapies to develop next-generation agents and strategies.
References
- 1. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preludetx.com [preludetx.com]
- 6. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
An In-depth Technical Guide to SMARCA2 Ligand-7 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously intractable drug targets. One such target of significant interest is SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the paralog SMARCA4, cancer cells become dependent on SMARCA2 for survival, presenting a synthetic lethal therapeutic window. This technical guide provides a comprehensive overview of a hypothetical SMARCA2-targeting ligand, designated "SMARCA2 Ligand-7," designed for targeted protein degradation. This document details the underlying biological rationale, mechanism of action, and key experimental protocols for the evaluation of such a degrader.
Introduction to SMARCA2 and Targeted Protein Degradation
SMARCA2, also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the structure of chromatin.[1][2] The SWI/SNF complex can modulate the accessibility of DNA to transcription factors, thereby influencing a wide range of cellular processes including proliferation, differentiation, and DNA repair.[1]
In many cancers, the SMARCA4 (also known as BRG1) subunit of the SWI/SNF complex is inactivated through mutation or deletion.[3][4] This genetic alteration creates a dependency on the remaining functional paralog, SMARCA2, for the assembly and function of the SWI/SNF complex and, consequently, for the survival of the cancer cells.[3] This synthetic lethal relationship makes the selective degradation of SMARCA2 a promising therapeutic strategy for SMARCA4-deficient cancers.[5][6][7]
Targeted protein degradation (TPD) is a novel pharmacological strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[8][9] This is often achieved using heterobifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[8][9] These molecules bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[9][10]
Mechanism of Action: this compound
This compound is a conceptual targeted protein degrader designed to induce the degradation of the SMARCA2 protein. Its mechanism of action involves the formation of a ternary complex between SMARCA2, this compound, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[11][12][13][14][15][16][17][18][19][20] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to SMARCA2, marking it for recognition and degradation by the 26S proteasome.
The following diagram illustrates the proposed signaling pathway for SMARCA2 degradation mediated by this compound.
Caption: Proposed mechanism of SMARCA2 degradation by Ligand-7.
Quantitative Data Summary
The efficacy of a targeted protein degrader is quantified by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The following tables summarize hypothetical quantitative data for this compound.
Table 1: Binding Affinities
| Parameter | SMARCA2 (Target) | E3 Ligase (e.g., VHL) |
| Binding Affinity (KD) | 50 nM | 200 nM |
Table 2: In-Cell Degradation Potency and Efficacy
| Cell Line | DC50 (Degradation) | Dmax (Degradation) |
| SMARCA4-mutant Cancer Cells | 10 nM | >95% |
| Wild-Type Cells | >1 µM | <10% |
-
KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates stronger binding.
-
DC50 (Degradation Concentration 50): The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Recent studies on similar SMARCA2 degraders have reported DC50 values in the low nanomolar range with Dmax values exceeding 90%. For instance, the PROTAC degrader A947 demonstrated a DC50 of 5.3 nM and Dmax of 97% against SMARCA2.[21][22] Another approach by Amphista Therapeutics using "Targeted Glues" has shown potent degradation of over 95% of SMARCA2 within 4 hours.[23]
Key Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize this compound.
Ternary Complex Formation Assay
This assay is crucial to confirm that this compound can bridge the interaction between SMARCA2 and the recruited E3 ligase.[24] Various biophysical techniques can be employed, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[11]
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the recombinant E3 ligase (e.g., VHL complex) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Flow solutions of this compound at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, flow solutions of recombinant SMARCA2 protein over a different flow cell to confirm minimal non-specific binding.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of recombinant SMARCA2 protein and varying concentrations of this compound.
-
Flow these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show an enhanced binding response in the presence of both SMARCA2 and the ligand, confirming ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions.[25] Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[25][26]
Caption: Workflow for SPR-based ternary complex analysis.
In Vitro Ubiquitination Assay
This biochemical assay confirms that the formation of the ternary complex leads to the ubiquitination of SMARCA2.[27][28]
Protocol: In Vitro Ubiquitination
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP):
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant E3 ubiquitin ligase (e.g., VHL complex)
-
Recombinant SMARCA2 protein (substrate)
-
Ubiquitin
-
This compound (at various concentrations)
-
ATP
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.[29]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for SMARCA2.
-
A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated SMARCA2 should be observed in the presence of all components, including this compound.
-
As a control, reactions lacking E1, E2, E3, ATP, or the ligand should show no or significantly reduced ubiquitination.[30]
-
Caption: Workflow for the in vitro ubiquitination assay.
Cellular Degradation Assay (Western Blot)
This is the definitive assay to measure the ability of this compound to induce the degradation of endogenous SMARCA2 in a cellular context.[8]
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Culture SMARCA4-mutant cancer cells (e.g., SW1573) in appropriate media.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[8]
-
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody against SMARCA2.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or HDAC1) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the ligand concentration to determine the DC50 and Dmax.
-
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 5. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BioCentury - SMARCA2: The next big opportunity for degraders? [biocentury.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 15. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 19. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Amphista Therapeutics discloses first details of its SMARCA2 degrader program - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 24. Ternary Complex Formation [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 27. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 28. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 29. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 31. 2bscientific.com [2bscientific.com]
- 32. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
In-depth Technical Guide: Biological Activity of SMARCA2 Ligand-7 In Vitro
A comprehensive review of the available scientific literature reveals a notable absence of published in vitro biological activity data for the compound specifically designated as "SMARCA2 ligand-7". Extensive searches of scientific databases and commercial supplier information indicate that "this compound," identified by the CAS Number 2568281-41-2, is marketed as a chemical intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting the SMARCA2 protein. However, primary research articles detailing its specific binding affinity, cellular activity, or impact on signaling pathways are not publicly available at this time.
This guide will, therefore, pivot to provide a detailed overview of the general principles and methodologies relevant to the in vitro characterization of SMARCA2-targeting ligands and degraders, using illustrative data from publicly characterized molecules where appropriate. This will serve as a foundational resource for researchers working with novel SMARCA2 ligands.
Introduction to SMARCA2 as a Therapeutic Target
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with mutations in the paralogous gene SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes selective targeting of SMARCA2 an attractive therapeutic strategy. The development of ligands that can bind to SMARCA2 is the first step in creating targeted therapies such as inhibitors or PROTAC degraders.
General Experimental Protocols for In Vitro Characterization of SMARCA2 Ligands
The following sections outline typical experimental workflows for assessing the in vitro activity of a novel SMARCA2 ligand.
Biochemical Assays for Target Engagement
Biochemical assays are essential to confirm direct binding of a ligand to the SMARCA2 protein and to quantify the binding affinity.
Table 1: Illustrative Biochemical Assays for SMARCA2 Ligand Binding
| Assay Type | Principle | Typical Endpoint | Example Data (Hypothetical) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to its target protein. | Dissociation Constant (Kd) | Kd = 50 nM |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip as the ligand binds to immobilized SMARCA2. | Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (Kd) | Kd = 75 nM |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled probe that is displaced from SMARCA2 by the test ligand. | Inhibition Constant (Ki) or IC50 | IC50 = 100 nM |
Detailed Protocol: Fluorescence Polarization (FP) Assay
-
Reagents and Materials:
-
Recombinant human SMARCA2 bromodomain protein.
-
Fluorescently labeled tracer ligand known to bind the SMARCA2 bromodomain.
-
Test ligand (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4).
-
384-well, low-volume, black microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the test ligand in the assay buffer.
-
In each well of the microplate, add a fixed concentration of the recombinant SMARCA2 bromodomain and the fluorescent tracer.
-
Add the serially diluted test ligand to the wells. Include control wells with no test ligand (maximum polarization) and wells with no SMARCA2 protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays for Target Engagement and Downstream Effects
Cell-based assays are critical for confirming that the ligand can engage SMARCA2 in a cellular context and elicit a biological response.
Table 2: Illustrative Cell-Based Assays for SMARCA2 Ligands
| Assay Type | Principle | Typical Endpoint | Example Data (Hypothetical) |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of SMARCA2 upon ligand binding in intact cells. | Target Engagement (EC50) | EC50 = 500 nM |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay to quantify ligand binding to a NanoLuc®-tagged SMARCA2 in live cells. | Target Engagement (EC50) | EC50 = 400 nM |
| Gene Expression Analysis (RT-qPCR or RNA-seq) | Measures changes in the expression of SMARCA2-dependent genes following ligand treatment. | Modulation of downstream gene expression | 2-fold decrease in expression of a target gene |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials:
-
Cancer cell line expressing SMARCA2 (e.g., a SMARCA4-mutant cell line).
-
Complete cell culture medium.
-
Test ligand (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blotting apparatus).
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with various concentrations of the test ligand or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension for each treatment condition into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized protein.
-
Analyze the amount of soluble SMARCA2 in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble SMARCA2 as a function of temperature for each ligand concentration to determine the shift in melting temperature.
-
Signaling Pathways and Experimental Workflows
Visualizing the logic and flow of experiments is crucial for understanding the characterization of a novel ligand.
An In-depth Technical Guide to SMARCA2/SMARCA4 Paralog Dependency in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic lethal relationship between SMARCA2 and SMARCA4, two core subunits of the SWI/SNF chromatin remodeling complex, in the context of non-small cell lung cancer (NSCLC). This dependency presents a promising therapeutic avenue for a defined subset of NSCLC patients.
Introduction: The SWI/SNF Complex and Paralog Dependency
The Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeler that alters the structure of chromatin, thereby regulating gene expression.[1] This complex plays a fundamental role in various cellular processes, including transcription, DNA repair, and proliferation. In humans, the catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or its paralog, SMARCA2 (also known as BRM).[1][2][3]
Mutations in SWI/SNF subunit genes are found in approximately 20% of all human cancers, with inactivating mutations in SMARCA4 being particularly prevalent in NSCLC.[4] When SMARCA4 is inactivated through mutations (such as truncating mutations, fusions, or homozygous deletions), cancer cells become entirely dependent on the remaining functional paralog, SMARCA2, for their survival.[1][2][5] This phenomenon is a classic example of synthetic lethality , where the loss of either gene alone is viable, but the simultaneous loss of both is lethal to the cell. This dependency makes SMARCA2 a highly attractive therapeutic target in SMARCA4-deficient cancers.[6][7]
Prevalence and Clinical Significance of SMARCA4 Alterations in NSCLC
SMARCA4 is one of the most frequently mutated genes in the SWI/SNF complex, with alterations occurring in approximately 8-10% of NSCLC cases.[8][9] These mutations are often associated with poor clinical outcomes, including resistance to standard therapies and reduced overall survival.[4][8]
SMARCA4 alterations are broadly categorized into two classes:
-
Class 1: Truncating mutations, fusions, and homozygous deletions that typically lead to a complete loss of SMARCA4 protein expression.[9][10]
-
Class 2: Missense mutations, which may or may not result in protein loss.[9]
The synthetic lethal strategy primarily applies to tumors with Class 1 mutations where the SMARCA4 protein is absent. These mutations are frequently observed to co-occur with other key driver mutations in lung cancer, including TP53, KRAS, STK11, and KEAP1.[4][9][10] Notably, SMARCA4 mutations are often mutually exclusive with targetable oncogenic drivers like EGFR, ALK, and ROS1.[4]
The Molecular Mechanism of SMARCA2/SMARCA4 Synthetic Lethality
In a healthy cell, both SMARCA4 and SMARCA2 can power the SWI/SNF complex. However, in an NSCLC cell with a loss-of-function SMARCA4 mutation, the assembly and function of the SWI/SNF complex become solely reliant on SMARCA2. Inhibition or degradation of SMARCA2 in this context leads to the collapse of the residual SWI/SNF complex, resulting in catastrophic chromatin remodeling defects and ultimately, cell death.
The essentiality of this paralog relationship is tied to the ATPase domain of the proteins.[11][12] Studies have shown that the catalytic ATPase activity, not the bromodomain, of SMARCA2 is critical for the survival of SMARCA4-deficient cells.[11][13] Inhibition of this ATPase activity disrupts the transcriptional programs that are essential for proliferation and cell cycle progression.[11]
Mechanistically, the loss of SMARCA4/2 function has been shown to reduce the expression of Cyclin D1 by restricting chromatin accessibility at the CCND1 gene locus and suppressing c-Jun, a key transcriptional activator of CCND1.[14][15] This provides a downstream pathway through which the loss of SWI/SNF function exerts its anti-proliferative effects.
Therapeutic Strategies: Targeting SMARCA2
The dependency of SMARCA4-mutant tumors on SMARCA2 has spurred the development of targeted therapies. Two primary strategies are being pursued:
-
Small Molecule Inhibitors: These drugs are designed to selectively inhibit the ATPase activity of SMARCA2.[3][16] The challenge lies in achieving high selectivity for SMARCA2 over the closely related SMARCA4 to minimize toxicity in healthy cells.[16] Several selective inhibitors are now in preclinical and clinical development.[3][16][17]
-
Protein Degraders (PROTACs): Proteolysis-targeting chimeras are bifunctional molecules that link SMARCA2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][18] This approach has shown high potency and selectivity in preclinical models.[1][5]
Early clinical trials are underway to evaluate the safety and efficacy of both SMARCA2 inhibitors (e.g., FHD-909/LY4050784) and degraders (e.g., PRT3789) in patients with SMARCA4-mutated solid tumors, with a primary focus on NSCLC.[17][19]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, illustrating the selective dependency of SMARCA4-mutant cells on SMARCA2.
Table 1: Representative Anti-proliferative Activity of SMARCA2-Targeted Agents in NSCLC Cell Lines
| Cell Line | SMARCA4 Status | KRAS Status | Treatment Modality | IC50 / DC50 | Reference |
| NCI-H1693 | Deficient | Wild-Type | SMARCA2 Degrader | - | [1] |
| NCI-H520 | Wild-Type | Wild-Type | SMARCA2 Degrader | - | [1][5] |
| A549 | Deficient (Engineered) | G12S | SMARCA2 Inhibitor | - | [3] |
| SK-MEL-5 | Deficient | Wild-Type | SMARCA2 Inhibitor | - | [3] |
| - | Mutant | - | SMARCA2 PROTAC | DC50 ~30 nM | [18] |
| - | Mutant | - | SMARCA2 PROTAC | IC50 ~0.11 µM | [18] |
Note: Specific IC50/DC50 values are often proprietary. The table indicates the context in which these agents have been tested. Data shows selective activity in SMARCA4-deficient models.
Table 2: Prevalence of SMARCA4 Alterations and Key Co-mutations in NSCLC
| Alteration | Prevalence in NSCLC | Common Co-mutations | Reference |
| SMARCA4 Mutations (Overall) | ~8-10% | TP53 (56-74%), KEAP1 (15-41%), STK11 (34-39%), KRAS (26-36%) | [4][8][9][10] |
| Class 1 (Loss-of-function) | ~6% of KRAS/SMARCA4 cases | Associated with protein loss | [9][20] |
| Class 2 (Missense) | ~8% of KRAS/SMARCA4 cases | Protein expression may be retained | [9][20] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key experiments in this field.
Cell Culture and Genetic Manipulation
-
Cell Lines: Commonly used SMARCA4-deficient NSCLC cell lines include NCI-H1693. SMARCA4-wildtype lines like NCI-H520 serve as controls.[1][5] Isogenic cell lines (e.g., A549 with engineered SMARCA4 knockout) are also used.[3]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Genetic Knockdown/Knockout:
-
siRNA/shRNA: Transient or stable knockdown of SMARCA2 is achieved using lentiviral vectors expressing short hairpin RNAs (shRNAs) or transfection with small interfering RNAs (siRNAs) targeting SMARCA2.
-
CRISPR/Cas9: To create stable knockout lines, cells are transfected with plasmids encoding Cas9 nuclease and a guide RNA (gRNA) specific to an early exon of the target gene (e.g., SMARCA4). Clones are selected and validated for protein loss by Western blot.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Plating: Seed cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the SMARCA2 inhibitor or degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 72-120 hours at 37°C.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blot for Protein Expression
This technique is used to confirm the loss of SMARCA4 and the degradation or presence of SMARCA2.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by size via electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA4, SMARCA2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of drug candidates.
-
Model System: Immunocompromised mice (e.g., NOD-SCID gamma) are subcutaneously injected with a suspension of SMARCA4-deficient NSCLC cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The drug is administered according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).
-
Analysis: Efficacy is assessed by calculating Tumor Growth Inhibition (TGI).
Conclusion and Future Directions
The synthetic lethal interaction between SMARCA2 and SMARCA4 represents a validated and promising therapeutic strategy for a significant subset of NSCLC patients with SMARCA4-deficient tumors.[5][6] The development of highly selective SMARCA2 inhibitors and degraders is rapidly advancing, with several agents now entering clinical trials.[7][19]
Future research will focus on:
-
Biomarker Development: Refining patient selection by identifying biomarkers beyond SMARCA4 loss that predict response or resistance.[5]
-
Combination Therapies: Exploring synergistic combinations of SMARCA2-targeted agents with other therapies, such as MAPK pathway inhibitors (for KRAS co-mutated tumors) or immune checkpoint inhibitors.[2]
-
Understanding Resistance: Investigating potential mechanisms of acquired resistance to SMARCA2 inhibition.
The successful clinical translation of SMARCA2-targeted therapies could provide a much-needed, precision medicine approach for this hard-to-treat NSCLC patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SMARCA4 deficiency: implications for non-small cell lung cancer and management strategies, with relevance to and distinctions from thoracic undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preludetx.com [preludetx.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMARCA4 alterations in non-small cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Genomic Landscape of SMARCA4 Alterations and Associations with Outcomes in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. SMARCA4 loss is synthetic lethal with CDK4/6 inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. db.cngb.org [db.cngb.org]
- 16. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 17. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 18. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
The SWI/SNF Complex in Oncology: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the SWI/SNF Chromatin Remodeling Complex, its Oncogenic Mechanisms, and Therapeutic Vulnerabilities.
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex, a critical regulator of chromatin architecture and gene expression, has emerged as a central player in the landscape of oncology. With mutations in its subunits occurring in approximately 20-25% of all human cancers, the SWI/SNF complex represents a significant and compelling area of research for both understanding tumorigenesis and developing novel therapeutic strategies.[1][2][3][4] This technical guide provides a comprehensive overview of the SWI/SNF complex, its role in cancer, key experimental methodologies for its study, and its intricate involvement in major signaling pathways.
The Architecture of the SWI/SNF Complex
The mammalian SWI/SNF complex is a large, multi-subunit assembly that utilizes the energy from ATP hydrolysis to remodel chromatin by sliding, evicting, or altering the composition of nucleosomes.[5] This activity modulates the accessibility of DNA to transcription factors and other regulatory proteins, thereby influencing gene expression. There are three major subtypes of the mammalian SWI/SNF complex, each with a distinct subunit composition and specialized functions:
-
Canonical BAF (cBAF) Complex: The most extensively studied complex, involved in a wide range of cellular processes.
-
Polybromo-associated BAF (PBAF) Complex: Characterized by the presence of PBRM1, ARID2, and BRD7 subunits.
-
Non-canonical BAF (ncBAF) or GBAF Complex: A more recently discovered complex containing subunits like GLTSCR1/GLTSCR1L and BRD9.
All three complexes share a core set of subunits, including one of two mutually exclusive ATPases, SMARCA4 (BRG1) or SMARCA2 (BRM), which provide the enzymatic activity for chromatin remodeling.[6] The combinatorial assembly of various subunits leads to a remarkable diversity of SWI/SNF complexes with tissue- and context-specific functions.
The SWI/SNF Complex as a Tumor Suppressor and Oncogene
The high frequency of inactivating mutations in SWI/SNF subunit genes across a wide spectrum of human cancers underscores their critical role as tumor suppressors.[1][2] Loss-of-function mutations in subunits such as ARID1A, SMARCB1, and SMARCA4 are frequently observed in various malignancies, leading to aberrant gene expression and promoting tumorigenesis.[2]
However, the role of the SWI/SNF complex in cancer is not limited to tumor suppression. In certain contexts, specific subunits or even the entire complex can exhibit oncogenic properties.[2] For instance, overexpression of certain subunits has been linked to tumor progression, and some cancers become dependent on the residual SWI/SNF complex activity for their survival, a concept known as synthetic lethality.[7]
Quantitative Analysis of SWI/SNF Subunit Mutations in Cancer
The advent of next-generation sequencing has enabled large-scale genomic studies, providing a wealth of data on the frequency of SWI/SNF subunit mutations across different cancer types. The following tables summarize the mutational frequencies of key SWI/SNF subunits in various malignancies, compiled from pan-cancer analyses of datasets such as The Cancer Genome Atlas (TCGA).
| Subunit | Endometrial Cancer | Gallbladder & Biliary Tract Cancer | Gastric Cancer | Urothelial Cancer | Ovarian & Fallopian Tube Cancer | Non-Small Cell Lung Cancer | Colorectal Cancer |
| ARID1A | 54.1%[8] | 43.4%[8] | 33.9%[8] | 30.6%[8] | 23.9%[8] | 10.7%[8] | 12.1%[8] |
| SMARCA4 | 13.1%[8] | - | - | - | - | 6.0%[8] | 6.8%[8] |
| ARID1B | 18.0%[8] | - | - | - | - | 4.7%[8] | 6.8%[8] |
| PBRM1 | 10.7%[8] | - | - | - | - | 3.5%[8] | 5.4%[8] |
| ARID2 | 10.7%[8] | - | - | - | - | 4.0%[8] | 5.0%[8] |
| SMARCB1 | 4.9%[8] | - | - | - | - | 1.3%[8] | 1.8%[8] |
Table 1: Mutational Frequencies of Key SWI/SNF Subunits in Selected Cancers. Data compiled from a pan-cancer analysis of 4591 cases.[8] "-" indicates data not specified in the source.
| Cancer Type | Overall SWI/SNF Mutation Rate |
| Endometrial Cancer | 54.1%[8] |
| Gallbladder & Biliary Tract Cancer | 43.4%[8] |
| Gastric Cancer | 33.9%[8] |
| Urothelial Cancer | 30.6%[8] |
| Ovarian & Fallopian Tube Cancer | 23.9%[8] |
| Colorectal Cancer | 23.0%[8] |
| Non-Small Cell Lung Cancer | 18.6% (in a broader "Other" subset)[8] |
| Breast Cancer | 16.3%[8] |
| Cervical Cancer | 12.7%[8] |
Table 2: Overall SWI/SNF Complex Mutation Rates in Various Cancers. Data compiled from a pan-cancer analysis of 4591 cases.[8]
Key Experimental Methodologies
Studying the intricate functions of the SWI/SNF complex requires a diverse array of sophisticated experimental techniques. This section provides an overview of the methodologies for some of the key experiments cited in SWI/SNF research.
Co-Immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions
Objective: To identify and validate interactions between SWI/SNF subunits or between SWI/SNF components and other cellular proteins.
Methodology:
-
Cell Lysis: Harvest cultured cells and lyse them using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or with a low concentration of non-ionic detergents like NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[9][10]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding of proteins to the beads.[10]
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (a known SWI/SNF subunit) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, thus capturing the entire protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies specific to the suspected interacting "prey" proteins. Alternatively, for discovery of novel interactors, the entire eluate can be analyzed by mass spectrometry.[11]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Mapping Genome-wide Protein-DNA Interactions
Objective: To identify the genomic regions where SWI/SNF subunits are bound, providing insights into the genes and regulatory elements they control.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a SWI/SNF subunit.
-
Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA fragments that were bound to the SWI/SNF subunit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of the SWI/SNF subunit.
CRISPR-Cas9 Mediated Gene Knockout to Study Loss-of-Function
Objective: To create cell lines with a specific SWI/SNF subunit gene knocked out to study the functional consequences of its loss.
Methodology:
-
Guide RNA (sgRNA) Design: Design one or more sgRNAs that target a specific exon of the gene of interest.[12][13]
-
Vector Construction: Clone the sgRNA sequence into a vector that also expresses the Cas9 nuclease. Often, these vectors also contain a selection marker (e.g., puromycin (B1679871) resistance).[12]
-
Transfection: Transfect the CRISPR-Cas9 vector into the target cell line.[14]
-
Selection: Select for transfected cells using the appropriate selection agent (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal cell lines.[14]
-
Screening and Validation: Screen the clonal cell lines for the desired knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target protein.[12][15]
ATPase Activity Assay
Objective: To measure the ATP hydrolysis activity of the SWI/SNF complex, which is essential for its chromatin remodeling function.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified SWI/SNF complex, a DNA or nucleosome substrate, and ATP (often radiolabeled with 32P). The reaction is typically performed in a buffer containing MgCl2.[16][17]
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction at different time points.
-
Analysis of ATP Hydrolysis: Separate the reaction products (ADP and inorganic phosphate, Pi) from the unhydrolyzed ATP using thin-layer chromatography (TLC).[16][18]
-
Quantification: Quantify the amount of hydrolyzed ATP by detecting the radiolabeled Pi using a phosphorimager. The rate of ATP hydrolysis can then be calculated.
SWI/SNF Complex in Cellular Signaling Pathways
The SWI/SNF complex is intricately involved in several key signaling pathways that are frequently dysregulated in cancer. Understanding these interactions is crucial for elucidating the mechanisms of SWI/SNF-driven tumorigenesis and for identifying potential therapeutic targets.
SWI/SNF and the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. Several subunits of the SWI/SNF complex, including SMARCA4 (BRG1), SMARCB1 (SNF5), and BAF60a, have been shown to directly interact with p53.[19][20][21] This interaction is necessary for the transcriptional activation of p53 target genes.[19] Dominant-negative forms of SMARCB1 and SMARCA4 can repress p53-dependent transcription and inhibit p53-mediated cell growth suppression and apoptosis.[19] The SWI/SNF complex is recruited to p53-dependent promoters in vivo, highlighting its essential role in mediating the tumor-suppressive functions of p53.[19]
SWI/SNF and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. The SWI/SNF complex, particularly the ATPase subunit SMARCA4 (BRG1), has been shown to be a key regulator of this pathway.[22] BRG1 can physically interact with β-catenin and is required for the expression of Wnt target genes.[6] In some contexts, loss of SWI/SNF subunits like SMARCB1 can lead to the activation of β-catenin/TCF target genes, suggesting a role for the complex in suppressing Wnt signaling.[6]
SWI/SNF and the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and is frequently activated in cancer. There is a growing body of evidence linking the SWI/SNF complex to this pathway. Loss-of-function mutations in ARID1A often co-occur with activating mutations in the PI3K/Akt pathway, suggesting a synergistic relationship in promoting tumorigenesis.[23] Furthermore, ARID1A-deficient cancer cells have shown increased sensitivity to PI3K and AKT inhibitors.[24] The SWI/SNF complex can also influence the expression of components of the PI3K/Akt pathway, further highlighting the intricate crosstalk between these two critical cellular regulators.
Conclusion and Future Directions
The SWI/SNF complex stands at the crossroads of chromatin biology and oncology, presenting both a formidable challenge and a promising opportunity. Its high mutation rate across a vast array of human cancers solidifies its importance as a key player in tumorigenesis. The intricate and context-dependent roles of its various subunits as both tumor suppressors and oncogenes highlight the complexity of its function.
For researchers, the continued elucidation of the molecular mechanisms by which SWI/SNF complexes regulate gene expression and interact with other cellular pathways will be paramount. For drug development professionals, the vulnerabilities created by SWI/SNF mutations, such as synthetic lethal relationships and dependencies on other signaling pathways, offer a fertile ground for the development of novel targeted therapies. The ongoing research into inhibitors of the SWI/SNF ATPase activity and other targeted approaches holds great promise for the future of cancer treatment. A deeper understanding of the SWI/SNF complex is not just an academic pursuit but a critical step towards developing more effective and personalized cancer therapies.
References
- 1. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remodeling the cancer epigenome: mutations in the SWI/SNF complex offer new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the role of SWI/SNF complexes in tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SWI/SNF complex mutations in gynecologic cancers: molecular mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Wnt signaling pathway during myogenesis by the mammalian SWI/SNF ATPase BRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SWI/SNF complex gene variations are associated with a higher tumor mutational burden and a better response to immune checkpoint inhibitor treatment: a pan-cancer analysis of next-generation sequencing data corresponding to 4591 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Interaction of SWI/SNF with the Ribosome Regulates Translation and Confers Sensitivity to Translation Pathway Inhibitors in Cancers with Complex Perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-Mediated Gene Knockout of ARID1A Promotes Primary Progesterone Resistance by Downregulating Progesterone Receptor B in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 14. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Conserved Swi2/Snf2 ATPase Motif Couples ATP Hydrolysis to Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [scholarshare.temple.edu]
- 18. researchgate.net [researchgate.net]
- 19. SWI/SNF complex interacts with tumor suppressor p53 and is necessary for the activation of p53-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BAF60a interacts with p53 to recruit the SWI/SNF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of the Wnt signaling pathway during myogenesis by the mammalian SWI/SNF ATPase BRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
In-Depth Technical Guide: Binding Affinity and Kinetics of SMARCA2-Targeting Ligands in PROTACs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of a SMARCA2-targeting ligand, herein referred to as "SMARCA2 ligand-7," within the context of Proteolysis Targeting Chimeras (PROTACs). The data and protocols are primarily derived from the study by Wurz et al. (2023) titled, "Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation," published in Nature Communications. It is important to note that "this compound" is not a standardized name but is understood from the literature to be a component of specific PROTACs designed to induce the degradation of the SMARCA2 protein.
The available scientific literature does not provide the binary binding affinity and kinetics of the isolated "this compound" to SMARCA2. The quantitative data presented pertains to the entire PROTAC molecule and the formation of a ternary complex, which includes the PROTAC, the SMARCA2 protein, and an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).
Data Presentation: Quantitative Analysis of SMARCA2 PROTACs
The following tables summarize the key quantitative data for PROTACs that incorporate a SMARCA2-targeting ligand, as characterized in the referenced literature. This data is crucial for understanding the structure-activity relationship (SAR) and the efficacy of these molecules in inducing SMARCA2 degradation.
Table 1: Ternary Complex Binding Affinities and Cooperativity of SMARCA2 PROTACs
| PROTAC Compound | SMARCA2 Ligand Moiety | Linker Modification | Ternary Complex Binding Affinity (KLPT) (nM) | Cooperativity (α) |
| 1 | Core SMARCA2 Ligand | Standard | 1.6 ± 0.3 | 12 |
| 2 | Core SMARCA2 Ligand | Regioisomer | 18 ± 2 | 1 |
| 3 | Core SMARCA2 Ligand | Regioisomer | 200 ± 50 | 0.1 |
| 7 | This compound | Elongated Linker | 15 ± 4 | 1.3 |
| 8 | This compound | Elongated Linker | 16 ± 2 | 1.2 |
Data extracted from Wurz et al., 2023.
Table 2: Cellular Activity of SMARCA2 PROTACs
| PROTAC Compound | SMARCA2 Degradation (AUC) | Half-maximal Degradation Concentration (DC50) (nM) |
| 1 | 1.0 | 10 |
| 2 | 2.0 | 30 |
| 3 | No Degradation | >1000 |
| 7 | Reduced Degradation | >100 |
| 8 | Reduced Degradation | >100 |
Data extracted from Wurz et al., 2023.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the presented data and for application in novel drug discovery efforts.
Surface Plasmon Resonance (SPR) for Ternary Complex Binding Affinity and Kinetics
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. In the context of PROTACs, it is employed to determine the binding affinity and kinetics of the ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified VHL-elonginB-elonginC (VBC) complex
-
Recombinant purified SMARCA2 bromodomain
-
PROTAC compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of VBC Complex:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the VBC complex (at a concentration of ~50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is similarly activated and deactivated without protein immobilization to serve as a control.
-
-
Binding Assays:
-
Prepare a dilution series of the PROTAC compound in running buffer.
-
For ternary complex measurements, prepare a similar dilution series of the PROTAC in running buffer containing a constant, saturating concentration of the SMARCA2 bromodomain.
-
Inject the PROTAC solutions (with and without SMARCA2) over the VBC-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a pulse of a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
The ternary complex binding affinity (KLPT) is determined from the sensorgrams where both the PROTAC and SMARCA2 are present.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified SMARCA2 bromodomain
-
PROTAC compounds
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the SMARCA2 bromodomain against the ITC running buffer to ensure buffer matching.
-
Dissolve the PROTAC compound in the final dialysis buffer.
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the SMARCA2 bromodomain solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat change after each injection.
-
A control experiment involving the injection of the ligand into the buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the study of SMARCA2 ligands.
Caption: Role of SMARCA2 in Chromatin Remodeling and Gene Transcription.
Caption: PROTAC-Mediated Degradation of SMARCA2.
Caption: Workflow for SPR-based Analysis of PROTAC Binding.
The Dawn of a New Therapeutic Strategy: An In-depth Technical Guide to Early-Stage SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic avenue, particularly for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship offers a selective vulnerability that can be exploited by a new class of molecules: SMARCA2 degraders. This technical guide provides a comprehensive overview of the core concepts, key molecules, experimental methodologies, and signaling pathways that define the early-stage research landscape of SMARCA2 degraders.
The Therapeutic Rationale: Synthetic Lethality in SMARCA4-Mutant Cancers
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial ATP-dependent chromatin remodeler that regulates gene expression.[1][2] Within this complex, the ATPase subunits SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive.[1][3] A significant breakthrough in oncology research was the discovery that many cancers with loss-of-function mutations in SMARCA4 become dependent on the residual activity of SMARCA2 for their survival.[1][3][4] This dependency creates a "synthetic lethal" vulnerability, where the targeted degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death, while having a minimal effect on healthy cells where both SMARCA2 and SMARCA4 are present.[1][3]
The primary strategy for inducing SMARCA2 degradation is the use of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to simultaneously bind to SMARCA2 and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][5][6][7] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[4][8]
Key SMARCA2 Degraders: A Quantitative Overview
The field has seen the rapid development of several potent and selective SMARCA2 degraders. The following tables summarize the key quantitative data for some of the most well-characterized molecules.
| Degrader | E3 Ligase | Target Binding Moiety | Linker Type | Reference |
| A947 | VHL | Non-selective SMARCA2/4 Bromodomain Ligand | Not specified | [4][9] |
| ACBI2 | VHL | SMARCA2/4 Bromodomain Ligand | Not specified | [10] |
| YDR1 | Cereblon | SMARCA2 Bromodomain Ligand | Rigid | [7][11] |
| YD54 | Cereblon | SMARCA2 Bromodomain Ligand | Rigid | [7][11] |
| SMD-3040 | VHL | SMARCA Ligand | Not specified | [12] |
| SMD-3236 | VHL | High-affinity SMARCA Ligand | Not specified | [13] |
| Cmpd-3 | VHL | Indolo[1,2-a]quinazolin-5(7H)-one | Not specified | [1][6] |
| Cmpd-4 | VHL | Indolo[1,2-a]quinazolin-5(7H)-one | Not specified | [1][6] |
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Selectivity (SMARCA2 vs SMARCA4) | Reference |
| A947 | SW1573 | 0.039 | 96 | ~28-fold | [4] |
| ACBI2 | Not specified | Not specified | Not specified | Selective for SMARCA2 | [10] |
| YDR1 | SMARCA4 mutant lung cancer cells | 7.7 | >90 | Selective for SMARCA2 | [7][11] |
| YD54 | SMARCA4 mutant lung cancer cells | 3.5 | >90 | Selective for SMARCA2 | [7][11] |
| SMD-3040 | Not specified | Low nanomolar | >90 | Excellent | [12] |
| SMD-3236 | Not specified | 0.5 | 96 | >2000-fold | [13] |
| Cmpd-3 | HT1080 HiBit | Not specified | 92 | Potent and selective | [1] |
| Cmpd-4 | HT1080 HiBit | Not specified | 89 | Potent and selective | [1] |
Experimental Protocols: A Guide to Key Assays
This section provides detailed methodologies for the key experiments cited in the study of SMARCA2 degraders.
Synthesis of SMARCA2 PROTACs
The synthesis of SMARCA2 PROTACs generally involves a multi-step process where a SMARCA2-binding moiety, a linker, and an E3 ligase-binding moiety are coupled together.
-
General Strategy : The synthesis often starts with the preparation of the SMARCA2 bromodomain ligand, which is then functionalized with a linker. In parallel, the E3 ligase ligand (e.g., a VHL or CRBN ligand) is prepared with a complementary reactive group. The final step involves the conjugation of these two fragments.
-
Example (Conceptual) :
-
Synthesis of the SMARCA2 binder : A reported SMARCA2 bromodomain ligand, such as a derivative of 2-(6-aminopyridazin-3-yl)phenol, is synthesized according to established literature procedures.[11]
-
Linker Attachment : The SMARCA2 binder is modified to introduce a reactive handle, such as a terminal alkyne or azide, for subsequent click chemistry, or a carboxylic acid for amide bond formation.
-
E3 Ligase Ligand-Linker Synthesis : A linker of desired length and rigidity is attached to the E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon or a derivative of VH032 for VHL).
-
Final Conjugation : The SMARCA2 binder-linker fragment is reacted with the E3 ligase ligand-linker fragment via a suitable coupling reaction (e.g., copper-catalyzed azide-alkyne cycloaddition or amide coupling) to yield the final PROTAC molecule.
-
Purification and Characterization : The final product is purified by chromatographic techniques (e.g., HPLC) and its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.
-
Cellular Degradation Assays
3.2.1. Western Blotting
This is a standard method to quantify the reduction of SMARCA2 protein levels upon treatment with a degrader.
-
Cell Culture and Treatment : Plate cells (e.g., A549, a SMARCA4-deficient cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysis and Protein Quantification : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Denature the protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (and SMARCA4 for selectivity assessment) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
Quantification : Densitometry analysis of the bands is performed to quantify the relative protein levels, which are then normalized to the loading control.
3.2.2. HiBiT Luminescence-Based Degradation Assay
This is a sensitive and high-throughput method for measuring protein degradation in live cells.[3][14][15]
-
Cell Line Generation : Generate a stable cell line where the endogenous SMARCA2 is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[3][16]
-
Assay Protocol :
-
Plate the SMARCA2-HiBiT expressing cells in a 96-well plate and incubate overnight.
-
Add the LgBiT protein and a luminescent substrate (e.g., Endurazine) to the cells.
-
Treat the cells with a serial dilution of the SMARCA2 degrader.
-
Measure the luminescence signal at different time points using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged SMARCA2 protein.[14]
-
-
Data Analysis : The data is used to calculate degradation parameters such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[14][15]
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC is indeed forming a productive ternary complex between SMARCA2 and the E3 ligase.
-
Surface Plasmon Resonance (SPR) :
-
Immobilize the E3 ligase complex (e.g., VBC, which consists of VHL, Elongin B, and Elongin C) on an SPR sensor chip.
-
Inject a solution containing the SMARCA2 protein (or its bromodomain) and the PROTAC degrader over the chip surface.
-
The formation of the ternary complex on the chip surface is detected as a change in the refractive index, allowing for the measurement of binding affinities (KD) and kinetics.[17]
-
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events. By titrating the PROTAC and SMARCA2 into a solution containing the E3 ligase, the thermodynamics of ternary complex formation can be determined.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) : This is a bead-based immunoassay where the E3 ligase and SMARCA2 are tagged with donor and acceptor beads, respectively. In the presence of a PROTAC that brings them into proximity, a luminescent signal is generated.
In Vivo Xenograft Studies
These studies are essential to evaluate the anti-tumor efficacy of SMARCA2 degraders in a living organism.
-
Cell Line and Animal Model : Use a SMARCA4-deficient human cancer cell line (e.g., NCI-H838) to establish xenograft tumors in immunocompromised mice (e.g., nude mice).
-
Tumor Implantation : Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Treatment : Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the SMARCA2 degrader (e.g., orally or intraperitoneally) at different doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment :
-
Monitor tumor volume regularly using caliper measurements.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic (PD) Analysis : Analyze the tumor tissues by Western blotting or immunohistochemistry to confirm the in vivo degradation of SMARCA2.[1][8]
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the research of SMARCA2 degraders.
Future Directions and Challenges
The development of SMARCA2 degraders is a rapidly advancing field. While the initial results are highly promising, several challenges and future directions remain:
-
Optimizing Selectivity : Achieving high selectivity for SMARCA2 over SMARCA4 is crucial to minimize potential off-target effects and enhance the therapeutic window.
-
Overcoming Resistance : As with any targeted therapy, the potential for acquired resistance is a concern. Understanding the mechanisms of resistance will be key to developing strategies to overcome it.
-
Oral Bioavailability : Developing orally bioavailable PROTACs is a significant challenge due to their larger size and complex physicochemical properties. However, recent advances have shown that this is an achievable goal.[10][11][18]
-
Combination Therapies : Exploring the synergistic effects of SMARCA2 degraders with other anti-cancer agents, such as KRAS inhibitors or immunotherapy, could lead to more effective treatment regimens.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. sklslabs.com [sklslabs.com]
- 3. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.jp]
- 4. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. promega.com [promega.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
The function of SMARCA2 in chromatin remodeling
An In-depth Technical Guide on the Core Function of SMARCA2 in Chromatin Remodeling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), also known as BRM (Brahma homolog), is a critical protein in the regulation of gene expression.[1] As one of two mutually exclusive catalytic ATPase subunits of the mammalian SWI/SNF chromatin remodeling complex, SMARCA2 utilizes the energy from ATP hydrolysis to modulate the structure of chromatin.[2][3][4] This remodeling activity, which involves repositioning, sliding, or ejecting nucleosomes, alters the accessibility of DNA to transcription factors and other regulatory machinery, thereby controlling gene activation and repression.[4][5][6]
Dysregulation of SMARCA2 function is implicated in various human diseases. De novo missense mutations are the cause of Nicolaides-Baraitser syndrome (NCBRS), a rare developmental disorder.[5][6][7] Furthermore, polymorphisms and altered expression of SMARCA2 have been associated with schizophrenia.[8][9][10] In oncology, SMARCA2 plays a context-dependent role, acting as a tumor suppressor in some contexts while being a critical dependency in others.[5][6] Notably, cancers with inactivating mutations in its paralog, SMARCA4 (BRG1), often exhibit a synthetic lethal dependency on the residual SMARCA2-containing SWI/SNF complexes, making SMARCA2 a compelling therapeutic target.[2][3][11] This has spurred the development of novel therapeutic modalities, including specific ATPase inhibitors and proteolysis-targeting chimeras (PROTACs) aimed at its targeted degradation.
This guide provides a comprehensive overview of SMARCA2's core functions, its role in disease, quantitative data on its activity and inhibition, and detailed protocols for key experimental assays used in its study.
Core Function of SMARCA2 in the SWI/SNF Complex
Architectural Role as a Catalytic Subunit
SMARCA2 is a key catalytic component of the multi-subunit SWI/SNF complex, a major ATP-dependent chromatin remodeler in mammals.[5][12][13] The complex itself is heterogeneous, with different subunit compositions giving rise to distinct assemblies like cBAF, PBAF, and ncBAF.[4] Within these complexes, the catalytic core is occupied by either SMARCA2 or its highly homologous paralog, SMARCA4, in a mutually exclusive manner.[2][3][14] These two ATPases share approximately 75% sequence identity and have both overlapping and distinct functions.[2] The presence of either SMARCA2 or SMARCA4, along with other variant-specific subunits, dictates the complex's genomic targeting and functional specificity.[4][15]
ATPase-Dependent Chromatin Remodeling
The primary function of SMARCA2 is to transduce the chemical energy from ATP hydrolysis into the mechanical force required to alter chromatin structure.[1][5][16] The protein contains a highly conserved helicase and ATPase domain that is essential for this activity.[6][12][13] By binding to and hydrolyzing ATP, SMARCA2 can induce several changes to nucleosomes, the fundamental repeating units of chromatin:
-
Nucleosome Sliding: Shifting a nucleosome along the DNA to expose or conceal specific sequences.
-
Nucleosome Ejection: Completely removing a nucleosome from a stretch of DNA.
-
Histone Dimer Exchange: Replacing canonical histones with histone variants.
These actions collectively make chromatin more dynamic, allowing transcriptional machinery to access genes that are normally repressed by a compact chromatin structure.[5][12] The ATPase activity, not the bromodomain, has been identified as the essential function for the proliferation of cancer cells dependent on SMARCA2.[11][17]
Role of SMARCA2 in Disease and as a Therapeutic Target
Cancer
The role of SMARCA2 in cancer is highly context-dependent. While it can act as a tumor suppressor, its paralog, SMARCA4, is one of the most frequently mutated subunits in the SWI/SNF complex across human cancers.[2] A significant portion of tumors with inactivating mutations in SMARCA4 become dependent on the remaining SMARCA2-containing SWI/SNF complexes for their survival and proliferation.[2][11] This phenomenon, known as synthetic lethality, creates a specific vulnerability that can be exploited therapeutically.[3][17]
Targeting SMARCA2 in SMARCA4-mutant cancers has become a promising strategy.[2][18] This has led to the development of two main classes of therapeutics:
-
ATPase Inhibitors: Small molecules that bind to the ATPase domain of SMARCA2, blocking its catalytic activity and thereby inhibiting the function of the SWI/SNF complex.[1][14]
-
PROTAC Degraders: Proteolysis-targeting chimeras are bifunctional molecules that link SMARCA2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[18][19][20]
Developmental and Neurological Disorders
-
Nicolaides-Baraitser Syndrome (NCBRS): This rare genetic disorder is caused by de novo heterozygous mutations in the SMARCA2 gene.[5][7] These mutations almost always occur within the ATPase domain, leading to the formation of nonfunctional SWI/SNF complexes that cannot remodel chromatin effectively.[5] This widespread dysregulation of gene activity results in the syndrome's characteristic features, including intellectual disability, sparse hair, distinctive facial features, and seizures.[5][7]
-
Schizophrenia: Genome-wide association studies have identified polymorphisms in the SMARCA2 gene that are associated with an increased risk for schizophrenia.[8][9][10] Some of these risk alleles have been shown to result in lower SMARCA2 expression levels or reduced nuclear localization of the protein, suggesting that impaired chromatin remodeling may contribute to the pathophysiology of the disease.[9][10]
Quantitative Data Summary
The development of molecules targeting SMARCA2 has generated significant quantitative data regarding their potency and selectivity.
Table 1: Potency of SMARCA2-Targeting Compounds
| Compound Type | Compound Name | Target(s) | Assay Type | Potency | Reference |
|---|---|---|---|---|---|
| PROTAC Degrader | YDR1 | SMARCA2 | In-Cell Western (Degradation) | DC₅₀: 60 nM (48h) | [21] |
| PROTAC Degrader | YD54 | SMARCA2 | In-Cell Western (Degradation) | DC₅₀: 16 nM (48h) | [21] |
| PROTAC Degrader | A947 | SMARCA2/4 | In-Cell Western (Degradation) | DC₅₀ (SMARCA2): ~3 nM | [19][20] |
| PROTAC Degrader | A947 | SMARCA2/4 | In-Cell Western (Degradation) | DC₅₀ (SMARCA4): ~85 nM | [19][20] |
| Bromodomain Inhibitor | PFI-3 | SMARCA2/4, PBRM1 | Biochemical | IC₅₀ (SMARCA2): 89 nM | [17] |
| Bromodomain Inhibitor | DCSM06 | SMARCA2-BRD | AlphaScreen (Inhibition) | IC₅₀: 39.9 µM | [22] |
| Bromodomain Inhibitor | DCSM06 | SMARCA2-BRD | SPR (Binding) | Kd: 38.6 µM | [22] |
| Bromodomain Inhibitor | DCSM06-05 | SMARCA2-BRD | AlphaScreen (Inhibition) | IC₅₀: 9.0 µM | [22] |
| Bromodomain Inhibitor | DCSM06-05 | SMARCA2-BRD | SPR (Binding) | Kd: 22.4 µM |[22] |
DC₅₀: Half-maximal degradation concentration; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: Quantitative Proteomics of SMARCA2 Degradation
| Cell Line | Treatment | Duration | Most Degraded Protein | Fold Change vs. Control | Other Effects | Reference |
|---|---|---|---|---|---|---|
| H1792 (SMARCA4-WT) | 100 nM YDR1 | 48 h | SMARCA2 | >1.5-fold decrease | SMARCA4 minimally altered | [21] |
| H1792 (SMARCA4-WT) | 20 nM YD54 | 24 h | SMARCA2 | >1.5-fold decrease | SMARCA4 minimally altered | [21] |
| SW1573 | 100 nM A947 | 8 h | SMARCA2 | ~16-fold decrease (log2 change ≈ -4) | No significant off-targets |[19] |
Key Experimental Methodologies
Chromatin Immunoprecipitation sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as SMARCA2. It provides a snapshot of the protein-DNA interactions within the cell at a specific time point.[23][24]
Detailed Protocol:
-
Cross-linking: Treat cells (e.g., 1x10⁷ HeLa cells) with formaldehyde (B43269) to create covalent cross-links between proteins and DNA that are in close proximity.[25] This preserves the in vivo interactions.
-
Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei to enrich for chromatin and reduce cytoplasmic protein contamination.[25]
-
Chromatin Fragmentation: Shear the chromatin into smaller fragments (typically 100-500 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).[23][25] This step is critical for achieving good resolution in the final data.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Add a ChIP-grade primary antibody specific to SMARCA2 to the lysate.
-
Incubate overnight at 4°C to allow the antibody to bind to the SMARCA2-chromatin complexes.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[25]
-
-
Washing: Perform a series of washes with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin and proteins.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using spin columns or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced using a next-generation sequencing platform.[26]
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are significantly enriched for SMARCA2 binding.
PROTAC-Mediated Degradation Analysis
This workflow is used to confirm the activity and selectivity of a PROTAC designed to degrade SMARCA2.
Detailed Protocol:
-
Cell Treatment: Culture SMARCA4-mutant (e.g., SW1573) and SMARCA4-wild-type cells. Treat cells with a dose-response of the SMARCA2 PROTAC (e.g., A947) for a specified time (e.g., 18-24 hours).[19][20] Include vehicle (DMSO) and negative control compounds.
-
Mechanism Validation (Optional): To confirm the degradation mechanism, pre-treat cells with a proteasome inhibitor (MG-132) or an E3 ligase inhibitor (e.g., MLN-7243 for neddylation) before adding the PROTAC.[19] Successful degradation should be blocked by these inhibitors.
-
Protein Level Quantification (Western Blot / In-Cell Western):
-
Lyse the treated cells and quantify total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, HDAC1).
-
Use fluorescently labeled secondary antibodies for detection.
-
Quantify band intensity to determine the relative protein levels. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.[19][21]
-
-
Global Proteome Selectivity (Mass Spectrometry):
-
Treat cells with the PROTAC at a concentration that gives maximal degradation.
-
Lyse cells in a urea-based buffer.
-
Digest proteins into peptides (e.g., with trypsin).
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[19][21]
-
Analyze the data to identify and quantify thousands of proteins. Plot the fold change of each protein to visually confirm that SMARCA2 is the most significantly downregulated protein, demonstrating selectivity.[19][21]
-
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Gene - SMARCA2 [maayanlab.cloud]
- 7. SWI/SNF-Related SMARCA2 Gene Mutation Associated with Nicolaides–Baraitser's Syndrome: Follow-up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Involvement of SMARCA2/BRM in the SWI/SNF chromatin-remodeling complex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. SMARCA2 - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The ATPase module of mammalian SWI/SNF family complexes mediates subcomplex identity and catalytic activity-independent genomic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 19. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. trepo.tuni.fi [trepo.tuni.fi]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 26. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
In-Depth Technical Guide to SMARCA2 Ligand-7 and its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SMARCA2 ligand-7, its assembly into a Proteolysis Targeting Chimera (PROTAC), and the associated methodologies for its characterization. The focus is on providing actionable data and protocols for researchers in oncology and drug discovery.
Core Compound Identification
This compound is a crucial chemical entity utilized in the synthesis of potent PROTAC degraders targeting the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. While "this compound" itself is a precursor, it is integral to the formation of the final PROTAC molecule. For the purpose of this guide, we will focus on the well-characterized PROTAC degrader synthesized from this ligand, herein referred to as PROTAC SMARCA2 Degrader-7.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 2568281-41-2 | C₂₆H₂₉N₇O₂ |
| PROTAC SMARCA2 Degrader-7 | 2568277-71-2[1] | C₅₀H₆₂N₁₀O₅S[1] |
Mechanism of Action: The PROTAC Approach
PROTAC SMARCA2 Degrader-7 operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate target proteins. The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein (SMARCA2) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Caption: PROTAC-mediated degradation of SMARCA2.
SMARCA2 Signaling Pathway: Chromatin Remodeling
SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. By degrading SMARCA2, PROTAC SMARCA2 Degrader-7 disrupts the function of the SWI/SNF complex, leading to downstream effects on gene transcription and cellular processes.
Caption: Role of SMARCA2 in chromatin remodeling.
Quantitative Analysis of PROTAC SMARCA2 Degrader-7
The efficacy of PROTAC SMARCA2 Degrader-7 is determined by its ability to induce the degradation of SMARCA2 and, in some cases, the homologous protein SMARCA4. The following table summarizes key performance indicators for this compound.
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| MV-4-11 | SMARCA2 | <100[1][2] | >90 | 24[3][4] |
| MV-4-11 | SMARCA4 | 100-500[1][2] | >90 | 24[3][4] |
| A549 | SMARCA2/4 | <100[3][4] | >90 | 24[3][4] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of PROTAC molecules. The following sections provide standardized procedures for key assays.
Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2 in cultured cells following treatment with PROTAC SMARCA2 Degrader-7.
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of PROTAC SMARCA2 Degrader-7 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This protocol is for assessing the effect of SMARCA2 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC SMARCA2 Degrader-7 for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based reagents to each well.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Synthesis and Physicochemical Properties
The synthesis of PROTAC SMARCA2 Degrader-7 involves the conjugation of this compound to a linker and an E3 ligase ligand. The specific synthetic route is often proprietary but generally follows established bioconjugation principles.
Physicochemical Properties of PROTAC SMARCA2 Degrader-7:
-
Molecular Weight: 915.16 g/mol [1]
-
Appearance: Crystalline solid
-
Solubility: Soluble in DMSO
Conclusion
This compound is a key building block for the development of potent and selective SMARCA2-targeting PROTACs. The resulting degrader molecules, such as PROTAC SMARCA2 Degrader-7, offer a promising therapeutic strategy for cancers dependent on the SWI/SNF chromatin remodeling complex. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important class of molecules.
References
Characterization of Novel SMARCA2 Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of novel small molecule ligands targeting SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex. Given the synthetic lethal relationship between SMARCA2 and its paralog SMARCA4 in certain cancers, targeting SMARCA2 has emerged as a promising therapeutic strategy.[1][2] This document outlines the essential data, experimental protocols, and conceptual frameworks required to effectively characterize new SMARCA2 ligands, including both inhibitors and proteolysis-targeting chimeras (PROTACs).
Core Concepts in SMARCA2 Targeting
SMARCA2, also known as BRM, is an ATPase subunit of the SWI/SNF complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4] In cancers with loss-of-function mutations in SMARCA4 (also known as BRG1), tumor cells become dependent on the residual SMARCA2-containing SWI/SNF complex for survival.[1][5] This dependency creates a therapeutic window for selective SMARCA2 inhibition or degradation. Two primary strategies for targeting SMARCA2 with small molecules are:
-
Inhibition: Small molecules can be designed to inhibit the function of specific domains of the SMARCA2 protein, most notably the ATPase domain or the bromodomain.[1][6]
-
Targeted Protein Degradation: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (SMARCA2), leading to its ubiquitination and subsequent degradation by the proteasome.[2][7]
Quantitative Characterization of Novel SMARCA2 Ligands
The initial characterization of a novel SMARCA2 ligand involves a series of quantitative assays to determine its potency, selectivity, and mechanism of action. The following tables summarize key data for representative SMARCA2 ligands from recent literature.
Table 1: Inhibitors Targeting SMARCA2 Bromodomain
| Compound | Target Domain | Assay Type | IC50 (μM) | Kd (μM) | Reference |
| DCSM06 | Bromodomain | AlphaScreen | 39.9 ± 3.0 | - | [8] |
| DCSM06-05 | Bromodomain | AlphaScreen | 9.0 ± 1.4 | - | [8] |
| PFI-3 | Bromodomain | BROMOScan | - | 0.055 - 0.110 | [6] |
Table 2: PROTACs Targeting SMARCA2 for Degradation
| Compound | E3 Ligase Recruited | Assay Type | DC50 (nM) | Target Selectivity | Reference |
| A947 | VHL | Cellular Degradation | 0.039 | Selective for SMARCA2 over SMARCA4 | [9] |
| YDR1 | Cereblon | Cellular Degradation | < 100 | Selective for SMARCA2 over SMARCA4 | [10] |
| YD54 | Cereblon | Cellular Degradation | < 100 | Selective for SMARCA2 over SMARCA4 | [10] |
| ACBI2 | VHL | Cellular Degradation | 1 - 13 | Selective for SMARCA2 over SMARCA4 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of novel SMARCA2 ligands. Below are outlines of key experimental protocols.
AlphaScreen Assay for Bromodomain Inhibitors
This assay is a high-throughput method to screen for inhibitors of the SMARCA2 bromodomain interaction with acetylated histones.[8]
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged SMARCA2 bromodomain is bound to anti-GST acceptor beads. When the bromodomain binds to the histone peptide, the beads are brought together, generating a signal. Inhibitors that disrupt this interaction will reduce the signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute biotinylated histone H4 peptide, GST-SMARCA2-BRD, streptavidin donor beads, and anti-GST acceptor beads in assay buffer.
-
Compound Addition: Add test compounds at various concentrations to a 384-well microplate.
-
Reagent Addition: Add the GST-SMARCA2-BRD and biotinylated histone H4 peptide mixture to the wells and incubate.
-
Bead Addition: Add the streptavidin donor beads and anti-GST acceptor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding affinity (Kd) of a ligand to its target protein in real-time.[8]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The target protein (e.g., SMARCA2 bromodomain) is immobilized on the chip. When the ligand flows over the surface and binds to the protein, the refractive index changes, which is detected as a response.
Protocol Outline:
-
Chip Preparation: Covalently immobilize the SMARCA2 protein onto a CM5 sensor chip using standard amine coupling chemistry.[8]
-
Binding Analysis: Inject serial dilutions of the test compound over the chip surface for a defined association time, followed by a buffer flow for a dissociation time.
-
Regeneration: Inject a regeneration solution to remove any bound ligand.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd).
Cellular Degradation Assay for PROTACs
This assay quantifies the degradation of the target protein in cells treated with a PROTAC.
Principle: Cells are treated with the PROTAC, and the levels of the target protein are measured, typically by Western blotting or quantitative mass spectrometry.
Protocol Outline:
-
Cell Culture: Culture a relevant cell line (e.g., a SMARCA4-deficient cancer cell line) to a suitable confluency.
-
Compound Treatment: Treat the cells with the PROTAC at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or tubulin).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
-
-
Data Analysis: Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Visualizing SMARCA2 Biology and Ligand Characterization
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz.
Caption: SMARCA2 in the SWI/SNF complex uses ATP to remodel chromatin and regulate gene expression.
Caption: A typical workflow for the initial characterization of novel SMARCA2 ligands.
Conclusion
The initial characterization of novel SMARCA2 ligands is a multi-faceted process that requires a combination of biochemical, biophysical, and cellular assays. The data and protocols presented in this guide provide a foundational framework for researchers in the field of drug discovery to effectively evaluate and advance new therapeutic agents targeting this critical cancer dependency. As our understanding of the intricacies of the SWI/SNF complex grows, so too will the sophistication of the tools and techniques used to develop the next generation of SMARCA2-targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pardon Our Interruption [opnme.com]
Methodological & Application
Application Notes and Protocols for SMARCA2-Targeting PROTACs in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2)-targeting Proteolysis Targeting Chimeras (PROTACs) in cell culture experiments. The focus is on the application of these bifunctional molecules, which are synthesized using ligands such as SMARCA2 ligand-7, to induce the targeted degradation of the SMARCA2 protein.
Introduction
SMARCA2, a catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a significant therapeutic target in cancers with mutations in its paralog, SMARCA4.[1] The selective degradation of SMARCA2 has shown synthetic lethality in SMARCA4-deficient tumors.[2][3] PROTACs are a novel class of therapeutic agents that function by recruiting a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This document outlines the mechanism of action, provides quantitative data on the efficacy of various SMARCA2 PROTACs, and details protocols for their application in cell culture.
Mechanism of Action
SMARCA2-targeting PROTACs are heterobifunctional molecules composed of a ligand that binds to the SMARCA2 protein (often targeting its bromodomain), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4][6] Upon entering the cell, the PROTAC forms a ternary complex with SMARCA2 and the E3 ligase.[6] This proximity induces the E3 ligase to polyubiquitinate SMARCA2, marking it for degradation by the 26S proteasome.[5] This event leads to the depletion of the SMARCA2 protein, thereby affecting gene expression and inhibiting the proliferation of cancer cells dependent on SMARCA2 for survival.[7][8]
Caption: Mechanism of action for SMARCA2-targeting PROTACs.
Quantitative Data of SMARCA2 PROTACs
The following tables summarize the in vitro degradation and anti-proliferative activities of several published SMARCA2 PROTACs in various cancer cell lines.
Table 1: SMARCA2 Degradation Potency
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| YDR1 | H1792 | 69 | 87 | 24 | Cereblon |
| YD54 | H1792 | 8.1 | 98.9 | 24 | Cereblon |
| A947 | SW1573 | Not specified | ~93 | 0.5 | VHL |
| ACBI2 | RKO | 1 | >90 | Not specified | VHL |
| SMD-3040 | Not specified | Low nM | >90 | Not specified | Not specified |
| SMARCA2/4-degrader-7 | A549 | <100 | >90 | 24 | Not specified |
Data compiled from multiple sources.[3][5][6][9][10]
Table 2: Anti-proliferative Activity of SMARCA2 PROTACs in SMARCA4-deficient Cell Lines
| PROTAC | Cell Line | IC50 (µM) | Assay Duration (days) |
| PRT004 | NCI-H1693 | Correlates with degradation | 7 |
| PRT005 | LU6437 (PDX) | 0.081 | Not specified |
| PRT005 | LU2511 (PDX) | 0.027 | Not specified |
| GLR-203101 | H1568, A549, SK-MEL-5 | Selective inhibition | Not specified |
Data compiled from multiple sources.[8]
Experimental Protocols
Below are detailed protocols for key in-cell experiments involving SMARCA2-targeting PROTACs.
Cell Culture and PROTAC Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with a SMARCA2 PROTAC.
Materials:
-
Cancer cell line of interest (e.g., SW1573, H1792, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
SMARCA2 PROTAC of interest (e.g., YDR1, A947) dissolved in DMSO to a stock concentration of 10 mM
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a tissue culture plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the SMARCA2 PROTAC in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO-only vehicle control.[6]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours for degradation studies).[6]
-
After incubation, proceed with downstream analysis such as Western blotting or cell viability assays.
Caption: Workflow for cell treatment with SMARCA2 PROTACs.
Western Blotting for SMARCA2 Degradation
This protocol is for assessing the extent of SMARCA2 protein degradation following PROTAC treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C. Also, probe for SMARCA4 to assess selectivity and a loading control (e.g., GAPDH).[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol is used to determine the effect of SMARCA2 degradation on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
After the desired treatment period (typically 5-7 days for proliferation assays), allow the 96-well plate to equilibrate to room temperature.[5][8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the reaction to occur.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the PROTAC concentration and use a non-linear regression to calculate the IC50 value.
Signaling Pathway Modulation
Degradation of SMARCA2 in SMARCA4-mutant cancer cells has been shown to impact downstream signaling pathways. For instance, in H322 SMARCA4 mutant cells, treatment with the SMARCA2 degraders YDR1 or YD54 led to a significant increase in the phosphorylation of YAP1 at the S109 residue, indicating a modulation of the Hippo-YAP signaling pathway.[6]
Caption: SMARCA2 degradation modulates the Hippo-YAP pathway.
The use of SMARCA2-targeting PROTACs represents a promising therapeutic strategy for SMARCA4-deficient cancers. The protocols and data presented here provide a framework for researchers to effectively utilize these molecules in their cell culture experiments to investigate the biological consequences of SMARCA2 degradation and to aid in the development of novel cancer therapeutics. It is crucial to empirically determine the optimal concentrations and treatment times for each specific cell line and PROTAC combination.
References
- 1. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preludetx.com [preludetx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for SMARCA2 Degradation Assay Using SMARCA2 Ligand-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a SMARCA2 degradation assay utilizing SMARCA2 ligand-7, a molecule designed for targeted protein degradation. This document outlines the necessary steps for cell culture, treatment, and analysis to quantify the degradation of the SMARCA2 protein.
Introduction
SMARCA2, also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, which packages DNA into chromosomes.[1] By remodeling chromatin, the SWI/SNF complex can make DNA more accessible for gene transcription, influencing processes such as DNA repair, replication, and cell growth.[1] Due to its role in these fundamental cellular processes, SMARCA2 has been identified as a therapeutic target in oncology.[2][4]
Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy.[5][6] Technologies like proteolysis-targeting chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[7] A PROTAC molecule typically consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[7] This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[7] this compound is designed to function as a degrader of the SMARCA2 protein.
This protocol details the use of Western blotting to quantify the reduction in SMARCA2 protein levels following treatment with this compound.
Signaling Pathway and Mechanism
Experimental Workflow
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-159542 |
| Cell Line (e.g., A549) | ATCC | CCL-185 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific | 15140122 |
| DMSO | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-20% Mini-PROTEAN TGX Gels | Bio-Rad | 4561096 |
| Trans-Blot Turbo Transfer Pack | Bio-Rad | 1704156 |
| 5% Non-fat Dry Milk in TBST | - | - |
| Primary Antibody: Anti-SMARCA2 | Cell Signaling Technology | 11966 |
| Primary Antibody: Anti-GAPDH | Cell Signaling Technology | 2118 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocol
1. Cell Culture and Seeding a. Culture A549 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
2. Treatment with this compound a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 nM to 10 µM. c. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the ligand used. d. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired time points. A typical incubation time is 24 hours.[8]
3. Cell Lysis a. After incubation, place the 6-well plates on ice. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysates on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and store it at -80°C or proceed to the next step.
4. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
5. SDS-PAGE and Western Blotting a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. e. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. To ensure equal protein loading, probe the same membrane with a loading control antibody, such as anti-GAPDH or anti-β-actin, following the same procedure.
6. Imaging and Data Analysis a. Add ECL Western blotting substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the intensity of the SMARCA2 band to the intensity of the corresponding loading control band. e. Calculate the percentage of SMARCA2 degradation for each treatment concentration relative to the vehicle control. f. Plot the percentage of degradation against the log of the compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[9]
Data Presentation
The quantitative data from the SMARCA2 degradation assay can be summarized in a table for clear comparison.
| Treatment Concentration (nM) | Normalized SMARCA2 Band Intensity | % SMARCA2 Remaining (vs. Vehicle) | % SMARCA2 Degradation |
| Vehicle (DMSO) | 1.00 | 100% | 0% |
| 0.1 | 0.95 | 95% | 5% |
| 1 | 0.80 | 80% | 20% |
| 10 | 0.52 | 52% | 48% |
| 100 | 0.25 | 25% | 75% |
| 1000 | 0.10 | 10% | 90% |
| 10000 | 0.08 | 8% | 92% |
Calculated Values:
| Parameter | Value |
| DC50 | [Calculated Value] nM |
| Dmax | [Calculated Value] % |
Troubleshooting
| Issue | Possible Cause | Solution |
| No SMARCA2 degradation observed | Inactive compound | Verify the activity of this compound. |
| Cell line not responsive | Use a cell line known to be sensitive to SMARCA2 degradation. | |
| Insufficient incubation time | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours). | |
| High background on Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven protein loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. |
By following this detailed protocol, researchers can effectively perform a SMARCA2 degradation assay to evaluate the potency and efficacy of this compound and other similar compounds.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. SMARCA2 protein: Structure, function and perspectives of drug design [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. biorbyt.com [biorbyt.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Xenograft Studies with SMARCA2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies with Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). The targeted degradation of SMARCA2 is a promising therapeutic strategy for cancers with inactivating mutations in its paralog, SMARCA4, based on the principle of synthetic lethality.
Introduction to SMARCA2 PROTACs in SMARCA4-Deficient Cancers
The SWI/SNF chromatin remodeling complex, essential for regulating gene expression, relies on one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1][2] In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), SMARCA4 is inactivated by mutation.[3] These cancer cells become dependent on the residual SMARCA2-containing SWI/SNF complex for their survival.[2] This dependency creates a synthetic lethal vulnerability, where selectively targeting SMARCA2 can induce cancer cell death while sparing normal tissues where SMARCA4 is functional.[4]
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[5][6][7] A SMARCA2 PROTAC consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[5][6][8] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6][8] Several SMARCA2 PROTACs have demonstrated potent and selective degradation of SMARCA2 over the highly homologous SMARCA4, leading to significant anti-tumor activity in preclinical xenograft models of SMARCA4-deficient cancers.[4][9][10][11][12][13]
Quantitative Data Summary of Preclinical SMARCA2 PROTACs
The following tables summarize the in vivo efficacy of several SMARCA2 PROTACs in various SMARCA4-deficient xenograft models.
| PROTAC | Xenograft Model | Dosing Regimen | Efficacy | Reference |
| A947 | HCC515 (NSCLC) | 40 mg/kg, single i.v. dose | Rapid and sustained tumor SMARCA2 protein reduction | [14] |
| Calu-6 (SMARCA4-WT NSCLC) | 40 mg/kg, i.v. | Tumor growth inhibition | [15] | |
| ACBI2 | A549 (NSCLC) | 80 mg/kg, p.o., daily | Significant tumor growth inhibition | [9][16] |
| NCI-H1568 (NSCLC) | 5-100 mg/kg, p.o. | Dose-dependent SMARCA2 degradation | [9][16] | |
| SMD-3040 | Human Melanoma | 25-50 mg/kg, i.v., twice weekly for 2 weeks | Effective tumor growth inhibition | [10] |
| GLR-203101 | A549 (NSCLC) | 25 mg/kg, p.o. | Robust, dose-dependent antitumor activity | [11] |
| PRT7732 | NCI-H838 & HCC515 (NSCLC) | Daily oral administration | Significant dose-dependent tumor growth inhibition | [4][12][17] |
| PROTAC | Cell Line | DC50/IC50 | Selectivity (over SMARCA4) | Reference |
| A947 | SW1573 | DC50: 39 pM | 28-fold (DC50) | [14] |
| ACBI2 | RKO | DC50: 1 nM | ~32-fold (DC50) | [9] |
| SMD-3040 | K-Mel-5/SK-Mel-28 | DC50: 20-35 nM | N/A | [10] |
| GLR-203101 | HeLa | DC50 < 10 nM | Dmax > 80% for SMARCA2, < 10% for SMARCA4 | [18] |
| PRT7732 | SMARCA4-deficient cancer cells | IC50: 5.0-50 nM | >1000x | [12][17] |
Visualized Pathways and Workflows
Mechanism of Action of SMARCA2 PROTACs
Caption: Mechanism of SMARCA2 degradation by a PROTAC molecule.
Synthetic Lethality in SMARCA4-Mutant Cancer
References
- 1. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preludetx.com [preludetx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. opnme.com [opnme.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with SMARCA2 Ligand-7 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and its subunits are frequently mutated in various cancers. SMARCA4 (BRG1), a key ATPase subunit, is often inactivated in non-small cell lung cancer (NSCLC), including the A549 cell line. These SMARCA4-deficient cancers become dependent on the remaining functional paralog, SMARCA2 (BRM), for survival. This dependency, known as synthetic lethality, presents a promising therapeutic strategy. Targeting SMARCA2 in SMARCA4-mutant cancers can selectively induce cancer cell death.
"SMARCA2 ligand-7" is a key component of the Proteolysis Targeting Chimera (PROTAC) molecule, PROTAC SMARCA2/4-degrader-7 (compound I-439) . This PROTAC induces the degradation of both SMARCA2 and SMARCA4 proteins. In SMARCA4-deficient A549 cells, the degradation of SMARCA2 is expected to lead to a significant reduction in cell viability.
These application notes provide a detailed protocol for assessing the effect of PROTAC SMARCA2/4-degrader-7 on the viability of A549 cells using a resazurin-based assay.
Data Presentation
The following table summarizes the known quantitative data for PROTAC SMARCA2/4-degrader-7 in A549 cells.
| Compound Name | Target(s) | Cell Line | Assay Type | Metric | Value | Treatment Time | Reference |
| PROTAC SMARCA2/4-degrader-7 (compound I-439) | SMARCA2/4 | A549 | Protein Degradation | DC50 | <100 nM | 24 hours | [1][2][3] |
| PROTAC SMARCA2/4-degrader-7 (compound I-439) | SMARCA2/4 | A549 | Protein Degradation | Dmax | >90% | 24 hours | [1][2][3] |
Note: DC50 is the concentration required to induce 50% of the maximum degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. While a specific IC50 for cell viability is not publicly available, the potent degradation of SMARCA2 at nanomolar concentrations is expected to correlate with a significant decrease in A549 cell viability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PROTAC SMARCA2/4-degrader-7 and the experimental workflow for the cell viability assay.
Caption: Mechanism of action of PROTAC SMARCA2/4-degrader-7 in A549 cells.
Caption: Experimental workflow for the A549 cell viability assay.
Experimental Protocols
Materials and Reagents
-
A549 human lung carcinoma cell line (ATCC® CCL-185™)
-
PROTAC SMARCA2/4-degrader-7 (compound I-439)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, CellTiter-Blue®)
-
Sterile, clear-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader with fluorescence detection capabilities
Cell Culture
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest A549 cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of PROTAC SMARCA2/4-degrader-7 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM is recommended to determine the IC50).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Resazurin Assay:
-
After the 72-hour incubation, add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell density and should be determined empirically.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis
-
Subtract the average fluorescence of the blank control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100
-
Plot the percent cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
This document provides a comprehensive guide for assessing the impact of PROTAC SMARCA2/4-degrader-7 on the viability of SMARCA4-deficient A549 cells. The provided protocols and diagrams offer a framework for researchers to investigate the therapeutic potential of targeting SMARCA2 in this cancer context. Adherence to standardized cell culture and assay procedures is crucial for obtaining reproducible and reliable data.
References
Application Note: Quantitative Proteomics for Measuring SMARCA2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin.[1] The catalytic ATPase activity of SMARCA2 and its paralog SMARCA4 is essential for this process. In certain cancers with mutations that lead to the loss of SMARCA4, cancer cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[1][2][3]
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins rather than just inhibiting them.[4][5][6] Technologies like Proteolysis-Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[4][7] This application note provides a detailed protocol for using quantitative proteomics to accurately measure the degradation of SMARCA2, a crucial step in the development of novel therapeutics targeting this protein.
Principle of the Method
Quantitative mass spectrometry-based proteomics is the gold standard for monitoring changes in protein abundance across the entire proteome.[5][6] This approach, often referred to as "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by a mass spectrometer.[8][9] The abundance of the protein of interest is inferred from the signal intensity of its corresponding peptides.
Several quantitative strategies can be employed:
-
Tandem Mass Tag (TMT) Labeling: This chemical labeling approach allows for the multiplexed analysis of up to 18 samples simultaneously. Peptides from different samples are labeled with isobaric tags, which are indistinguishable in the initial mass scan but produce unique reporter ions upon fragmentation, allowing for relative quantification.[3][10]
-
Label-Free Quantification (LFQ): This method compares the signal intensities of peptides across different runs. While simpler in terms of sample preparation, it requires sophisticated data analysis to align and normalize the data from separate mass spectrometry runs.[9]
-
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within a specified mass-to-charge ratio range, providing a comprehensive snapshot of the proteome. This can be particularly useful for quantifying low-abundance proteins.[8]
This protocol will focus on the widely used TMT-based workflow for its high precision and multiplexing capabilities.
Experimental Workflow and Protocols
The overall workflow for quantitative proteomics analysis of SMARCA2 degradation is depicted below.
References
- 1. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. dokumen.pub [dokumen.pub]
- 8. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 9. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Evaluation of a SMARCA2 Degrader Using a SMARCA2 Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. This document provides detailed application notes and protocols for the synthesis and evaluation of a SMARCA2 degrader.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a compelling synthetic lethal target.[3][4]
These notes will focus on the synthesis of a representative SMARCA2 degrader using a pyridazinone-based SMARCA2 bromodomain ligand, herein referred to as SMARCA2 Ligand-7, in conjunction with a ligand for an E3 ubiquitin ligase and a connecting linker.
Signaling Pathway and Mechanism of Action
SMARCA2 is a core component of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin and thereby regulate gene transcription.[5] PROTACs targeting SMARCA2 are designed to induce its degradation, leading to the disruption of the SWI/SNF complex's function in susceptible cancer cells. The general mechanism of action for a SMARCA2-targeting PROTAC involves the formation of a ternary complex between the PROTAC, the SMARCA2 protein, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Data Presentation: Comparison of SMARCA2 Degraders
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of several reported SMARCA2 degraders. This data is typically obtained from cell-based assays such as Western Blotting or HiBiT assays.
| Degrader Name | Target E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| A947 | VHL | SW1573 | 39 pM | 96% | [3][6] |
| SMD-3040 | VHL | Various | Low nM | >90% | |
| YDR1 | Cereblon | H1792 | 69 nM (24h) | 87% (24h) | [7] |
| YD54 | Cereblon | H1792 | 8.1 nM (24h) | 98.9% (24h) | [7] |
| A11 | VHL | MV-4-11 | 3.0 nM | 98% | [8] |
| Degrader-17 | Not Specified | A549 | <100 nM | >90% | [9] |
| Degrader-36 | VHL | H929 | Not Reported | 99% (at 100nM) | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Representative SMARCA2 Degrader
This protocol describes a general method for synthesizing a SMARCA2 degrader by coupling a SMARCA2 ligand (based on 2-(6-amino-5-phenylpyridazin-3-yl)phenol) with a VHL E3 ligase ligand via a linker. This is a representative synthesis and may require optimization for specific linker lengths and E3 ligase ligands.
Materials:
-
2-(6-amino-5-phenylpyridazin-3-yl)phenol (this compound precursor)
-
Appropriate linker with two reactive functional groups (e.g., a carboxylic acid and a protected amine)
-
VHL E3 ligase ligand with a reactive functional group (e.g., an amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc group)
-
Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)
Synthetic Workflow:
Procedure:
-
Step 1: Coupling of Linker to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (e.g., VHL ligand with a free amine) and the linker (with a carboxylic acid and a protected amine) in an appropriate solvent like DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Work up the reaction and purify the product (linker-E3 ligase ligand conjugate) by column chromatography.
-
-
Step 2: Deprotection of the Linker:
-
Dissolve the purified linker-E3 ligase ligand conjugate in a suitable solvent (e.g., DCM).
-
Add the appropriate deprotection reagent (e.g., TFA for a Boc-protected amine).
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and deprotection reagent under reduced pressure.
-
-
Step 3: Coupling of SMARCA2 Ligand:
-
Dissolve the deprotected linker-E3 ligase ligand intermediate and the SMARCA2 ligand (with a suitable reactive group, e.g., a carboxylic acid) in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final SMARCA2 degrader by preparative HPLC.
-
-
Step 4: Characterization:
-
Confirm the identity and purity of the final product by NMR and mass spectrometry.
-
Protocol 2: Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with the synthesized degrader.[10]
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a SMARCA4-mutant cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of the SMARCA2 degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the percentage of degradation relative to the vehicle control.
Protocol 3: HiBiT Assay for SMARCA2 Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells or lysates.[11][12] This protocol requires a cell line in which the target protein (SMARCA2) is endogenously tagged with the HiBiT peptide.[11][12]
Experimental Workflow:
Procedure:
-
Cell Plating: Plate the CRISPR-edited HiBiT-SMARCA2 cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the SMARCA2 degrader to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add the Nano-Glo® HiBiT® Lytic Detection Reagent to each well.
-
Luminescence Reading: Shake the plate for a few minutes to ensure cell lysis and then read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of SMARCA2 remaining. Calculate DC50 and Dmax values from the dose-response curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and evaluation of SMARCA2 degraders. By leveraging the synthetic lethality of SMARCA2 in SMARCA4-deficient cancers, the development of potent and selective SMARCA2 degraders holds significant promise for advancing novel cancer therapies. Careful execution of these experimental procedures will enable researchers to effectively characterize the activity of newly synthesized degraders and contribute to the growing field of targeted protein degradation.
References
- 1. Involvement of SMARCA2/BRM in the SWI/SNF chromatin-remodeling complex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMARCA2 Target Engagement using Cellular Thermal Shift Assay (CETSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its target protein within the complex environment of a living cell.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[1][2] By subjecting cells to a temperature gradient and subsequently quantifying the amount of soluble target protein, CETSA provides a direct measure of target engagement.[1][2]
SMARCA2 (also known as BRM) is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4] Dysregulation of the SWI/SNF complex is implicated in numerous cancers, making its components, including SMARCA2, attractive therapeutic targets.[4][5] Particularly in cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[5][6] This has led to the development of inhibitors and proteolysis-targeting chimeras (PROTACs) that specifically target SMARCA2.[7][8]
These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of small molecule inhibitors and PROTACs with endogenous SMARCA2 in a cellular context.
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.
-
Thermal Stability: The resistance of a protein to unfolding and aggregation upon heating.
-
Melting Temperature (Tm): The temperature at which 50% of a protein is denatured. In the context of CETSA, this is often referred to as the apparent aggregation temperature (Tagg).
-
Thermal Shift (ΔTm): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift indicates stabilization and target engagement.
Experimental Protocols
Part 1: CETSA Melt Curve for SMARCA2
This protocol aims to determine the thermal stability profile of SMARCA2 in the presence and absence of a test compound.
Materials:
-
Cancer cell line expressing endogenous SMARCA2 (e.g., SMARCA4-deficient lung cancer cell line like NCI-H1568 or A549)
-
Cell culture medium and reagents
-
Test compound (inhibitor or PROTAC) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA or Bradford protein assay kit
-
Primary antibody against SMARCA2
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF or nitrocellulose membrane
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle for a specified time (e.g., 1-3 hours) at 37°C.[9]
-
-
Cell Harvesting and Heat Shock:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point in the gradient (e.g., 40°C to 67.5°C in 2.5°C increments).[9]
-
Heat the samples in a thermal cycler for a set duration (e.g., 3 minutes), followed by a cooling step to room temperature.[2]
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer and incubating on ice.[1]
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting to detect the levels of soluble SMARCA2 and a loading control at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and the loading control.
-
Normalize the SMARCA2 band intensity to the loading control for each sample.
-
Plot the normalized soluble SMARCA2 levels against the temperature to generate a melt curve.
-
Determine the Tagg as the temperature at which 50% of the protein has aggregated.
-
Compare the melt curves of the vehicle- and compound-treated samples to determine the thermal shift (ΔTagg).
-
Part 2: Isothermal Dose-Response (ITDR) CETSA for SMARCA2
This protocol is used to determine the potency of a compound in engaging SMARCA2 at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as described above.
-
Treat cells with a serial dilution of the test compound or vehicle for a specified time at 37°C.
-
-
Heat Shock at a Fixed Temperature:
-
Harvest the cells as described above.
-
Heat all samples at a single, optimized temperature (determined from the melt curve experiment, typically a temperature that results in significant but not complete protein aggregation in the vehicle-treated sample) for a set duration (e.g., 3 minutes).
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow the same procedures for cell lysis, separation of the soluble fraction, protein quantification, and Western blotting as described in Part 1.
-
-
Data Analysis:
-
Quantify and normalize the SMARCA2 band intensities.
-
Plot the normalized soluble SMARCA2 levels against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, representing the concentration at which 50% of the maximal stabilizing effect is observed.
-
Data Presentation
The following tables summarize hypothetical quantitative data from CETSA experiments for a SMARCA2 inhibitor and a SMARCA2-targeting PROTAC.
Table 1: CETSA Melt Curve Data for a SMARCA2 Inhibitor
| Treatment | Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| SMARCA2 Inhibitor (10 µM) | 57.0 | +4.5 |
Table 2: Isothermal Dose-Response CETSA Data for a SMARCA2 Inhibitor
| Compound | EC50 (nM) |
| SMARCA2 Inhibitor | 150 |
Table 3: CETSA Data for a SMARCA2-Targeting PROTAC
Note: For PROTACs, CETSA can be used to assess engagement with both the target protein (SMARCA2) and the recruited E3 ligase (e.g., Cereblon).
| Target Protein | Treatment | Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| SMARCA2 | Vehicle (DMSO) | 52.5 | - |
| SMARCA2 PROTAC (1 µM) | 56.0 | +3.5 | |
| Cereblon | Vehicle (DMSO) | 48.0 | - |
| SMARCA2 PROTAC (1 µM) | 50.5 | +2.5 |
Visualization
SMARCA2 in the SWI/SNF Complex
The following diagram illustrates the composition of the SWI/SNF complex, highlighting the central role of the ATPase subunits SMARCA2 or SMARCA4.
Caption: SMARCA2 as a core ATPase subunit of the SWI/SNF complex.
CETSA Experimental Workflow for SMARCA2 Target Engagement
This diagram outlines the key steps in performing a Cellular Thermal Shift Assay for SMARCA2.
References
- 1. benchchem.com [benchchem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETSA [cetsa.org]
- 5. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of SMARCA2 Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a fundamental role in regulating gene expression by altering chromatin structure, thereby controlling DNA accessibility.[1] Dysregulation of SMARCA2 and other SWI/SNF subunits is implicated in various diseases, including a significant percentage of human cancers, making it a compelling target for therapeutic development.[1][3] The bromodomain of SMARCA2 specifically recognizes acetylated lysine (B10760008) residues on histone tails, a key interaction for its chromatin remodeling activity.[1][2]
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for the real-time analysis of biomolecular interactions.[4] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte.[5] This application note provides a detailed protocol for utilizing SPR to characterize the binding of small molecule inhibitors to the SMarCA2 bromodomain.
Quantitative Data on SMARCA2 Ligand Binding
The following table summarizes publicly available binding affinity data for small molecule ligands targeting the SMARCA2 bromodomain, as determined by SPR.
| Ligand | Target Domain | Assay Type | Kd (μM) | Reference |
| DCSM06 | SMARCA2-BRD | SPR | 38.6 | [6] |
| DCSM06-05 | SMARCA2-BRD | SPR | 22.4 | [6] |
| PFI-3 | SMARCA2-BRD | BROMOScan | 0.055 | [7] |
| PFI-3 | SMARCA4-BRD | BROMOScan | 0.110 | [7] |
| PFI-3 | SMARCA4-BRD | Isothermal Titration Calorimetry (ITC) | 0.089 | [7] |
Experimental Protocols
This section outlines a detailed protocol for a typical SPR experiment to determine the binding kinetics of a small molecule inhibitor to the SMARCA2 bromodomain.
Materials and Reagents
-
SPR Instrument: Biacore T200 (or equivalent)
-
Sensor Chip: Series S Sensor Chip CM5
-
Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant Protein: Purified recombinant Human SMARCA2 bromodomain (SMARCA2-BRD) with a suitable tag for purification (e.g., His-tag). Various commercial sources are available.
-
Small Molecule Ligand (Analyte): Synthesized and purified small molecule inhibitor.
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20. It is crucial to filter and degas the buffer before use.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Analyte Dilution Solvent: Running buffer with a final DMSO concentration matching that of the analyte stock solution (typically ≤ 1% DMSO).
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized protein. This needs to be determined empirically but can include low pH glycine (B1666218) solutions (e.g., 10 mM glycine pH 2.0) or high salt buffers.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical SPR-based SMARCA2 ligand binding assay.
Detailed Protocol
1. System Preparation and Sensor Chip Priming:
-
Ensure the SPR instrument is properly maintained and equilibrated with the running buffer (HBS-EP+).
-
Prime the system with running buffer to remove any air bubbles and ensure a stable baseline.
-
Dock the CM5 sensor chip.
2. Immobilization of SMARCA2-BRD (Amine Coupling):
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells (e.g., flow cells 2 and 4) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethylated dextran (B179266) surface. Flow cell 1 can be used as a reference and activated and deactivated without protein immobilization.
-
Protein Immobilization: Inject the recombinant SMARCA2-BRD (typically at 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated flow cells. The target immobilization level should be optimized, but a starting point of 2000-4000 Response Units (RU) is common for small molecule analysis.
-
Surface Deactivation: Inject 1 M Ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
3. Analyte Interaction Analysis:
-
Analyte Preparation: Prepare a dilution series of the small molecule inhibitor in the running buffer. A typical concentration range might be from 0.1 to 10 times the expected Kd. Ensure the final DMSO concentration is consistent across all samples and in the running buffer if a DMSO stock is used. Include a buffer-only blank for double referencing.
-
Binding Measurement Cycle:
-
Inject the lowest concentration of the small molecule over both the reference and active flow cells for a defined association time (e.g., 120 seconds) at a flow rate of 30 µL/min.
-
Allow the buffer to flow for a defined dissociation time (e.g., 120-300 seconds) to monitor the dissociation of the complex.
-
Inject the regeneration solution to remove any remaining bound analyte. The contact time for regeneration should be optimized to be as short as possible while ensuring complete removal of the analyte.
-
Repeat the cycle for each concentration of the small molecule, including the blank.
-
4. Data Analysis:
-
Data Processing: The raw sensorgram data should be processed by subtracting the response from the reference flow cell and the response from the blank injection (double referencing). This corrects for bulk refractive index changes and non-specific binding to the sensor surface.
-
Kinetic Fitting: Fit the processed sensorgram data to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is typically used.[5] This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5]
SMARCA2 Signaling Pathway
SMARCA2 is a core component of the SWI/SNF chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to remodel nucleosomes. This remodeling activity alters the accessibility of DNA to transcription factors, thereby regulating the expression of a multitude of genes involved in critical cellular processes such as cell cycle control, DNA repair, and differentiation. The activity of the SWI/SNF complex, and thus SMARCA2, is intertwined with major signaling pathways, including the p53 and Wnt pathways.
Caption: Simplified signaling pathway involving the SMARCA2-containing SWI/SNF complex.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/No Binding | - Inactive protein after immobilization.- Low analyte concentration or weak affinity.- Incorrect buffer conditions. | - Ensure recombinant protein is correctly folded and active.- Increase analyte concentration range.- Optimize buffer pH and ionic strength. Consider using a different immobilization strategy (e.g., capture-based). |
| High Non-Specific Binding | - Hydrophobic or electrostatic interactions of the analyte with the sensor surface. | - Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the running buffer.- Increase the salt concentration of the running buffer (e.g., up to 500 mM NaCl).- Include a blocking agent like BSA in the running buffer. |
| Baseline Drift | - Incomplete surface regeneration.- Temperature fluctuations.- Buffer mismatch between injections. | - Optimize regeneration conditions to ensure complete removal of the analyte.- Allow the instrument to fully equilibrate to the set temperature.- Ensure all analyte dilutions are made in the exact same running buffer. |
| Mass Transport Limitation | - Fast on-rate combined with high ligand density. | - Decrease the immobilization density of SMARCA2-BRD.- Increase the flow rate during analyte injection.- Use a lower concentration of the analyte. |
Conclusion
This application note provides a comprehensive framework for conducting SPR-based analysis of small molecule binding to the SMARCA2 bromodomain. By following the detailed protocol and considering the troubleshooting guidelines, researchers can obtain high-quality kinetic and affinity data, which is essential for the characterization and optimization of novel SMARCA2 inhibitors in drug discovery programs. The provided diagrams offer a visual representation of the experimental workflow and the relevant biological context of SMARCA2 signaling.
References
- 1. Biacore Data Analysis: Software Tools and Interpretation of Results - Creative Proteomics [iaanalysis.com]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SMARCA2 Ligand-7 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and mutations in its subunits are frequently observed in various cancers.[1][2][3] One key subunit, SMARCA4, is often mutated or lost in tumors, rendering them dependent on its paralog, SMARCA2, for survival.[1][4] This synthetic lethal relationship has identified SMARCA2 as a promising therapeutic target for cancers with SMARCA4 loss-of-function.[1][4][5] Small molecule degraders of SMARCA2, such as proteolysis-targeting chimeras (PROTACs), have emerged as a powerful therapeutic modality to selectively eliminate the SMARCA2 protein in cancer cells.[2][4][6][7]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a novel SMARCA2 degrader, herein referred to as SMARCA2 Ligand-7 (SMARCA2-L7), in mouse models of SMARCA4-deficient cancers. The protocols are based on established methodologies for similar SMARCA2 degraders.[1][2][6][8]
Data Presentation
Table 1: In Vivo SMARCA2 Degradation by SMARCA2-L7 in Xenograft Tumors
| Compound | Dose | Route of Administration | Time Point (post-dose) | % SMARCA2 Degradation (vs. Vehicle) | Reference Compound(s) |
| SMARCA2-L7 (Example) | 10 mg/kg | Intravenous (IV) | 6 hours | 46% | SMD-3236[8] |
| 48 hours | 72% | ||||
| 168 hours | 78% | ||||
| SMARCA2-L7 (Example) | 3 mg/kg | Oral (PO) | 3 hours | >80% (Robust) | Cmpd-1[1] |
| 24 hours | Sustained | ||||
| SMARCA2-L7 (Example) | 80 mg/kg | Oral (PO), once daily for 3 days | 24 hours (after last dose) | 70-81% | YDR1[2][7] |
Table 2: Antitumor Efficacy of SMARCA2-L7 in SMARCA4-Mutant Xenograft Models
| Compound | Dose and Schedule | Mouse Model | Tumor Growth Inhibition (TGI) | Observations | Reference Compound(s) |
| SMARCA2-L7 (Example) | 40 mg/kg, route not specified | SMARCA4-mutant HCC515 & HCC2302 xenografts | Tumor stasis | >95% SMARCA2 degradation in tumors | A947[4][6] |
| SMARCA2-L7 (Example) | Dose not specified, oral | SMARCA2-sensitive xenograft model | Tumor stasis | Near complete SMARCA2 degradation | ACBI2[6] |
| SMARCA2-L7 (Example) | Dose not specified, oral | SMARCA4-deficient NSCLC xenograft | Tumor regression | Sufficient target coverage | G-141[5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic (PD) Study of SMARCA2 Degradation
Objective: To determine the extent and duration of SMARCA2 protein degradation in tumor tissue following a single dose of SMARCA2-L7.
Materials:
-
SMARCA2-L7
-
Vehicle control (e.g., 1% Tween 80, 0.2% Tween 80, or 1% carboxymethyl cellulose (B213188) with 0.25% Tween-80)[2][3]
-
Female athymic nude mice (6-8 weeks old)
-
SMARCA4-deficient human cancer cells (e.g., NCI-H838, HCC515)[1][2]
-
Matrigel
-
Surgical tools for tumor implantation and collection
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Western blotting equipment and reagents
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (or other loading control)
-
Secondary antibodies (HRP-conjugated)
Procedure:
-
Tumor Xenograft Establishment:
-
Subcutaneously implant SMARCA4-deficient cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Allow tumors to reach a volume of approximately 150-200 mm³.
-
-
Compound Administration:
-
Randomize mice into treatment and vehicle control groups (n=3-5 mice per group).
-
Prepare SMARCA2-L7 formulation in the appropriate vehicle.
-
Administer a single dose of SMARCA2-L7 (e.g., 3 mg/kg, 10 mg/kg, or 80 mg/kg) via the desired route (oral gavage or intravenous injection).[1][2][8] Administer vehicle to the control group.
-
-
Tissue Collection:
-
Western Blot Analysis:
-
Homogenize tumor tissues in lysis buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize SMARCA2 levels to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated group.
-
Protocol 2: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of SMARCA2-L7 in a SMARCA4-deficient xenograft model.
Materials:
-
Same as Protocol 1
-
Calipers for tumor measurement
Procedure:
-
Tumor Xenograft Establishment:
-
Follow the same procedure as in Protocol 1 for establishing tumor xenografts.
-
-
Treatment:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x length x width²)
-
Monitor body weight and general health of the mice throughout the study.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (as described in Protocol 1) to confirm target engagement.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for the treatment group compared to the vehicle control group.
-
Plot mean tumor volume and body weight over time for each group.
-
Visualizations
Caption: Mechanism of action of a SMARCA2 PROTAC degrader.
Caption: Experimental workflow for in vivo evaluation of SMARCA2-L7.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-mutant cancer.
References
- 1. sklslabs.com [sklslabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Co-immunoprecipitation for the Study of SMARCA2 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to SMARCA2 and Protein Interactions
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a crucial protein in the regulation of gene expression. It functions as one of two mutually exclusive catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1] This complex alters the structure of chromatin, making DNA more accessible for transcription, and is involved in various cellular processes, including DNA repair, replication, and the control of cell growth and differentiation.[1] Given its central role, aberrant SMARCA2 function has been implicated in several diseases, including cancer.[2][3]
Understanding the intricate network of protein-protein interactions involving SMARCA2 is paramount for elucidating its biological functions and its role in disease. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate these interactions.[4] This method allows for the isolation of a specific protein (the "bait") from a cell lysate, along with its binding partners (the "prey").[4] Subsequent analysis of the immunoprecipitated complex, often by mass spectrometry or Western blotting, can identify novel interaction partners and confirm suspected interactions.
Principle of Co-immunoprecipitation
Co-immunoprecipitation is a variation of immunoprecipitation (IP) that is designed to preserve protein-protein interactions. The fundamental principle relies on the high specificity of an antibody for a target protein (in this case, SMARCA2). The antibody is used to capture the target protein from a cell extract, and if the conditions are gentle enough, any proteins that are bound to the target will also be isolated.
The general workflow for a Co-IP experiment is as follows:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to release proteins while keeping protein complexes intact.
-
Immunoprecipitation: An antibody specific to the bait protein (SMARCA2) is added to the cell lysate to form an antibody-antigen complex.
-
Complex Capture: Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads) are added to bind to the Fc region of the antibody, thus immobilizing the entire protein complex.[5]
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound protein complex is eluted from the beads.
-
Analysis: The eluted proteins are analyzed by methods such as Western blotting or mass spectrometry to identify the interacting partners.[4]
Specific Considerations for SMARCA2 Co-immunoprecipitation
-
Antibody Selection: The success of a Co-IP experiment heavily relies on the quality of the primary antibody. It is crucial to use an antibody that is validated for IP and specifically recognizes the native conformation of SMARCA2.
-
Lysis Buffer Composition: The choice of lysis buffer is critical for preserving the integrity of the SMARCA2-containing SWI/SNF complex. A gentle lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) is generally recommended over harsher detergents like SDS. The salt concentration should also be optimized to maintain specific interactions while minimizing non-specific binding.
-
Controls: Appropriate controls are essential for interpreting Co-IP results. These should include a negative control using a non-specific IgG antibody of the same isotype as the anti-SMARCA2 antibody and a positive control lysate from cells known to express the interacting proteins.
-
Validation of Interactions: Putative interactions identified by Co-IP should be validated by reciprocal Co-IP (using an antibody against the suspected interacting protein as the bait) or other methods like proximity ligation assays.
Quantitative Analysis of SMARCA2 Interactome
Co-IP coupled with quantitative mass spectrometry provides a powerful approach to identify and quantify the components of the SMARCA2 interactome. This allows for a global view of the protein networks in which SMARCA2 participates. While a specific quantitative dataset for SMARCA2 was not found in the initial search, the following table represents a list of known and potential interactors based on its role within the SWI/SNF complex and other studies. Quantitative data from a hypothetical Co-IP/MS experiment is included for illustrative purposes.
| Interacting Protein | Gene Symbol | Protein Function | Peptide Count (SMARCA2-IP) | Fold Change vs. IgG Control |
| SMARCA4 | SMARCA4 | Catalytic subunit of SWI/SNF complex | 125 | 50.2 |
| SMARCB1 | SMARCB1 | Core subunit of SWI/SNF complex | 98 | 45.8 |
| SMARCC1 | SMARCC1 | Core subunit of SWI/SNF complex | 85 | 42.1 |
| ARID1A | ARID1A | Subunit of SWI/SNF complex | 75 | 38.5 |
| p53 | TP53 | Tumor suppressor, transcription factor | 32 | 15.7 |
| β-catenin | CTNNB1 | Key component of the Wnt signaling pathway | 28 | 12.3 |
| RAD51 | RAD51 | DNA repair protein | 21 | 9.8 |
Experimental Protocols
Co-immunoprecipitation of SMARCA2
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-SMARCA2 antibody (IP-validated)
-
Normal Rabbit IgG (or isotype control corresponding to the host of the anti-SMARCA2 antibody)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using glycine (B1666218) elution)
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to a 10 cm plate of confluent cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of whole-cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To 1 mg of pre-cleared lysate, add 2-5 µg of anti-SMARCA2 antibody. For the negative control, add the same amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Complex Capture:
-
Add 30 µL of Protein A/G magnetic bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times.
-
Capture the beads on the magnetic rack and discard the supernatant.
-
Repeat the wash step three more times.
-
-
Elution:
-
For Mass Spectrometry (Denaturing): After the final wash, add 50 µL of 2X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. The supernatant contains the eluted proteins.
-
For Western Blotting (Native): Add 50 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Quickly collect the eluate and neutralize it by adding 5 µL of 1 M Tris-HCl, pH 8.5.
-
Western Blot Analysis
Procedure:
-
SDS-PAGE: Separate the eluted proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SMARCA2 or an antibody against a suspected interactor) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizations
Caption: Co-immunoprecipitation experimental workflow.
Caption: SMARCA2 in chromatin remodeling and signaling.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SMARCA2 | Cancer Genetics Web [cancer-genetics.org]
- 3. Analysis of SMARCA4 and SMARCA2 Loss in Lung Sarcomatoid Carcinomas - Turkish Journal of Pathology [turkjpath.org]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemistry for SMARCA2 in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a key protein in the regulation of gene expression.[1] It functions as one of two mutually exclusive catalytic ATPase subunits within the SWI/SNF chromatin remodeling complex.[2] This complex alters the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[1][3] By modulating gene expression, the SWI/SNF complex, with SMARCA2 as a core component, is involved in essential cellular processes such as DNA repair, cell differentiation, and proliferation.[3][4]
In the context of oncology, SMARCA2 often acts as a tumor suppressor.[3] Research has shown that SMARCA2 expression is frequently downregulated or lost in various types of cancer when compared to normal tissues.[5] This loss of expression has been linked to tumor initiation, progression, and in some cases, a poor prognosis.[4][6] For instance, loss of SMARCA2 is a notable feature in a subset of non-small cell lung cancers (NSCLC), particularly sarcomatoid carcinomas.[6][7] Furthermore, the concurrent loss of both SMARCA2 and its paralog SMARCA4 is a defining characteristic of the rare and aggressive small cell carcinoma of the ovary, hypercalcemic type (SCCOHT).[8][9] Therefore, immunohistochemical (IHC) detection of SMARCA2 in tumor tissues is a valuable tool for cancer research, diagnosis, and the development of targeted therapies.
Data Presentation: SMARCA2 Expression in Human Tumors
The expression status of SMARCA2 varies significantly across different tumor types. The following tables summarize quantitative data on the loss of SMARCA2 protein expression as determined by immunohistochemistry in several cancers.
Table 1: Loss of SMARCA2 Expression in Lung Cancer
| Lung Cancer Subtype | Number of Cases Analyzed | Percentage with SMARCA2 Loss | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 2390 | 9.3% | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | 316 | 4.8% | [7] |
| Pulmonary Sarcomatoid Carcinomas | 69 | 43.4% | [6] |
| - Pleomorphic Carcinomas | 58 | 44.8% | [6] |
| - Carcinosarcomas | 9 | 22.2% (in sarcoma component) | [6] |
| Adenocarcinoma (ADCA) | 140 | 6.4% | [7] |
| Squamous Cell Carcinoma (SCC) | 117 | 1.7% | [7] |
| Large Cell Carcinoma | 6 | 33.3% | [7] |
Table 2: Concomitant Loss of SMARCA2 and SMARCA4 in Gynecological Cancers
| Tumor Type | Number of Cases Analyzed | Percentage with Concomitant SMARCA2/SMARCA4 Loss | Reference |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | 10 | 90% | [8] |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | 45 | 100% | [9] |
Table 3: SMARCA2 Expression and Prognosis
| Cancer Type | High SMARCA2 Expression Associated With | Reference |
| Breast Cancer | Good Prognosis | [5] |
| Ovarian Cancer | Good Prognosis | [5] |
| Lung Adenocarcinoma | Good Prognosis | [5] |
| Liposarcoma | Good Prognosis | [5] |
| Colon Carcinoma | Poor Prognosis | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Better Overall Survival | [4][10] |
Experimental Protocols
Immunohistochemical Staining for SMARCA2
This protocol provides a general framework for the immunohistochemical detection of SMARCA2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Optimization may be required depending on the specific antibody and detection system used.
1. Reagents and Materials
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA Solution, 0.05% Tween 20, pH 9.0) is often recommended.[11] Citrate buffer (pH 6.0) can be tested as an alternative.[12]
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary Antibody: Anti-SMARCA2 antibody (Rabbit Monoclonal or Polyclonal).[11][13] Refer to the manufacturer's datasheet for the recommended dilution (e.g., 1:50-1:500).[14]
-
Polymer-based HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for heat-induced epitope retrieval (HIER).[15][16]
2. Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides to 100% ethanol (2 changes, 3 minutes each).
-
Transfer slides to 95% ethanol (2 changes, 3 minutes each).
-
Transfer slides to 70% ethanol (2 changes, 3 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat the Antigen Retrieval Buffer (Tris-EDTA, pH 9.0) to 95-100°C in a microwave, pressure cooker, or water bath.[12][15]
-
Immerse the slides in the hot buffer and incubate for 10-30 minutes. Optimal time may need to be determined empirically.[12]
-
Remove from heat and allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with deionized water and then with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-SMARCA2 primary antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Apply DAB chromogen solution and incubate for a time sufficient to develop the desired stain intensity (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip using a permanent mounting medium.
-
3. Interpretation of Staining
-
Positive Staining: A brown precipitate localized in the nucleus of tumor cells indicates the presence of SMARCA2 protein.[4][17]
-
Internal Positive Control: Non-neoplastic cells within the tissue, such as stromal cells, lymphocytes, or normal epithelial cells, should exhibit nuclear staining and serve as an internal positive control.[8][9]
-
Negative Staining (Loss of Expression): Complete absence of nuclear staining in tumor cells in the presence of a valid internal positive control.[4][9]
-
Scoring: The expression can be scored based on the percentage of positive tumor cells and the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong).[4] A simplified system may classify expression as retained (positive), reduced (weak homogeneous staining), or lost (negative).[18] For some studies, any positive nuclear expression is considered 'retained' while complete absence is 'loss'.[6]
Visualizations
Experimental Workflow
Caption: Workflow for SMARCA2 Immunohistochemistry.
SMARCA2 Signaling Pathway Context
Caption: Role of SMARCA2 in SWI/SNF-mediated gene regulation.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of SMARCA4 and SMARCA2 Loss in Lung Sarcomatoid Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dzl.de [dzl.de]
- 8. researchgate.net [researchgate.net]
- 9. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. SMARCA2 Recombinant Monoclonal Antibody (HL1115) (MA5-46933) [thermofisher.com]
- 14. SMARCA2 Polyclonal Antibody (26613-1-AP) [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. IHC antigen retrieval protocol | Abcam [abcam.com]
- 17. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution [jstage.jst.go.jp]
- 18. Comprehensive Immunohistochemical Study of the SWI/SNF Complex Expression Status in Gastric Cancer Reveals an Adverse Prognosis of SWI/SNF Deficiency in Genomically Stable Gastric Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving SMARCA2 ligand-7 solubility for in vitro assays
Welcome to the technical support center for SMARCA2 ligand-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is SMARCA2 and why is it a target in drug discovery?
A1: SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a key protein in the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, which is the packaging material for DNA in the cell nucleus.[1][3] In some types of cancer, a related protein called SMARCA4 is inactivated, making the cancer cells dependent on SMARCA2 for survival.[4][5] This "synthetic lethality" makes SMARCA2 an attractive target for developing new cancer therapies.[4][5]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a molecule designed to bind to the SMARCA2 protein.[6] It is often used as a component in Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that link a target protein (in this case, SMARCA2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A3: Yes, poor aqueous solubility is a common issue with complex organic molecules like this compound and can lead to unreliable and irreproducible assay results.[8] If the compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended, which can result in a diminished or inconsistent biological response.
Q4: What is the maximum recommended concentration of DMSO for dissolving this compound in cell-based assays?
A4: While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1% to minimize any solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Improving this compound Solubility
Problem: I am observing precipitation of this compound when I dilute my stock solution into aqueous assay buffer or cell culture medium.
Solution Workflow:
Caption: A troubleshooting workflow for addressing precipitation issues with this compound.
Detailed Steps:
-
Check Your Stock Solution: Before preparing your working solutions, ensure that your high-concentration stock solution of this compound (typically in 100% DMSO) is fully dissolved. If you observe any crystals, gently warm the vial (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved.
-
Optimize the Dilution Method: When diluting the DMSO stock into an aqueous buffer, avoid adding a large volume of the stock directly to the buffer. Instead, use a stepwise dilution method. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent the compound from crashing out of solution.
-
Use a Co-solvent: If direct dilution into your aqueous buffer is problematic, consider using a co-solvent. Polyethylene glycol (PEG), particularly PEG-400, is a commonly used co-solvent that can improve the solubility of hydrophobic compounds and is generally well-tolerated by cells at low concentrations.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For acidic compounds, increasing the pH can increase solubility, while for basic compounds, decreasing the pH may be beneficial. Perform small-scale tests to determine the optimal pH that is also compatible with your assay system.
-
Sonication: Gentle sonication in a water bath can provide the energy needed to break up small precipitates and aid in dissolution. However, be cautious with this method, as prolonged or high-energy sonication can potentially degrade the compound.
Quantitative Data
Since specific solubility data for "this compound" is not publicly available, the following table provides representative data for a well-characterized SMARCA2 PROTAC degrader, A947 , to illustrate the typical range of potency.
| Parameter | A947 | Notes |
| Target(s) | SMARCA2, SMARCA4 | Binds to the bromodomains of both proteins.[7] |
| E3 Ligase Recruited | VHL | A common E3 ligase used in PROTAC design.[7] |
| SMARCA2 Degradation DC50 | 39 pM | The concentration at which 50% of SMARCA2 is degraded.[7] |
| SMARCA4 Degradation DC50 | 1.1 nM | Shows selectivity for SMARCA2 over SMARCA4.[7] |
| Maximum Degradation (Dmax) | >90% | The maximum percentage of protein degradation achieved.[7] |
Experimental Protocols
Protocol: Cell Viability Assay for this compound in SMARCA4-deficient Cancer Cells
This protocol describes a typical cell viability assay to assess the effect of this compound on the proliferation of cancer cells that are dependent on SMARCA2.
Materials:
-
SMARCA4-deficient cancer cell line (e.g., NCI-H1975, SW1573)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the SMARCA4-deficient cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Count the cells and adjust the density to 2 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare 2X working solutions of your desired final concentrations (e.g., from 1 nM to 10 µM).
-
Also prepare a vehicle control (medium with the same final DMSO concentration as your highest compound concentration).
-
Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Measuring Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The role of the SMARCA2-containing SWI/SNF complex in chromatin remodeling and gene expression.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. SWI/SNF - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. [PDF] Composition and Function of Mammalian SWI/SNF Chromatin Remodeling Complexes in Human Disease. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. plexium.com [plexium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent off-target effects of SMARCA2 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and assess off-target effects of SMARCA2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with SMARCA2 PROTACs?
Off-target effects with SMARCA2 PROTACs can arise from several factors:
-
Lack of Selectivity for SMARCA2 over SMARCA4: SMARCA2 and its paralog SMARCA4 share high homology, particularly in the bromodomain targeted by many PROTACs. This can lead to the unintended degradation of SMARCA4, which may cause toxicity as SMARCA4 is essential for the maintenance of many healthy tissues.[1][2][3]
-
E3 Ligase Binder Promiscuity: The E3 ligase ligand component of the PROTAC can have its own biological activities or bind to unintended proteins. For instance, pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, have been shown to degrade zinc-finger proteins independently of the intended target.[4][5]
-
Formation of Unintended Ternary Complexes: The PROTAC could induce the formation of a ternary complex between the E3 ligase and an off-target protein, leading to its ubiquitination and degradation.[5]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or disrupt the normal functioning of the UPS.[5]
Q2: How can I rationally design SMARCA2 PROTACs to improve selectivity and minimize off-target effects?
Several strategies can be employed during the design phase to enhance the selectivity of SMARCA2 PROTACs:
-
Linker Optimization: The length, rigidity, and attachment points of the linker connecting the SMARCA2 binder and the E3 ligase ligand are critical for forming a stable and productive ternary complex.[6] Optimizing the linker can improve the affinity and selectivity for SMARCA2 over SMARCA4.[1][6] Structure-based design, guided by high-resolution ternary complex crystal structures, can inform the rational design of linkers.[7][8][9]
-
Choice of E3 Ligase: The selection of the E3 ligase can significantly impact selectivity.[6] Different E3 ligases have varying expression levels across tissues and different substrate specificities. While VHL and CRBN are commonly used, exploring other E3 ligases could offer a better selectivity profile.[1][6][10] For example, switching from an MDM2 to a VHL E3 ligase ligand has been shown to enhance PROTAC activity in certain contexts.[6]
-
Modulating Ternary Complex Cooperativity: The stability of the ternary complex (SMARCA2-PROTAC-E3 ligase) is a key determinant of degradation efficiency and selectivity.[2][11] PROTACs that induce positive cooperativity, where the binding of one protein increases the affinity for the other, often exhibit greater potency and selectivity.[12]
-
Utilizing Non-functional Binders: PROTACs can effectively degrade a target protein even if the binding ligand for the target has no inhibitory function on its own. This allows for the use of binders that target less conserved regions outside of the active site to potentially achieve higher selectivity.[2]
Troubleshooting Guides
Issue: My SMARCA2 PROTAC is also degrading SMARCA4.
This is a common issue due to the high homology between the two proteins. Here’s how to troubleshoot:
1. Assess the Selectivity Profile:
-
Quantitative Proteomics: This is the gold standard for an unbiased, global assessment of protein level changes.[4][13][14] Use techniques like Tandem Mass Tagging (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) for accurate relative quantification of proteins across different treatment conditions.[4]
-
Targeted Validation: Once potential off-targets like SMARCA4 are identified, validate the degradation using targeted methods like Western Blotting or In-Cell Westerns.[4]
2. Strategies for Improving Selectivity:
-
Re-evaluate Linker Design: Synthesize a library of PROTACs with varying linker lengths and compositions to identify a linker that favors the formation of a productive ternary complex with SMARCA2 but not SMARCA4.[6]
-
Switch E3 Ligase: If you are using a CRBN-based PROTAC, consider synthesizing a version that recruits VHL, or vice versa.[1][6] The different geometries and protein-protein interactions within the ternary complex could confer selectivity.
-
Structural Biology: If possible, obtain crystal structures of the ternary complexes with both SMARCA2 and SMARCA4 to understand the molecular basis of binding and guide further design.[7][8]
Issue: I am observing degradation of unexpected proteins in my proteomics data.
This could be due to off-target binding of either the SMARCA2 ligand or the E3 ligase recruiter.
1. Deconvolute the Off-Target Effects:
-
Use Control Compounds:
-
Inactive PROTAC Control: A molecule with a mutated E3 ligase binder that cannot form a ternary complex.[4] This helps to distinguish degradation-dependent effects from other pharmacological effects of the molecule.
-
SMARCA2 Binder Alone: To identify off-targets of the warhead.
-
E3 Ligase Ligand Alone: To identify proteins affected by the E3 ligase recruiter.
-
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to assess the engagement of your PROTAC with both its intended target and potential off-targets in a cellular context.[4][15][16] A shift in the melting temperature of a protein in the presence of the PROTAC indicates direct binding.
2. Mitigate Off-Target Degradation:
-
Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, substitutions at specific positions on the pomalidomide (B1683931) molecule have been shown to reduce the off-target degradation of zinc-finger proteins.[17]
-
Improve Warhead Selectivity: If the off-target effects stem from the SMARCA2 binder, medicinal chemistry efforts may be needed to improve its selectivity.
Data Presentation
Table 1: Comparison of Selectivity for Exemplary SMARCA2 PROTACs
| PROTAC | E3 Ligase Recruited | Target | DC50 (SMARCA2) | DC50 (SMARCA4) | Selectivity (SMARCA4/SMARCA2) | Reference |
| A947 | VHL | SMARCA2/4 Bromodomain | ~0.039 nM | ~1.1 nM | ~28-fold | [3] |
| ACBI1 | VHL | SMARCA2/4 Bromodomain | Potent dual degrader | Potent dual degrader | Non-selective | [2][7] |
| ACBI2 | VHL | SMARCA2/4 Bromodomain | Orally bioavailable | Selective for SMARCA2 | >1000-fold | [2][18] |
| YDR1 | Cereblon | SMARCA2 Bromodomain | Potent degrader | Limited activity | High | [1] |
| YD54 | Cereblon | SMARCA2 Bromodomain | Potent degrader | Limited activity | High | [1] |
| G-6599 (Monovalent Degrader) | FBXO22 | SMARCA2/4 Bromodomain | Potent degrader | Potent degrader | Specific for SMARCA2/4 and PBRM1 | [19][20] |
DC50: Concentration required for 50% maximal degradation.
Experimental Protocols
Protocol 1: Global Proteomics using Isobaric Labeling (TMT/iTRAQ) to Identify Off-Targets
Objective: To obtain an unbiased, global view of proteome changes following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., SMARCA4-mutant lung cancer lines) to 70-80% confluency.
-
Treat cells with the SMARCA2 PROTAC at various concentrations and time points.
-
Include essential controls: vehicle control (e.g., DMSO) and an inactive PROTAC control.[4]
-
Use at least three biological replicates per condition.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest proteins into peptides using trypsin.[4]
-
-
Isobaric Labeling:
-
Label the peptide samples from each condition with TMT or iTRAQ reagents according to the manufacturer's protocol.[4]
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[4]
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with significant abundance changes between the PROTAC-treated and control groups.[5]
-
Filter results based on fold-change and p-value thresholds to identify high-confidence off-targets.
-
Use bioinformatics tools for pathway and gene ontology analysis to understand the biological implications of the off-target effects.[5]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of the PROTAC to its target and potential off-targets in a cellular environment.[15]
Methodology:
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations. Include a vehicle control.
-
Incubate to allow for compound entry and target engagement.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.[4]
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.[4]
-
-
Protein Quantification:
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC binds to and stabilizes the protein.[4]
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of SMARCA2 PROTACs.
Caption: Ternary complex formation dictates SMARCA2 PROTAC selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 7. rcsb.org [rcsb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. sapient.bio [sapient.bio]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SMARCA2 Ligand-7 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMARCA2 Ligand-7 to achieve maximum target degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a targeted protein degrader, likely a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule with a ligand that binds to the SMARCA2 protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This approach allows for the selective removal of the SMARCA2 protein from the cell.
Q2: What are the key parameters to consider when optimizing this compound concentration?
A2: The two most important parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
-
DC50: The concentration of the degrader at which 50% of the target protein is degraded. It is a measure of the compound's potency.[2]
-
Dmax: The maximum percentage of protein degradation achievable with the compound.[1]
Additionally, the kinetics of degradation, including the time to reach Dmax, are crucial for experimental design.[1][3]
Q3: How do I determine the optimal concentration and time point for my experiment?
A3: To determine the optimal conditions, it is recommended to perform a dose-response experiment at various time points. A common starting point is to test a range of concentrations (e.g., from 1 nM to 10 µM) at both a short (4-8 hours) and a long (12-24 hours) time point.[3] This will help identify the concentration that gives the maximal effect (Dmax) and the time it takes to achieve it. For example, some SMARCA2/4 degraders have been shown to achieve over 90% degradation within 2 hours.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs where efficacy decreases at very high concentrations. This is thought to be caused by the formation of unproductive binary complexes (either degrader-SMARCA2 or degrader-E3 ligase) which compete with the formation of the productive ternary complex (E3 ligase-degrader-SMARCA2). To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range and not assume that a higher concentration will lead to better degradation.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low SMARCA2 degradation | 1. Suboptimal Ligand-7 concentration: The concentration used may be too low or in the range of the hook effect. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the DC50 and Dmax. |
| 2. Incorrect time point: The protein degradation may not have reached its maximum at the time of analysis. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, effective concentration of Ligand-7. | |
| 3. Cell line specific effects: The expression levels of the E3 ligase recruited by Ligand-7 might be low in your cell line. | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. Consider using a different cell line with known high expression. | |
| 4. Issues with Ligand-7 stability or activity: The compound may have degraded or may not be active. | Ensure proper storage and handling of the compound. Test the activity of a fresh batch of Ligand-7. | |
| High variability between replicates | 1. Inconsistent cell seeding or treatment: Uneven cell numbers or variations in the final concentration of Ligand-7 can lead to variability. | Ensure accurate and consistent cell seeding densities and careful preparation of serial dilutions for treatment. |
| 2. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or a control solution instead. | |
| Degradation is observed, but it is not as high as expected (low Dmax) | 1. Rapid protein resynthesis: The rate of new SMARCA2 protein synthesis might be high, counteracting the degradation.[2] | Co-treat with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D or cycloheximide) for a short period to isolate the effect of degradation. Note that this can have toxic effects on the cells. |
| 2. Limited E3 ligase availability: The amount of available E3 ligase might be the limiting factor for degradation. | This is an inherent property of the cellular system. Overexpression of the E3 ligase could be a possibility in engineered cell lines for mechanistic studies. | |
| SMARCA4 is also degraded | 1. Ligand-7 is non-selective: The SMARCA2-binding ligand part of the molecule may have affinity for the highly homologous SMARCA4. | Review the selectivity data for Ligand-7. If it is known to be a dual degrader, this is an expected outcome. For selective SMARCA2 degradation, a different compound may be needed. Several selective SMARCA2 degraders have been developed.[4][5] |
Quantitative Data Summary
The following tables summarize representative data for SMARCA2 degraders from published literature. Note that "this compound" is a placeholder; the data is derived from various reported SMARCA2 degraders.
Table 1: Degradation Potency (DC50) of SMARCA2 Degraders in Different Cell Lines.
| Compound | Cell Line | Treatment Time (hours) | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Reference |
| SMARCA2/4-degrader-7 (I-439) | A549 | 24 | <100 | <100 | [6] |
| YD54 | H1792 | 24 | 8.1 | >10,000 | [7] |
| YDR1 | H1792 | 24 | 69 | >10,000 | [7] |
| SMD-3236 | 293T | 24 | 0.5 | >1000 | [8] |
| ACBI2 | RKO | Not Specified | 1 | 32 | [9] |
Table 2: Maximum Degradation (Dmax) of SMARCA2 Degraders.
| Compound | Cell Line | Treatment Time (hours) | SMARCA2 Dmax (%) | SMARCA4 Dmax (%) | Reference |
| SMARCA2/4-degrader-7 (I-439) | A549 | 24 | >90 | >90 | [6] |
| YD54 | H1792 | 24 | 98.9 | Not Specified | [7] |
| YDR1 | H1792 | 24 | 87 | Not Specified | [7] |
| SMD-3236 | 293T | 24 | 96 | Not Specified | [8] |
| G-6599 | Not Specified | Not Specified | ~95 | ~95 | [10] |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine DC50 and Dmax
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A 10-point, 3-fold serial dilution starting from 10 µM is a common starting point. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Ligand-7.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[6][7]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for SMARCA2.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a suitable secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 signal to the loading control signal for each sample.
-
Calculate the percentage of remaining SMARCA2 protein relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the Ligand-7 concentration and fit the data to a non-linear regression curve to determine the DC50 and Dmax values.[2][11]
-
Protocol 2: Verifying Proteasome-Mediated Degradation
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or an E1 activating enzyme inhibitor (e.g., MLN7243) for 1-2 hours.[4][10]
-
Ligand-7 Co-treatment: Add this compound at a concentration known to cause significant degradation (e.g., at or above the DC50) to the medium already containing the inhibitor. Also include control wells with the inhibitor alone, Ligand-7 alone, and vehicle alone.
-
Incubation: Incubate for the standard duration determined from the time-course experiment.
-
Analysis: Perform Western blot analysis as described in Protocol 1. A successful rescue of SMARCA2 protein levels in the co-treated sample compared to the sample treated with Ligand-7 alone confirms that the degradation is proteasome-dependent.
Visualizations
Caption: Mechanism of Action for this compound (PROTAC).
Caption: Experimental workflow for optimizing SMARCA2 degradation.
References
- 1. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 10. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
Troubleshooting low SMARCA2 degradation efficiency
Welcome to the technical support center for SMARCA2 degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during SMARCA2-targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: My SMARCA2-targeting PROTAC shows low degradation efficiency. What are the potential causes and how can I troubleshoot this?
Low degradation efficiency of a SMARCA2-targeting Proteolysis-Targeting Chimera (PROTAC) can stem from several factors throughout the experimental workflow. A primary reason for failure is often related to the formation of a stable and productive ternary complex, which consists of the target protein (SMARCA2), the PROTAC, and an E3 ubiquitin ligase.
Key areas to investigate include:
-
Ternary Complex Formation and Cooperativity: The stability of the ternary complex is crucial for efficient ubiquitination and subsequent degradation.[1][2] The interactions between SMARCA2 and the E3 ligase, induced by the PROTAC, can result in either positive or negative cooperativity. Positive cooperativity (α > 1) enhances the stability of the ternary complex and is often correlated with higher degradation efficiency.[1][3] Conversely, negative cooperativity (α < 1) can destabilize the complex and lead to poor degradation.[1][4] The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, can also occur due to the formation of unproductive binary complexes.[3][5]
-
PROTAC Design and Linker Optimization: The chemical linker connecting the SMARCA2-binding warhead and the E3 ligase-recruiting ligand plays a critical role. The length, rigidity, and attachment points of the linker influence the geometry of the ternary complex.[6][7] An improperly designed linker can prevent the E3 ligase from effectively ubiquitinating SMARCA2, even if the ternary complex forms.
-
Cellular Factors: The expression levels of both SMARCA2 and the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line are critical.[8] Inconsistent results can also arise from variations in cell health, passage number, and confluency.[5]
-
Compound Properties: The cell permeability and stability of your PROTAC are fundamental for it to reach its intracellular target.[9] Poor bioavailability can also be a factor in in vivo studies.[6][10]
To systematically troubleshoot, a logical workflow should be followed to pinpoint the issue.
Q2: How does the choice of E3 ligase affect SMARCA2 degradation?
The choice of E3 ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN) for PROTAC design, significantly impacts degradation efficiency and selectivity.[7][8] Different E3 ligases can lead to varied outcomes due to:
-
Protein-Protein Interactions: The E3 ligase recruited by the PROTAC can form new protein-protein interactions with SMARCA2, influencing the stability and conformation of the ternary complex.[6] These interactions are critical for achieving selectivity, especially between highly homologous proteins like SMARCA2 and its paralog SMARCA4.[6][11]
-
Cellular Abundance: The endogenous expression level of the chosen E3 ligase in the experimental cell line is a key factor. If the ligase is not sufficiently expressed, it can become a limiting factor for degradation.
-
Species-Specific Affinity: The affinity of E3 ligase ligands can vary between species. For instance, thalidomide-based ligands for CRBN have a lower affinity for mouse CRBN compared to human CRBN, which can result in reduced degradation efficiency in mouse models.[7]
Q3: My PROTAC degrades SMARCA2 but also its homolog SMARCA4. How can I improve selectivity?
Achieving selectivity between SMARCA2 and SMARCA4 is a common challenge due to their high degree of homology.[12] However, it is possible to develop selective SMARCA2 degraders.[13][14]
Strategies to enhance selectivity include:
-
Linker Optimization: The linker is a key determinant of selectivity. Even with a non-selective bromodomain binder, modifying the linker's length, composition, and attachment points can favor the formation of a productive ternary complex with SMARCA2 over SMARCA4.[6][7]
-
Exploiting Structural Differences: Subtle structural differences between SMARCA2 and SMARCA4 can be exploited. For example, a PROTAC-induced interaction with a non-conserved residue in SMARCA2 can drive selectivity.[6]
-
Choice of E3 Ligase: The E3 ligase can influence which proteins are presented for ubiquitination.[6] Experimenting with different E3 ligase recruiters (e.g., VHL vs. CRBN) may improve selectivity.
Quantitative Data Summary
The following tables summarize the degradation potency of various SMARCA2-targeting PROTACs from published literature.
Table 1: VHL-Based SMARCA2 Degraders
| Compound | Target E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
| ACBI1 | VHL | A375 | - | - | Dual Degrader | [1] |
| ACBI2 | VHL | - | Nanomolar | - | ~30-fold | [6] |
| A947 | VHL | SW1573 | 0.039 | 96 | ~28-fold (DC₅₀) | [15] |
| SMD-3236 | VHL | - | < 1 | > 95 | >2000-fold | [10] |
Table 2: Cereblon-Based SMARCA2 Degraders
| Compound | Target E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
| YDR1 | Cereblon | H322 | 0.8 | 98.7 | Selective for SMARCA2 | [16] |
| YD54 | Cereblon | H322 | 1.0 | 99.3 | Selective for SMARCA2 | [16] |
| AU-24118 | Cereblon | VCaP | - | - | Degrades both SMARCA2/4 | [8] |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 Degradation
This protocol is for assessing the reduction in SMARCA2 protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., SW1573, A375) in 6-well plates at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treat cells with a dose-response of the SMARCA2 PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or HDAC1) to ensure equal protein loading.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SMARCA2 band intensity to the loading control.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol helps determine if SMARCA2 is being ubiquitinated upon PROTAC treatment.
-
Cell Treatment:
-
Seed and treat cells with the PROTAC as described in the Western Blotting protocol.
-
Crucially, co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to lysis. This will lead to the accumulation of ubiquitinated proteins that would otherwise be degraded.
-
-
Immunoprecipitation (IP):
-
Lyse cells in a modified RIPA buffer.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-SMARCA2 antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to pull down the complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Immunoblotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer as previously described.
-
Probe the membrane with a primary antibody against Ubiquitin. A smear or ladder of high molecular weight bands in the PROTAC and MG132 co-treated sample indicates ubiquitination of SMARCA2.
-
The membrane can be stripped and re-probed for SMARCA2 to confirm successful immunoprecipitation.
-
Protocol 3: Pharmacodynamic (PD) Assays for Target Engagement
To confirm target engagement in a more quantitative and high-throughput manner, consider the following assays:
-
Meso Scale Discovery (MSD) Immunoassay: This electrochemiluminescence-based assay can be developed to be highly sensitive and quantitative for measuring SMARCA2 protein levels in cell lysates or even peripheral blood mononuclear cells (PBMCs).[17] It offers a wide dynamic range and can be more precise than Western blotting for generating dose-response curves.[4][17]
-
Quantitative PCR (qPCR): As SMARCA2 is a chromatin remodeler, its degradation is expected to lead to changes in the expression of its target genes. A secondary qPCR assay can be developed to measure these downstream effects.[17] RNA sequencing can first be used to identify a panel of genes that are consistently and dose-dependently regulated by SMARCA2 degradation.[17]
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to SMARCA2 Targeted Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SMARCA2 targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of targeting SMARCA2 in cancer?
A1: The primary strategy for targeting SMARCA2 is based on the concept of synthetic lethality. SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex.[1] A significant subset of cancers, including non-small cell lung cancer (NSCLC), harbor loss-of-function mutations in the SMARCA4 gene.[2] These SMARCA4-deficient cancer cells become critically dependent on the paralog protein, SMARCA2, for their survival and proliferation.[1][2] Therefore, inhibiting or degrading SMARCA2 in the context of SMARCA4 deficiency leads to selective cancer cell death, while sparing healthy tissues where SMARCA4 is functional.[1]
Q2: What are the main therapeutic modalities for targeting SMARCA2?
A2: There are two principal approaches to therapeutically target SMARCA2:
-
Small-molecule inhibitors: These molecules are designed to inhibit the enzymatic activity of SMARCA2, typically by targeting its ATPase domain. However, due to the high homology between the ATPase domains of SMARCA2 and SMARCA4, developing highly selective inhibitors has been challenging, with dual inhibitors often leading to toxicity.[3]
-
Targeted Protein Degraders (e.g., PROTACs): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[4] They consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[4] PROTACs have shown promise in achieving high selectivity for SMARCA2 over SMARCA4, offering a potentially wider therapeutic window.[4][5]
Q3: Why do some SMARCA4-deficient cell lines show intrinsic resistance to SMARCA2 targeting?
A3: Intrinsic resistance can be multifactorial. One key reason is the concurrent loss of both SMARCA4 and SMARCA2 expression, which has been observed in some rare cancers like small cell carcinoma of the ovary, hypercalcemic type (SCCOHT).[6] In such cases, the synthetic lethal relationship is absent. Additionally, some cancer cells may have developed alternative mechanisms to survive without functional SWI/SNF complexes, rendering them insensitive to SMARCA2 inhibition.
Troubleshooting Guides
Problem 1: No or weak SMARCA2 degradation observed after treatment with a PROTAC degrader.
-
Possible Cause 1: Ineffective PROTAC delivery or stability.
-
Troubleshooting:
-
Confirm the stability of the PROTAC in your cell culture medium.
-
Optimize the treatment concentration and duration. A time-course and dose-response experiment is recommended.
-
Ensure the vehicle (e.g., DMSO) concentration is not affecting cell health or PROTAC activity.
-
-
-
Possible Cause 2: Issues with the E3 ligase machinery.
-
Troubleshooting:
-
Verify the expression of the E3 ligase components (e.g., VHL, CRBN, CUL2) in your cell line.[7]
-
As a control, test the PROTAC in a cell line known to be sensitive and have a functional E3 ligase pathway.
-
Perform rescue experiments by co-treating with a proteasome inhibitor (e.g., MG132) or an inhibitor of neddylation (e.g., MLN4924) to confirm that the degradation is proteasome-dependent.[8]
-
-
-
Possible Cause 3: Technical issues with Western blotting.
-
Troubleshooting:
-
Ensure complete cell lysis and accurate protein quantification.
-
Optimize the primary antibody concentration and incubation time for SMARCA2.
-
Verify the efficiency of protein transfer to the membrane.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[8]
-
-
Problem 2: Lack of anti-proliferative effect in a SMARCA4-deficient cell line.
-
Possible Cause 1: Incomplete target degradation.
-
Troubleshooting:
-
Correlate the level of SMARCA2 degradation with cell viability. Near-complete degradation of SMARCA2 may be required to observe a significant anti-proliferative effect.[9]
-
Increase the concentration or duration of the degrader treatment and monitor both SMARCA2 levels and cell viability.
-
-
-
Possible Cause 2: Acquired resistance mechanisms.
-
Troubleshooting:
-
Sequence the SMARCA4 gene in resistant clones to check for mutations in the degrader's binding site (bromodomain), which can prevent PROTAC engagement.[10]
-
Assess the expression of ABC transporter proteins, such as ABCB1 (MDR1), which can cause drug efflux and lead to resistance.[10]
-
For VHL-based PROTACs, investigate potential mutations in components of the E3 ligase complex, such as CUL2, which can impair PROTAC function.[7]
-
-
-
Possible Cause 3: Cell line specific context.
-
Troubleshooting:
-
Confirm the SMARCA4-deficiency and SMARCA2-expression status of your cell line.
-
Consider that some cell lines may have redundant survival pathways that compensate for the loss of SMARCA2.
-
-
Problem 3: Difficulty confirming target engagement in cells.
-
Possible Cause: Indirect measurement of target binding.
Data Presentation
Table 1: In Vitro Activity of Selected SMARCA2 Degraders in Cancer Cell Lines
| Degrader | Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | IC50/EC50 (nM) | Citation(s) |
| A947 | SW1573 | Mutant | 0.039 | 96 | - | [5] |
| ACBI1 | MV-4-11 | WT | 6 | - | - | [16] |
| YDR1 | H1792 | WT | 60 (48h) | 94 | - | [8] |
| H322 | Mutant | 6.4 | 99.2 | - | [8] | |
| HCC515 | Mutant | 10.6 | 99.4 | - | [8] | |
| H2030 | Mutant | 12.7 | 98.7 | - | [8] | |
| H2126 | Mutant | 1.2 | 99.6 | - | [8] | |
| YD54 | H1792 | WT | 16 (48h) | 99.2 | - | [8] |
| H322 | Mutant | 1.0 | 99.3 | - | [8] | |
| HCC515 | Mutant | 1.2 | 98.9 | - | [8] | |
| H2030 | Mutant | 10.3 | 98.6 | - | [8] | |
| H2126 | Mutant | 1.6 | 98.9 | - | [8] | |
| AU-SM2-1 | SK-HEP-1 | Mutant | 7.04 | - | 58 | [17] |
| RERF-LC-A1 | Mutant | 3.7 | - | 2 | [17] | |
| MV-4-11 | WT | 5.15 | - | >1000 | [17] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximal degradation; IC50/EC50: Concentration for 50% inhibition of proliferation.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[8][16][18][19][20][21]
-
Cell Lysis: Treat cells with the SMARCA2 degrader or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and capture the signal using a CCD imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Clonogenic Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.[1][8]
-
Cell Seeding: Plate a low density of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the SMARCA2 targeted therapy at various concentrations.
-
Incubation: Culture the cells for 9-14 days, refreshing the medium with the compound every 3-4 days.
-
Fixing and Staining: When colonies are visible, wash the cells with PBS, fix with 10% formalin, and stain with 0.01% crystal violet.
-
Analysis: Count the number of colonies or quantify the total colony area using imaging software.
Visualizations
Caption: Synthetic lethality of SMARCA2 targeting in SMARCA4-deficient cancer.
Caption: Mechanism of action for a SMARCA2-targeting PROTAC.
Caption: Potential mechanisms of acquired resistance to SMARCA2 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. preludetx.com [preludetx.com]
- 3. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of SMARCA4 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Aurigene Oncology reports potent and selective degraders of SMARCA2 and SMARCA4 as cancer therapeutics | BioWorld [bioworld.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
Navigating the In Vivo Landscape of SMARCA2 Degraders: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the in vivo toxicity of SMARCA2 degraders. This resource offers troubleshooting advice and frequently asked questions to support the seamless progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to minimize the in vivo toxicity of SMARCA2 degraders?
The cornerstone of mitigating toxicity for SMARCA2 degraders is ensuring high selectivity against its paralog, SMARCA4.[1][2] SMARCA4 is essential for normal tissue function, and its degradation is predicted to be a primary source of toxicity.[2] Therefore, the therapeutic window for SMARCA2 degraders is largely dependent on this selectivity. Several highly selective SMARCA2 degraders have been developed that are reported to be well-tolerated in preclinical models, showing minimal to no significant loss in body weight or other overt signs of toxicity at efficacious doses.[1][2]
Another key strategy is optimizing the pharmacokinetic (PK) properties of the degrader. A well-designed molecule with appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics will achieve the desired therapeutic concentration in the tumor while minimizing systemic exposure and potential for off-target effects.
Q2: What are the expected on-target toxicities associated with SMARCA2 degradation in normal tissues?
SMARCA2 is a core subunit of the SWI/SNF chromatin remodeling complex and is expressed ubiquitously in the nucleus of cells throughout the body. This complex plays a critical role in regulating gene expression. While the degradation of SMARCA2 in normal tissues could theoretically lead to on-target toxicities, preclinical studies with highly selective SMARCA2 degraders have generally reported a lack of significant adverse effects. This is attributed to the functional redundancy between SMARCA2 and SMARCA4 in most healthy tissues, where SMARCA4 can compensate for the loss of SMARCA2.
Studies involving tamoxifen-inducible conditional knockout of Smarca2 in adult rats did not observe any significant target-associated phenotypes, further supporting the notion that selective SMARCA2 degradation is likely to be well-tolerated.
Q3: What are the potential off-target toxicities of SMARCA2 degraders?
Off-target toxicities for SMARCA2 degraders, like other PROTACs, can arise from several sources:
-
Binding to unintended proteins: The warhead or the E3 ligase handle of the PROTAC could bind to other proteins, leading to their degradation.
-
"Neosubstrate" degradation: The ternary complex formed by the PROTAC, the E3 ligase, and the target protein could create a novel interface that leads to the ubiquitination and degradation of other proteins that are not natural substrates of the E3 ligase.
-
Disruption of E3 ligase function: Sequestration of the E3 ligase by the PROTAC could interfere with its normal cellular functions.
To address these concerns, proteome-wide analyses are often conducted. For several reported SMARCA2 degraders, these studies have shown no unexpected off-target degradation.
Troubleshooting Guide
Problem: Observed weight loss or signs of morbidity in animal models.
Possible Cause 1: Lack of Selectivity Your degrader may be causing degradation of SMARCA4.
Troubleshooting Steps:
-
Confirm Selectivity: Perform in vitro degradation assays in cell lines expressing both SMARCA2 and SMARCA4 to quantify the degradation of each paralog. A significant degradation of SMARCA4 at concentrations close to the SMARCA2 DC50 is a red flag.
-
In Vivo Target Engagement: If possible, measure the levels of both SMARCA2 and SMARCA4 in tumor and normal tissues from your in vivo studies to confirm selective degradation of SMARCA2.
-
Dose Reduction: A lower dose may achieve sufficient SMARCA2 degradation for efficacy with less impact on SMARCA4.
Possible Cause 2: Off-Target Toxicity Your degrader may be affecting other proteins essential for normal physiology.
Troubleshooting Steps:
-
Proteomics Analysis: Conduct unbiased proteomic profiling (e.g., using mass spectrometry) in cells treated with your degrader to identify any off-target proteins that are being degraded.
-
Structural Modifications: If a specific off-target is identified, consider medicinal chemistry efforts to modify the degrader to reduce its affinity for the off-target protein.
Possible Cause 3: Formulation or Vehicle Toxicity The formulation used to deliver the degrader could be causing the adverse effects.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation itself.
-
Alternative Formulations: Experiment with different, well-tolerated formulation vehicles.
Problem: Lack of in vivo efficacy despite good in vitro potency.
Possible Cause 1: Poor Pharmacokinetics (PK) The degrader may not be reaching the tumor at sufficient concentrations for a long enough duration to induce degradation.
Troubleshooting Steps:
-
PK Studies: Conduct pharmacokinetic studies to determine the concentration of your degrader in plasma and tumor tissue over time.
-
Optimize Dosing Regimen: Based on the PK data, adjust the dose and/or frequency of administration to maintain a plasma concentration above the in vitro DC50 for a sustained period.
-
Improve Bioavailability: For orally administered degraders, formulation optimization may be necessary to improve absorption.
Possible Cause 2: Inefficient Ternary Complex Formation in Vivo The formation of the productive E3 ligase-degrader-target protein complex may be less efficient in the in vivo environment.
Troubleshooting Steps:
-
Assess In Vivo Target Degradation: Directly measure SMARCA2 protein levels in tumor tissue from treated animals to confirm that the degrader is inducing its degradation.
-
Consider a Different E3 Ligase: If using a CRBN-based degrader in mouse models, be aware that some PROTACs have lower affinity for murine CRBN. Using a VHL-based degrader or a humanized CRBN mouse model could be beneficial.[2]
Quantitative Data Summary
The following tables summarize the in vivo tolerability data for representative selective SMARCA2 degraders from published studies. It is important to note that direct cross-compound comparisons should be made with caution due to differences in the experimental models, dosing regimens, and specific degraders used.
Table 1: In Vivo Tolerability of Selective SMARCA2 Degraders
| Compound | Animal Model | Dose and Schedule | Observed Toxicity | Source |
| A947 | Nude mice with HCC515 or HCC2302 xenografts | 40 mg/kg, every other week, i.v. | No appreciable loss in body weight. | [1] |
| ACBI2 | Nude mice with NCI-H1568 xenografts | 100 mg/kg, daily, oral | Well-tolerated as assessed by body weight changes. | |
| YDR1 | CrbnI391V mice | Up to 80 mg/kg, daily for 21 days | Well-tolerated with minimal body weight loss and no obvious signs of toxicity or morbidity. | [2] |
| SMD-3236 | Nude mice with H838 xenografts | Weekly administration | No signs of toxicity in mice. |
Key Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
This protocol outlines a general workflow for assessing the in vivo toxicity of a novel SMARCA2 degrader.
-
Animal Model Selection: Typically, immunodeficient mice (e.g., nude or SCID) are used for xenograft efficacy studies. For toxicity-focused studies, immunocompetent mice or rats may be more appropriate.
-
Dose-Range Finding Study: Administer single doses of the degrader at increasing concentrations to a small number of animals to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Study:
-
Administer the degrader at multiple dose levels (including the predicted efficacious dose and a higher dose) for a specified duration (e.g., 28 days).
-
Include a vehicle control group.
-
Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity.
-
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a comprehensive necropsy and collect major organs (e.g., liver, kidney, spleen, lung, heart, brain) for histopathological examination by a board-certified veterinary pathologist.
Protocol 2: In Vivo Target Engagement and Selectivity Assessment
-
Dosing: Administer the SMARCA2 degrader to tumor-bearing mice at the desired dose and schedule.
-
Tissue Collection: At various time points after the final dose, euthanize the animals and collect both tumor and normal tissues (e.g., liver, spleen).
-
Protein Extraction: Homogenize the tissues and extract total protein.
-
Western Blot Analysis: Perform western blotting to quantify the levels of SMARCA2 and SMARCA4 protein in each tissue sample. Use a loading control (e.g., GAPDH or Vinculin) for normalization.
-
Data Analysis: Compare the protein levels in the treated groups to the vehicle control group to determine the percentage of degradation for both SMARCA2 and SMARCA4.
Visualizing Key Concepts
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of SMARCA2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on SMARCA2 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable SMARCA2 degraders.
Frequently Asked Questions (FAQs)
Q1: My SMARCA2 PROTAC has potent in vitro degradation activity but shows poor oral bioavailability. What are the initial steps to troubleshoot this?
A1: Poor oral bioavailability is a common challenge for PROTACs due to their high molecular weight and complex physicochemical properties that often violate Lipinski's Rule of Five.[1][2] Here’s a logical workflow to begin troubleshooting:
Caption: Initial troubleshooting workflow for poor oral bioavailability.
Start by systematically evaluating the fundamental properties of your molecule as outlined in the diagram. The results from these initial assessments will guide your optimization strategy, whether it's medicinal chemistry-based modifications or advanced formulation approaches.
Q2: Which physicochemical properties are most critical to consider for improving the oral absorption of SMARCA2 PROTACs?
A2: While PROTACs generally fall "beyond the Rule of Five" (bRo5), certain physicochemical properties are key determinants for oral absorption.[3] Based on analyses of successful orally bioavailable PROTACs, the following parameters should be prioritized for optimization:
| Physicochemical Property | Suggested Design Constraint | Rationale |
| Hydrogen Bond Donors (HBD) | ≤ 5 | HBDs are a major restriction for oral absorption, even within the traditional Rule of Five space.[4] Minimizing HBDs is critical for improving permeability. |
| Topological Polar Surface Area (TPSA) | 150-180 Ų | While higher than typical small molecules, keeping TPSA within this range is a common feature of oral PROTACs.[5] Some PROTACs can exhibit "chameleonic" behavior, where they adopt a less polar conformation to cross cell membranes.[6][7] |
| Molecular Weight (MW) | ~800 Da (CRBN-based) or >800 Da (VHL-based) | While high, there is a general trend that CRBN-based PROTACs have a lower molecular weight and are often more "oral drug-like".[2][5] |
| Calculated logP (clogP) | 3 - 5.5 | This range represents a balance between solubility and permeability.[5] |
Data synthesized from multiple sources.[4][5]
A key strategy in the development of the orally bioavailable SMARCA2 degrader ACBI2 was the careful selection of a rigid SMARCA2/4 bromodomain binder to minimize hydrogen bond donors.[8]
Q3: How does the choice of E3 ligase ligand affect the oral bioavailability of a SMARCA2 PROTAC?
A3: The choice of E3 ligase ligand significantly impacts the physicochemical properties of the resulting PROTAC and, consequently, its potential for oral bioavailability.
-
Cereblon (CRBN) Ligands: PROTACs utilizing CRBN ligands, which are derived from thalidomide (B1683933) and its analogs, tend to have a smaller molecular weight.[2] This often makes them more "oral drug-like."[2] The two PROTACs that first entered Phase II clinical trials, ARV-110 and ARV-471, are both CRBN-based.[1]
-
Von Hippel-Lindau (VHL) Ligands: VHL-recruiting PROTACs are often associated with lower oral exposure.[2] However, recent studies have demonstrated that with careful optimization, orally bioavailable VHL-based PROTACs can be developed.[6] The SMARCA2 degrader ACBI2 is a notable example of an orally bioavailable VHL-recruiting PROTAC.[6][9]
Troubleshooting Tip: If you are using a VHL ligand and facing bioavailability issues, consider switching to a CRBN ligand to potentially improve the PROTAC's physicochemical properties. However, successful oral VHL-based PROTACs like ACBI2 show that optimization of the binder and linker can overcome the inherent challenges of VHL ligands.[6][8]
Troubleshooting Guides
Guide 1: Optimizing the Linker for Improved Permeability and Solubility
Low permeability and poor solubility are primary obstacles to good oral bioavailability.[1] The linker connecting the SMARCA2 binder and the E3 ligase ligand offers the most flexibility for optimization.[10]
Problem: Your SMARCA2 PROTAC has low permeability in a PAMPA or Caco-2 assay.
Workflow for Linker Optimization:
Caption: Workflow for linker optimization to improve permeability.
Linker Modification Strategies:
| Strategy | Details | Expected Outcome | Reference |
| Modify Linker Composition | Replace flexible PEG or alkyl linkers with more rigid structures like saturated nitrogen heterocycles or phenyl rings. | Improved permeability and metabolic stability. Replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to significantly improve cellular permeability. | [1][11] |
| Vary Linker Length | Synthesize a series of PROTACs with varying lengths of alkyl or PEG linkers. The optimal linker length for the SMARCA2 degrader, compound 31, was found to be a 5-carbon aliphatic chain. | Fine-tuning the linker length can optimize the ternary complex formation, impacting potency and selectivity, which can indirectly influence the overall profile. | [6] |
| Introduce Intramolecular H-Bonds | Design the linker to promote the formation of intramolecular hydrogen bonds, leading to a more compact, "ball-like" structure. | This can reduce the molecule's size and polarity, facilitating passage across cell membranes. | [1][12] |
| Incorporate Basic Nitrogen | Insert basic nitrogen atoms into aromatic rings or alkyl linkers. | This has been shown to be useful in improving solubility. | [1] |
Guide 2: Formulation Strategies for Poorly Soluble SMARCA2 PROTACs
If medicinal chemistry efforts to improve intrinsic solubility are exhausted or need to be supplemented, formulation strategies can be employed.
Problem: Your lead SMARCA2 PROTAC has poor aqueous solubility, limiting its dissolution and absorption.
Potential Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs):
-
Principle: The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[13]
-
Suitable Polymers: HPMCAS and Eudragit® L 100-55 have been shown to be suitable for stabilizing supersaturated solutions of a prototypic PROTAC.[13]
-
Outcome: ASDs can enable pronounced and sustained supersaturation of the PROTAC, significantly improving its dissolution profile.[13]
-
-
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS):
-
Principle: Self-emulsifying drug delivery systems (SMEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[14]
-
Application: This approach can enhance the solubility and oral absorption of hydrophobic PROTACs.[13]
-
-
Particle Size Reduction:
Experimental Step: Screen your PROTAC with various polymers and formulation techniques at a small scale to identify the most promising approach before scaling up for in vivo studies.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a SMARCA2 PROTAC across an artificial lipid membrane, providing a rapid screen for its potential to cross the intestinal barrier.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
Donor solution: PROTAC dissolved in a suitable buffer (e.g., PBS, pH 7.4)
-
Acceptor solution: Buffer with a co-solvent (e.g., 5% DMSO in PBS)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
96-well UV plate reader
-
High and low permeability control compounds (e.g., testosterone (B1683101) and caffeine (B1668208) for high, hydrochlorothiazide (B1673439) for low)
Methodology:
-
Prepare the PAMPA plate: Add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Let it sit for 5 minutes to allow the lipid to impregnate the filter.
-
Prepare the acceptor plate: Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Prepare the donor plate: Add 150 µL of the donor solution containing the SMARCA2 PROTAC or control compounds to the lipid-coated donor plate wells.
-
Assemble the PAMPA sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours, ensuring minimal evaporation.
-
Disassemble and measure: After incubation, separate the plates. Transfer an aliquot from both the donor and acceptor wells to a 96-well UV plate.
-
Quantify: Determine the concentration of the compound in each well using a UV plate reader at the compound's λmax.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant related to the plate geometry and incubation time.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the oral bioavailability (F%) of a SMARCA2 PROTAC in a preclinical model.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
SMARCA2 PROTAC
-
Formulation vehicle (e.g., 10% HPβCD and 50% Ringer's solution for compound 1)[6]
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the study.
-
Group Allocation: Divide mice into two groups: Intravenous (IV) and Oral (PO). A typical group size is n=3-5 mice.
-
Dosing:
-
IV Group: Administer the PROTAC at a low dose (e.g., 1-2 mg/kg) via tail vein injection.
-
PO Group: Administer the PROTAC at a higher dose (e.g., 10-30 mg/kg) via oral gavage. The SMARCA2 PROTAC compound 1 was dosed at 30 mg/kg orally.[6]
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail-nick) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the SMARCA2 PROTAC in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters, including Area Under the Curve (AUC) for both IV and PO routes.
-
Calculate oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
-
Example Data: The SMARCA2 PROTAC compound 1 achieved an oral bioavailability of 21% in mice after a 30 mg/kg oral dose.[6] The optimized PROTAC, ACBI2 , achieved an oral bioavailability of 22% in mice.[8]
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Addressing inconsistent results in SMARCA2 proliferation assays
Welcome to the technical support center for SMARCA2 proliferation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind SMARCA2 proliferation assays in cancer research?
A1: The principle of synthetic lethality is central to many SMARCA2 proliferation assays. In numerous cancers, the SMARCA4 gene, a critical component of the SWI/SNF chromatin remodeling complex, is mutated and inactivated.[1][2][3] These SMARCA4-deficient cancer cells become highly dependent on the paralog gene, SMARCA2, for their survival and proliferation.[1][2][4] Therefore, inhibiting or knocking down SMARCA2 in SMARCA4-mutant cancer cells leads to a significant reduction in cell growth, a phenomenon not observed in cells with functional SMARCA4.[4][5]
Q2: Which cell lines are appropriate for my SMARCA2 proliferation assay?
A2: The choice of cell lines is critical for a successful SMARCA2 proliferation assay. A typical experiment should include both a SMARCA2-dependent (SMARCA4-deficient) cell line as a positive control and a SMARCA2-independent (SMARCA4-proficient) cell line as a negative control.
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Dependency |
| A549 | Non-Small Cell Lung Cancer | Deficient/Mutant | Dependent |
| NCI-H1299 | Non-Small Cell Lung Cancer | Mutant | Dependent |
| NCI-H838 | Non-Small Cell Lung Cancer | Mutant | Dependent |
| Bin-67 | Ovarian Cancer (SCCOHT) | Deficient | Dependent |
| TOV112D | Ovarian Cancer (SCCOHT) | Deficient | Dependent |
| NCI-H460 | Non-Small Cell Lung Cancer | Proficient (Wild-Type) | Independent |
| HCC827 | Non-Small Cell Lung Cancer | Wild-Type | Independent |
| NCI-H2122 | Non-Small Cell Lung Cancer | Wild-Type | Independent |
Q3: My SMARCA4-deficient cells are not showing the expected decrease in proliferation after SMARCA2 knockdown/inhibition. What are the possible reasons?
A3: This is a common issue that can arise from several factors:
-
Inefficient SMARCA2 Knockdown/Inhibition: The most straightforward reason is that the SMARCA2 protein levels are not being sufficiently reduced. It is crucial to validate the knockdown efficiency by Western blot.
-
Cell Line Integrity: Ensure that the cell line being used is indeed SMARCA4-deficient and has not been misidentified or contaminated. Regular cell line authentication is recommended.
-
Compensatory Mechanisms: In some contexts, cells may develop resistance or have intrinsic mechanisms that compensate for the loss of SMARCA2.
-
Assay-Specific Issues: The proliferation assay itself might not be sensitive enough to detect the growth inhibition. Consider trying an alternative method (e.g., switching from a metabolic assay like MTT to a direct cell counting or colony formation assay).
Q4: I am observing high variability between replicate wells in my proliferation assay. What can I do to minimize this?
A4: High variability can obscure real biological effects. Here are some common causes and solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques, especially for serial dilutions of inhibitors.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is best practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.
-
Incomplete Drug/Reagent Mixing: Ensure thorough mixing of compounds and assay reagents in the wells.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in SMARCA2 proliferation assays.
Issue 1: Inconsistent or No SMARCA2 Knockdown
| Potential Cause | Recommended Solution |
| Poor siRNA/shRNA Transfection Efficiency | Optimize transfection parameters (e.g., reagent-to-siRNA ratio, cell confluency). Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency. |
| Ineffective siRNA/shRNA Sequence | Test multiple siRNA/shRNA sequences targeting different regions of the SMARCA2 mRNA. |
| Incorrect Western Blot Protocol | Troubleshoot the Western blot procedure. Ensure the primary antibody is validated for the species and application. Use a positive control lysate from cells known to express SMARCA2. |
| Protein Degradation | Add protease inhibitors to your lysis buffer. |
Issue 2: Discrepancy Between Knockdown and Proliferation Results
| Potential Cause | Recommended Solution |
| Off-Target Effects of siRNA/shRNA | Use at least two different siRNA/shRNA sequences to confirm the phenotype. Perform rescue experiments by re-expressing a siRNA-resistant form of SMARCA2. |
| Assay Timing | The effect of SMARCA2 depletion on proliferation may take several days to become apparent. Perform a time-course experiment (e.g., 3, 5, and 7 days) to determine the optimal endpoint. |
| Cell Density | The initial cell seeding density can influence the outcome. Optimize the cell number to ensure they are in the exponential growth phase throughout the assay. |
| Choice of Proliferation Assay | Some assays (e.g., MTT) measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a long-term colony formation assay. |
Issue 3: Unexpected Results with SMARCA2 Inhibitors
| Potential Cause | Recommended Solution |
| Compound Instability or Insolubility | Ensure the inhibitor is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted in culture medium. Prepare fresh dilutions for each experiment. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment over a wide range of concentrations to determine the IC50. |
| Assay Interference | Some compounds can interfere with the chemistry of certain viability assays (e.g., auto-fluorescence). Run a cell-free control with the inhibitor and assay reagents to check for interference. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of SMARCA2 and Proliferation Assessment by Crystal Violet Staining
-
Cell Seeding: Seed SMARCA4-deficient (e.g., A549) and SMARCA4-proficient (e.g., NCI-H460) cells in 6-well plates at a density that will allow for several days of growth without reaching confluency.
-
siRNA Transfection: The following day, transfect the cells with SMARCA2-targeting siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for SMARCA2 protein depletion. At this point, a parallel plate can be harvested for Western blot analysis to confirm knockdown.
-
Re-seeding for Proliferation Assay: After the initial incubation, trypsinize and re-seed a known number of cells (e.g., 500-1000 cells per well) in new 6-well plates.
-
Colony Formation: Allow the cells to grow for 7-14 days, replacing the medium every 3-4 days, until visible colonies are formed.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
-
Quantification: Scan the plates and quantify the stained area using image analysis software (e.g., ImageJ).
Protocol 2: SMARCA2 Inhibitor Proliferation Assay using a Luminescence-Based Readout
-
Cell Seeding: Seed SMARCA4-deficient and -proficient cells in a 96-well white, clear-bottom plate at an optimized density (e.g., 1000-5000 cells per well).
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the SMARCA2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours in a cell culture incubator.
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Visualizations
Caption: SMARCA2 Signaling in SMARCA4-Mutant Cancer.
Caption: SMARCA2 Proliferation Assay Workflow.
Caption: Troubleshooting SMARCA2 Assay Inconsistencies.
References
Technical Support Center: Troubleshooting the Hook Effect in SMARCA2 PROTAC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering the "hook effect" in Proteolysis Targeting Chimera (PROTAC) assays involving SMARCA2 ligands.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC assays?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of the typical sigmoidal curve.[1][2][3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC mediates protein degradation by forming a productive ternary complex, which consists of the target protein (e.g., SMARCA2), the PROTAC molecule, and an E3 ligase.[1][2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]
Q3: What are the experimental consequences of the hook effect?
Troubleshooting Guide
Problem: My dose-response curve for a SMARCA2 PROTAC (e.g., one containing SMARCA2 ligand-7) shows a "hook" shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect was observed. It's recommended to test a very broad range, for instance from 1 pM to 100 µM.[1]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays such as NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] This can help correlate the hook effect with a decrease in ternary complex formation.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[1]
-
Problem: I am not observing any degradation of SMARCA2 at any of the tested PROTAC concentrations.
-
Likely Cause: There could be several reasons for a lack of PROTAC activity.
-
Troubleshooting Steps:
-
Verify Target and E3 Ligase Expression: Confirm that the cell line being used expresses both the target protein (SMARCA2) and the recruited E3 ligase at sufficient levels.[1]
-
Check Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. Consider modifying the linker or employing prodrug strategies to improve cell uptake.[3]
-
Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both SMARCA2 and the E3 ligase within the cellular context.[3]
-
Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the time course of your experiment.[3]
-
Data Presentation
Table 1: Example Degradation Data for Published SMARCA2 PROTACs
| PROTAC Compound | Cell Line | DC50 | Dmax (%) | Treatment Time (h) |
| A947 | SW1573 | 39 pM | 96% | 20 |
| SMARCA2/4-degrader-7 | A549 | <100 nM | >90% | 24 |
| YDR1 | H1792 | 69 nM | 87% | 24 |
| YD54 | H1792 | 8.1 nM | 98.9% | 24 |
Note: Data for "this compound" is not publicly available. The table presents data from other published SMARCA2 PROTACs for reference.[4][5][6]
Experimental Protocols
1. Western Blotting for SMARCA2 Degradation
-
Objective: To quantify the degradation of SMARCA2 protein following PROTAC treatment.
-
Methodology:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[2]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe a potential hook effect. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a chemiluminescence imager to detect the signals. Quantify the band intensities using software like ImageJ. Normalize the SMARCA2 signal to the loading control and then to the vehicle-treated sample to determine the percentage of protein remaining.[2]
-
2. NanoBRET Assay for Ternary Complex Formation
-
Objective: To measure the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in live cells.
-
Principle: This assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One of the interacting proteins (e.g., SMARCA2) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. In the presence of a PROTAC that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[1]
-
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-SMARCA2 fusion protein and the HaloTag-E3 ligase fusion protein.
-
HaloTag Labeling: Add the fluorescently labeled HaloTag ligand to the cells and incubate to allow for labeling.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Signal Detection: Add the NanoLuc substrate and measure both the donor and acceptor emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
-
Visualizations
References
Technical Support Center: Optimizing Linker Length for SMARCA2 PROTACs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the linker in Proteolysis-Targeting Chimeras (PROTACs) designed to degrade SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a SMARCA2 PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to SMARCA2 (the "warhead") to the ligand that recruits an E3 ubiquitin ligase (the "anchor").[1][2] Its primary role is to enable the formation of a stable and productive ternary complex between SMARCA2 and the E3 ligase.[2] The linker's length, composition, and attachment points are critical for achieving the correct spatial orientation of the two proteins, which is necessary for efficient ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[3][4]
Q2: Is there a universal "optimal" linker length for SMARCA2 PROTACs?
A2: No, there is no single optimal linker length. The ideal length is highly dependent on the specific SMARCA2-binding warhead, the E3 ligase being recruited (e.g., VHL or CRBN), and the specific protein-protein interactions within the ternary complex.[5] While most successful PROTACs have linkers ranging from 7 to 29 atoms, empirical testing is required.[5] For some systems, a minimum length is needed to avoid steric clashes that prevent the ternary complex from forming.[3][6] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[3]
Q3: How does linker composition, beyond simple length, impact SMARCA2 PROTAC performance?
A3: Linker composition significantly influences a PROTAC's efficacy by affecting its physicochemical properties and its interactions within the ternary complex.[7]
-
Rigidity: Incorporating rigid elements like phenyl rings, piperazines, or alkynes can provide conformational restriction.[1] For example, the SMARCA2/4 degrader ACBI1 incorporates a benzyl (B1604629) group in its linker to create a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL protein, enhancing ternary complex stability.[1][3][7]
-
Solubility and Permeability: The linker's composition affects the PROTAC's overall solubility and cell permeability. Adding polar groups like polyethylene (B3416737) glycol (PEG) units can increase hydrophilicity and solubility.[5] However, balancing this is crucial, as excessive polarity can hinder membrane crossing.
-
Metabolic Stability: The chemical nature of the linker impacts its stability against metabolic degradation. For instance, triazole moieties, often installed via "click chemistry," are known for their chemical robustness.[1]
Q4: Which E3 ligase, VHL or CRBN, is more suitable for developing SMARCA2 PROTACs?
A4: Both VHL and CRBN have been successfully used to develop potent SMARCA2 degraders.[1][8] The choice depends on several factors, including the specific cellular context and desired selectivity profile.
-
VHL-based PROTACs: Structure-guided design has led to potent and selective VHL-recruiting SMARCA2 degraders like ACBI1 and ACBI2.[1][9][10] The interactions between the linker and VHL can be precisely engineered to improve ternary complex formation.[3][7]
-
CRBN-based PROTACs: CRBN is also a widely used E3 ligase for PROTACs.[8][] CRBN ligands are often smaller, which can be advantageous for optimizing the overall molecular weight and drug-like properties of the PROTAC.[] Ultimately, the optimal E3 ligase may need to be determined empirically for a given SMARCA2 warhead and linker combination.[1]
Q5: How can linker design be used to improve selectivity for SMARCA2 over its close homolog SMARCA4?
A5: Achieving selectivity between the highly homologous SMARCA2 and SMARCA4 proteins is a significant challenge.[12][13] Since the warheads often bind to the bromodomains of both, selectivity must arise from differential stability of the SMARCA2-PROTAC-E3 ligase versus the SMARCA4-PROTAC-E3 ligase ternary complex. Linker optimization is key to exploiting subtle structural differences between the two proteins. For example, the VHL-recruiting PROTAC ACBI2, which uses a branched C5 alkyl linker, achieves over 30-fold selectivity for SMARCA2 degradation over SMARCA4 in RKO cells.[10] This selectivity is not due to binding affinity of the warhead but rather the formation of a more productive ternary complex with SMARCA2.
Troubleshooting Guide
Issue: No SMARCA2 degradation is observed after treatment with my PROTAC.
| Potential Cause | Troubleshooting Step |
| PROTAC Cannot Enter Cells | Poor cell permeability is a common issue for large PROTAC molecules. Solution: Modify the linker to balance hydrophilicity and lipophilicity, for instance by altering PEG chain length or incorporating different cyclic structures.[5] Confirm target engagement inside the cell using assays like CETSA or NanoBRET.[5] |
| No Ternary Complex Formation | The linker may be too short, causing steric hindrance, or too long and flexible, resulting in an entropic penalty that disfavors complex formation.[3][6] Solution: Synthesize a library of PROTACs with a range of linker lengths (e.g., varying PEG units or alkyl chain lengths) and compositions to empirically determine the optimum.[1] |
| Inefficient Ubiquitination | The geometry of the ternary complex may not be optimal for the transfer of ubiquitin from the E2-E3 ligase complex to accessible lysine (B10760008) residues on SMARCA2. Solution: Alter the linker's attachment points on the warhead or E3 ligase ligand. Even small changes in the exit vector can dramatically alter the ternary complex geometry and degradation efficiency.[1] |
| Rapid Protein Synthesis | The rate of new SMARCA2 synthesis might be compensating for the rate of degradation. Solution: Co-treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) alongside your PROTAC to isolate and accurately measure the degradation rate.[14] |
| Proteasome Inactivity | The degradation machinery itself is compromised. Solution: As a positive control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of SMARCA2 would confirm that the PROTAC is engaging the ubiquitination machinery.[14] |
Quantitative Data Summary
The following tables summarize data from published studies on VHL- and CRBN-based SMARCA2 PROTACs, highlighting the impact of linker modifications.
Table 1: VHL-Based SMARCA2 PROTACs
| PROTAC | Linker Composition | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) | Cell Line | Reference |
| ACBI1 (53) | PEG-based with a para-disubstituted aryl unit | 6 | 11 | ~1.8x | MV-4-11 | [1] |
| Compound 31 | 5-carbon aliphatic chain | Sub-nanomolar | ~10x higher | ~10x | - | [9] |
| Compound 5 | PEG- and alkyl-based | 78 | No degradation | >100x | RKO | [10] |
| ACBI2 | Branched C5 alkyl linker | 1 | 32 | ~32x | RKO | [10] |
Table 2: CRBN-Based SMARCA2 PROTACs
| PROTAC | Linker Composition | SMARCA2 Degradation | SMARCA4 Degradation | Cell Line | Reference |
| YDR1 | Rigid heterocyclic ring | Potent degradation | Higher selectivity to SMARCA2 | H322 | [8] |
| YD54 | Rigid heterocyclic ring | Potent degradation | Higher selectivity to SMARCA2 | H322 | [8] |
Note: Direct comparison of DC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.
Key Experimental Protocols
1. Western Blot for Protein Degradation Assessment
-
Objective: To quantify the reduction in SMARCA2 protein levels following PROTAC treatment.[5]
-
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., MV-4-11, RKO) at a suitable density. Once adhered, treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[5]
-
Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for SMARCA2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Analysis: Quantify band intensities using densitometry software to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the binding affinities and kinetics of binary (PROTAC-SMARCA2, PROTAC-E3 ligase) and ternary complex formation, and to determine cooperativity (α).
-
Methodology:
-
Immobilization: Covalently immobilize either the E3 ligase (e.g., VCB complex) or the SMARCA2 bromodomain onto an SPR sensor chip surface.[5]
-
Binary Interaction Analysis:
-
Inject a range of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Inject a range of concentrations of the soluble protein partner (e.g., SMARCA2 if E3 is immobilized) to confirm no non-specific binding.[5]
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the soluble protein partner and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized protein. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the binding data to appropriate kinetic models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Cooperativity (α) is calculated by comparing the affinity of the soluble protein for the PROTAC-bound immobilized protein versus the immobilized protein alone. An α value > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
-
Visual Diagrams
Caption: General mechanism of SMARCA2 degradation induced by a PROTAC.
Caption: A typical experimental workflow for optimizing SMARCA2 PROTAC linkers.
Caption: A decision tree for troubleshooting failed SMARCA2 degradation experiments.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: SMARCA2 Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments for SMARCA2 degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a SMARCA2 degradation experiment?
A1: Robust negative controls are critical to ensure that the observed reduction in SMARCA2 levels is a direct result of the targeted degradation mechanism. Essential negative controls include:
-
Vehicle Control (e.g., DMSO): This is the most basic control and serves as a baseline for cell viability and protein expression.
-
Inactive Epimer/Stereoisomer: An ideal negative control is a structurally similar but inactive version of the degrader molecule that cannot form a stable ternary complex between SMARCA2 and the E3 ligase.[1] This helps to rule out effects caused by the chemical scaffold itself, independent of degradation.
-
Competition with Target Binder: Pre-treatment of cells with an excess of the small molecule that binds to the SMARCA2 bromodomain but is not linked to an E3 ligase ligand should rescue SMARCA2 from degradation.[1][2] This confirms that the degrader's effect is dependent on its engagement with SMARCA2.
-
Competition with E3 Ligase Ligand: Similarly, pre-treatment with an excess of the E3 ligase binder (e.g., pomalidomide (B1683931) for Cereblon-based degraders or a VHL ligand) should compete with the degrader for E3 ligase binding and thus prevent SMARCA2 degradation.[1][2][3]
Q2: What positive controls should I use to validate my SMARCA2 degradation assay?
A2: Positive controls are important to confirm that the experimental system is working as expected. Recommended positive controls include:
-
Known SMARCA2 Degrader: Use a well-characterized SMARCA2 degrader, such as A947 or others reported in the literature, as a positive control to confirm that your assay can detect SMARCA2 degradation.[4][5]
-
General Proteasome Inhibitor: Treatment with a proteasome inhibitor like MG-132 or bortezomib (B1684674) should block the degradation of SMARCA2 induced by your degrader, leading to the accumulation of ubiquitinated SMARCA2.[2][6] This confirms that the degradation is proteasome-dependent.
-
Neddylation Inhibitor: An inhibitor of the NEDD8-activating enzyme, such as MLN4924, will inactivate Cullin-RING E3 ligases and should also rescue SMARCA2 from degradation.[1][2][3][6]
Q3: How can I be sure that the degradation of SMARCA2 is not an off-target effect of my compound?
A3: Assessing the selectivity of your degrader is crucial. Several approaches can be used:
-
Proteomics Profiling: Unbiased mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[4][5][7] By comparing the proteome of cells treated with your degrader to vehicle-treated cells, you can identify any other proteins that are downregulated.
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Western Blotting for Homologous Proteins: Due to the high homology between SMARCA2 and its paralog SMARCA4, it is essential to assess the degradation of SMARCA4.[4][5][8] Additionally, examining the levels of other bromodomain-containing proteins can provide insights into the selectivity of the SMARCA2-binding moiety.[7]
-
Global Ubiquitin Mapping: A di-glycine remnant profiling experiment by mass spectrometry can identify all ubiquitinated proteins in the cell upon treatment with your degrader.[4][9] This can reveal if your degrader is causing widespread, non-specific ubiquitination.
Q4: My degrader is not showing any SMARCA2 degradation. What are some potential reasons and troubleshooting steps?
A4: Several factors could lead to a lack of degradation. Consider the following:
-
Cell Line Specifics: The expression levels of the target protein (SMARCA2) and the specific E3 ligase being recruited can vary between cell lines. Ensure your cell line of choice expresses both at sufficient levels.
-
Compound Permeability and Stability: The degrader needs to be cell-permeable and stable enough to reach its intracellular target. Issues with compound solubility or rapid metabolism can limit its efficacy.
-
Ternary Complex Formation: The "hook effect" is a phenomenon where very high concentrations of a degrader can inhibit ternary complex formation by favoring binary complex formation (degrader-SMARCA2 or degrader-E3 ligase), thus reducing degradation efficiency.[1] It is important to perform a full dose-response curve to identify the optimal concentration for degradation.
-
Protein Half-Life: The intrinsic half-life of the target protein can influence the observed extent of degradation. For proteins with a very short half-life, the degradation induced by a PROTAC may be less apparent.[6]
-
Experimental Timeline: The kinetics of degradation can vary. It is advisable to perform a time-course experiment to determine the optimal treatment duration.[1]
Troubleshooting Guides
Table 1: Troubleshooting Western Blot for SMARCA2 Degradation
| Problem | Possible Cause | Recommended Solution |
| No or Weak SMARCA2 Signal | Insufficient protein loading. | Increase the amount of protein loaded per well.[10] |
| Inefficient protein transfer. | Optimize transfer time and voltage; check the membrane type.[10] | |
| Low primary antibody concentration. | Increase antibody concentration or incubation time.[10] | |
| High Background | Insufficient blocking. | Increase blocking time or change the blocking agent (e.g., from non-fat milk to BSA).[10] |
| High primary/secondary antibody concentration. | Decrease the antibody concentration.[10] | |
| Insufficient washing. | Increase the number and duration of wash steps.[10] | |
| Non-specific Bands | Non-specific antibody binding. | Use a more specific antibody; optimize antibody dilution.[10] |
| Protein degradation during sample preparation. | Use fresh protease inhibitors in the lysis buffer.[10] |
Table 2: Quantitative Data Summary for SMARCA2 Degraders
| Compound | Cell Line | DC50 | Dmax | Assay Type | Reference |
| A947 | SW1573 | 39 pM | 96% | In Cell Western | [5] |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent | Not specified | In vitro assays | [11] |
| YDR1 | Not specified | Not specified | Not specified | Western Blot | [2] |
| YD54 | Not specified | Not specified | Not specified | Western Blot | [2] |
| ACBI1 | Not specified | Not specified | >90% | Not specified | [6] |
| AU-24118 | Not specified | Not specified | Significant downregulation | Mass Spectrometry | [7] |
| SMD-3236 | HeLa | 0.5 nM | 96% | HiBiT assay | [1] |
| PRT006 | Not specified | Not specified | Selective degradation | Western Blot | [12] |
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[13]
-
Cell Lysis: Treat cells with the SMARCA2 degrader or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2) overnight at 4°C. The optimal antibody concentration should be determined empirically but is often in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin, or HDAC1) to determine the extent of SMARCA2 degradation.[4][13]
Protocol 2: Rescue Experiment with Proteasome Inhibitor
This protocol is designed to confirm that the observed degradation of SMARCA2 is dependent on the proteasome.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
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Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG-132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
Degrader Treatment: Add the SMARCA2 degrader at a concentration known to induce degradation to the pre-treated cells. Include a vehicle control and a degrader-only control.
-
Incubation: Incubate the cells for the predetermined optimal time for SMARCA2 degradation.
-
Cell Lysis and Analysis: Lyse the cells and analyze SMARCA2 protein levels by Western blot as described in Protocol 1. A successful rescue will show a reduced level of SMARCA2 degradation in the presence of the proteasome or neddylation inhibitor compared to the degrader-only treatment.
Visualizations
Caption: A workflow for SMARCA2 degradation experiments.
Caption: The PROTAC-mediated ubiquitin-proteasome degradation pathway.
Caption: Logical flow for validating a SMARCA2 degrader.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 12. preludetx.com [preludetx.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Development of Selective SMARCA2 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on selective SMARCA2 degraders.
Frequently Asked Questions (FAQs)
1. Why is developing selective SMARCA2 degraders a key therapeutic strategy?
SMARCA2 and SMARCA4 are two closely related ATPases in the SWI/SNF chromatin remodeling complex.[1][2] In certain cancers, such as non-small cell lung cancer, the SMARCA4 gene is often mutated and inactivated.[2][3][4][5][6] These cancer cells become highly dependent on the remaining SMARCA2 for survival, a concept known as synthetic lethality.[2][4][5][6][7][8][9][10][11][12] Therefore, selectively degrading SMARCA2 in these SMARCA4-deficient tumors is a promising therapeutic approach that can kill cancer cells while sparing normal tissues.[2][6]
2. What are the main challenges in achieving selectivity for SMARCA2 over SMARCA4?
The high degree of homology between the SMARCA2 and SMARCA4 proteins makes it difficult to develop selective small-molecule inhibitors.[5][7] While traditional inhibitors often struggle to distinguish between the two, Proteolysis-Targeting Chimeras (PROTACs) offer a solution by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7][8] Selectivity can be achieved by exploiting subtle differences in the protein surfaces that lead to more stable and productive ternary complex formation with SMARCA2 compared to SMARCA4.[7][8][13]
3. How do PROTACs and monovalent degraders work to degrade SMARCA2?
PROTACs are bifunctional molecules that link a ligand for SMARCA2 to a ligand for an E3 ubiquitin ligase.[7][14][15] This brings the E3 ligase in close proximity to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[7][14][15][16] Monovalent degraders, on the other hand, are small molecules that can directly induce an interaction between the target protein and an E3 ligase without the need for a linker.[17][18][19][20] Some monovalent SMARCA2/4 degraders have even been shown to recruit multiple E3 ligases, such as DCAF16 and FBXO22.[17][18][19][20]
4. Which E3 ligases are commonly recruited for SMARCA2 degradation?
Commonly utilized E3 ligases for SMARCA2 degradation include VHL (von Hippel-Lindau) and Cereblon (CRBN).[9][15][21] Research has also explored other ligases like DCAF16 and FBXO22, which can be recruited by monovalent degraders.[17][18][19][20] The choice of E3 ligase and the design of the degrader's linker are critical for achieving optimal degradation potency and selectivity.
Troubleshooting Guides
Problem 1: Low Degradation Potency (High DC50) or Incomplete Degradation (Low Dmax)
Possible Causes:
-
Poor Ternary Complex Formation: The degrader may not be efficiently bringing SMARCA2 and the E3 ligase together.
-
Incorrect Linker Length or Composition: The linker may be too rigid, too flexible, or of a suboptimal length, preventing a productive ternary complex.[7]
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Low Binding Affinity: The degrader may have weak affinity for SMARCA2 or the E3 ligase.
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Cell Line Specific Factors: The expression levels of the chosen E3 ligase might be low in the experimental cell line.
-
Protein Half-life: The intrinsic half-life of the SMARCA2 protein in your system could affect the observed degradation. A shorter half-life may result in less efficient degradation.[22]
Troubleshooting Steps:
-
Optimize Linker: Synthesize and test a series of degraders with varying linker lengths and compositions to identify the optimal geometry for the ternary complex.[7]
-
Confirm Target Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binding of your degrader to both SMARCA2 and the E3 ligase.
-
Select Appropriate Cell Line: Ensure the chosen cell line expresses adequate levels of the recruited E3 ligase. This can be checked via Western Blot or qPCR.
-
Perform Mechanistic Assays: To confirm a PROTAC mechanism, pre-treat cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924).[13] A reduction in degrader-induced SMARCA2 degradation would confirm on-target mechanism.
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Evaluate Ternary Complex Formation: Utilize techniques like co-immunoprecipitation (Co-IP) or proximity-based assays (e.g., NanoBRET) to assess the formation of the SMARCA2-degrader-E3 ligase complex within the cell.
Problem 2: Lack of Selectivity for SMARCA2 over SMARCA4
Possible Causes:
-
Non-selective SMARCA2/4 Ligand: The warhead of the degrader may bind with similar affinity to both SMARCA2 and SMARCA4.
-
Unfavorable Ternary Complex Cooperativity: The degrader may induce a ternary complex with SMARCA4 that is as stable or even more stable than the one with SMARCA2.
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Inappropriate Linker Exit Vector: The point of attachment of the linker to the SMARCA2/4 ligand can significantly impact selectivity.
Troubleshooting Steps:
-
Structure-Guided Design: If available, use crystal structures of the ternary complexes to guide the design of new degraders.[7][14] These structures can reveal key protein-protein interactions that can be exploited to enhance selectivity. For example, a PROTAC was designed to induce an interaction with Gln1469 in SMARCA2, a residue not conserved in SMARCA4, leading to over 1000-fold selectivity.[7]
-
Modify Linker and E3 Ligase Ligand: Systematically alter the linker and the E3 ligase ligand. Even small modifications can dramatically alter the cooperativity of ternary complex formation and, consequently, the degradation selectivity.
-
Quantitative Proteomics: Employ mass spectrometry-based proteomics to get a global view of protein degradation and assess off-target effects, including the degradation of SMARCA4.[5][8][23]
Quantitative Data Summary
The following tables summarize the degradation potency and selectivity of several reported SMARCA2 degraders.
Table 1: Potency and Selectivity of Selected SMARCA2 Degraders
| Degrader | DC50 (SMARCA2) | Selectivity (SMARCA2 vs. SMARCA4) | E3 Ligase | Cell Line | Reference |
| ACBI1 | 6 nM | ~1.8-fold | VHL | MV-4-11 | [8][12] |
| A947 | 39 pM | ~28-fold | VHL | SW1573 | [8] |
| UM-SMD-3236 | <1 nM | >400-fold | VHL | Not Specified | [3] |
| SCR-9140 | <1 nM | ~100-fold | Not Specified | SW1573 | [6] |
| YDR1 | 69 nM (24h) | Selective | Cereblon | H1792 | [9] |
| YD54 | 1 nM | Selective | Cereblon | H322 | [9] |
| ACBI2 | 78 nM | Selective (spares SMARCA4) | VHL | RKO | [15] |
DC50: Half-maximal degradation concentration.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response of the SMARCA2 degrader or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Protein Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[12]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against SMARCA2. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[12] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[12] Normalize the SMARCA2 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of SMARCA2 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Visualizations
References
- 1. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. preludetx.com [preludetx.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. rcsb.org [rcsb.org]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: SMARCA2 Ligand-7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling SMARCA2 Ligand-7 in the laboratory. The following information is organized into frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule designed as a ligand for the SMARCA2 protein, intended for use in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein. In this context, this compound is the component that binds to SMARCA2. SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4][5] Dysregulation of SMARCA2 is associated with various diseases, including cancer, making it a significant target for therapeutic development.[6][7]
Q2: How should I properly store and handle this compound upon receipt?
A2: Upon receiving this compound, it is crucial to adhere to the storage conditions specified on the product's technical data sheet. For most small molecules provided as a powder, long-term storage at -20°C is recommended to ensure stability.[8] Before opening the vial, it should be centrifuged to collect all the powder at the bottom.[8] It is also advisable to allow the vial to warm to room temperature before opening to prevent condensation, which could introduce moisture and promote degradation.[8] For stock solutions, storage at or below -20°C is recommended, with -80°C being optimal for long-term storage.[9] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[8][10]
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: The choice of solvent is critical and should be based on the solubility information provided in the technical data sheet. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic small molecules due to its excellent solubilizing properties.[8] When preparing for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or other artifacts.[10]
Q4: My this compound is showing poor solubility in my aqueous assay buffer. What can I do?
A4: Poor aqueous solubility is a common issue with small molecule compounds. Here are several strategies to address this:
-
Co-solvents: Including a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in the final assay buffer can help maintain solubility, provided it is compatible with your experimental system.[9]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble may be effective.[10]
-
Use of Surfactants: In in-vitro assays, low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can aid in maintaining solubility.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches | Compound instability due to improper storage or handling. | Prepare fresh dilutions from a stable stock solution for each experiment. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles.[10] |
| Variations in cell culture conditions. | Standardize your cell culture protocol, including cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[10] | |
| Loss of inhibitory activity in assays | Chemical degradation of the ligand in the solution. | Use analytical techniques like HPLC or LC-MS to assess the purity of your stock solution.[9] If degradation is confirmed, prepare a fresh stock solution. |
| Precipitation of the compound out of solution. | Lower the final concentration of the compound in the assay.[9] Consider using a different buffer system or adjusting the pH.[9] | |
| Observed cellular toxicity | Solvent toxicity at high concentrations. | Keep the final concentration of solvents like DMSO as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.[10] |
| Off-target effects of the ligand. | Use a structurally unrelated inhibitor targeting the same pathway to confirm that the observed phenotype is due to on-target effects.[10] |
Experimental Protocols & Data
Solubility Data
Below is a table summarizing the solubility of a hypothetical batch of this compound in various solvents.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the ligand at various concentrations. Include a vehicle-only control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
Visualizations
Signaling Pathway of SMARCA2 in Chromatin Remodeling
Caption: Role of SMARCA2 in ATP-dependent chromatin remodeling.
Experimental Workflow for Ligand-Target Engagement
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. genecards.org [genecards.org]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: SMARCA2/4-Degrader Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with SMARCA2/4-degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SMARCA2/4-degraders?
SMARCA2/4-degraders are often Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules with a ligand that binds to the target protein (SMARCA2 or SMARCA4) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] This approach is particularly useful because inhibitors of the SMARCA2/4 bromodomain have not shown significant anti-proliferative effects, whereas complete protein degradation can phenocopy genetic knockout.[3][4][5]
Q2: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon where the efficacy of a PROTAC degrader decreases at high concentrations.[1][6][7] This results in a bell-shaped dose-response curve.[8][9][10] It occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][8][10] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[8][9]
Q3: Why is selective degradation of SMARCA2 over SMARCA4 important in some contexts?
In cancers with loss-of-function mutations in SMARCA4, the cells often become dependent on its paralog, SMARCA2, for survival.[4][11] This creates a synthetic lethal relationship where selectively degrading SMARCA2 can kill cancer cells while sparing healthy cells that have a functional SMARCA4.[4][12][11] Achieving high selectivity is challenging due to the high homology between the two proteins.
Q4: What are known mechanisms of acquired resistance to SMARCA2/4-degraders?
Long-term treatment with SMARCA2/4-degraders can lead to acquired resistance. Known mechanisms include:
-
Mutations in the PROTAC binding site: Mutations in the bromodomain of SMARCA4 can prevent the degrader from binding, thus inhibiting the formation of the ternary complex.[13]
-
Overexpression of efflux pumps: Increased expression of the ABCB1 (MDR1) transporter can pump the degrader out of the cell, reducing its intracellular concentration and efficacy.[13]
Troubleshooting Guides
Problem 1: No or weak degradation of SMARCA2/4 observed.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability of the degrader | Modify the linker of the PROTAC to improve its physicochemical properties.[8] |
| Low expression of the required E3 ligase in the cell line | Confirm the expression of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. Choose a cell line with sufficient E3 ligase expression.[14][15] |
| Inefficient ternary complex formation | Use biophysical assays like SPR, ITC, or NanoBRET to confirm that the degrader can induce a stable ternary complex between SMARCA2/4 and the E3 ligase.[8][16][17] |
| Suboptimal degrader concentration or incubation time | Perform a broad dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal concentration.[9] Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration.[8][9] |
| Degrader instability | Assess the stability of the degrader in your cell culture medium over the course of the experiment.[8] |
| Issues with Western blot protocol | Ensure complete cell lysis and protein extraction. Optimize antibody concentrations and blocking conditions. Use a positive control (e.g., a known active degrader) if available.[18] |
Problem 2: Significant off-target protein degradation.
| Possible Cause | Troubleshooting Steps |
| Non-selective binding of the degrader | Optimize the target-binding warhead to be more selective for SMARCA2/4.[8] Modify the linker, as its length and composition can influence the conformation of the ternary complex and affect which proteins are presented for ubiquitination.[8] |
| Degradation of unintended proteins due to E3 ligase choice | Consider using a different E3 ligase, as different ligases have distinct endogenous substrates and may form different off-target ternary complexes.[8] |
| Downstream effects of SMARCA2/4 degradation | Perform a time-course proteomics experiment. Direct off-targets are typically observed at earlier time points, while downstream effects appear later.[19] |
| Confirmation of off-target effects | Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting.[20] Use a non-degrading control molecule (e.g., with a mutated E3 ligase ligand) to determine if the observed phenotype is due to degradation.[21] |
Problem 3: High cell toxicity observed.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the degrader | Use quantitative proteomics to identify and validate potential off-targets that may be causing toxicity.[20] |
| High concentration of the degrader or solvent | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[20][22] Lower the degrader concentration to the optimal range for degradation, avoiding the hook effect. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells.[20] |
| On-target toxicity in SMARCA4 wild-type cells | If using a dual SMARCA2/4 degrader, the degradation of both proteins may be toxic to normal cells. Consider using a SMARCA2-selective degrader for studies in SMARCA4-deficient models.[11] |
Quantitative Data Summary
Table 1: Representative Degradation Potency and Efficacy of SMARCA2/4 Degraders
| Degrader | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ACBI1 | SMARCA2/4, PBRM1 | Various | ~10-100 | >90 | [5] |
| A947 | SMARCA2 > SMARCA4 | SW1573 | ~0.04 (SMARCA2) | >95 (SMARCA2) | [23] |
| AU-15330 | SMARCA2/4 | VCaP | ~1-10 | >90 | [13] |
| PRT004 | SMARCA2 selective | NCI-H1693 | ~10-50 | >90 | [12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Hypothetical Quantitative Proteomics Data for Off-Target Analysis
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| SMARCA2 | SMARCA2 | -4.5 | <0.001 | On-Target |
| SMARCA4 | SMARCA4 | -3.8 | <0.001 | On-Target |
| PBRM1 | PBRM1 | -2.1 | <0.01 | Yes |
| BRD4 | BRD4 | -0.2 | >0.05 | No |
| GAPDH | GAPDH | 0.05 | >0.05 | No |
This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation.[20]
Experimental Protocols
Western Blotting for SMARCA2/4 Degradation
Objective: To quantify the levels of SMARCA2 and SMARCA4 protein following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at harvest. Treat cells with a serial dilution of the degrader for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[6][8]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][8]
-
Protein Quantification: Quantify protein concentration using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with primary antibodies for SMARCA2 and SMARCA4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, α-Tubulin).[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities using densitometry software and normalize to the loading control.[10]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of SMARCA2/4 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[18]
-
Treatment: Treat the cells with a serial dilution of the degrader (e.g., from 1 nM to 10 µM) or vehicle control.[18]
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).[18]
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[18]
-
Data Acquisition: Measure the luminescence using a plate reader.[18]
-
Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the degrader concentration to determine the IC50 value.[18]
Co-Immunoprecipitation for Ternary Complex Formation
Objective: To qualitatively assess the formation of the SMARCA2/4-Degrader-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the degrader at a concentration that gives strong degradation. Include a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated complex.[15]
-
Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[15]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase component (e.g., VHL or CRBN) or the target protein (SMARCA2/4) coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SMARCA2/4 and the E3 ligase component. The presence of SMARCA2/4 in the E3 ligase immunoprecipitate (or vice versa) from degrader-treated cells indicates ternary complex formation.[18]
Visualizations
Caption: Mechanism of action for a SMARCA2/4 PROTAC degrader.
Caption: Experimental workflow for Western blot analysis.
Caption: Role of SMARCA2/4 in the SWI/SNF signaling pathway.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preludetx.com [preludetx.com]
- 13. pnas.org [pnas.org]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SMARCA2 Bromodomain Inhibitors: Featuring SMARCA2 Ligand-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various inhibitors targeting the bromodomain of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. A particular focus is placed on understanding the context of SMARCA2 Ligand-7 in relation to other established inhibitors and degraders. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to aid in research and drug development decisions.
Introduction to SMARCA2 Inhibition
SMARCA2, also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] Dysregulation of the SWI/SNF complex is implicated in various cancers. Notably, a synthetic lethal relationship exists between the two mutually exclusive ATPases of the complex, SMARCA2 and SMARCA4.[2][3][4] Cancers with loss-of-function mutations in SMARCA4 become dependent on SMARCA2 for survival, making selective SMARCA2 inhibition a promising therapeutic strategy.[4]
Inhibitors targeting SMARCA2 can be broadly categorized into two main classes: bromodomain inhibitors, which prevent the recognition of acetylated histones, and ATPase inhibitors, which block the enzymatic activity of the protein.[1] More recently, a third class, Proteolysis Targeting Chimeras (PROTACs), has emerged. These molecules induce the targeted degradation of the SMARCA2 protein.[5][6]
This compound: A Tool for Targeted Degradation
This compound is commercially available as a ligand for the synthesis of PROTACs.[7][8] Unlike traditional inhibitors that block protein function, PROTACs eliminate the target protein entirely. To date, public literature does not provide quantitative data on the binding affinity or inhibitory activity of this compound as a standalone bromodomain inhibitor. Its primary utility lies in its role as a building block for creating SMARCA2-targeting PROTACs.
Quantitative Comparison of SMARCA2 Bromodomain Inhibitors and Degraders
The following tables summarize the available quantitative data for various SMARCA2 bromodomain inhibitors and PROTACs. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Biochemical and Cellular Activity of SMARCA2 Bromodomain Inhibitors
| Compound | Target(s) | Assay Type | Kd (nM) | IC50 (nM) | Cell Line | Cellular Activity | Reference |
| PFI-3 | SMARCA2/4 BRD | BROMOscan | 55-110 | - | A549, H1299, H157 | No significant anti-proliferative effect | [9][10][11] |
| DCSM06-05 | SMARCA2 BRD | AlphaScreen, SPR | 22,400 | 9,000 | - | Not Reported |
Table 2: Biochemical and Cellular Activity of SMARCA2 PROTACs
| PROTAC | Ligand for SMARCA2 | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Cellular Activity | Reference |
| ACBI1 | SMARCA2/4/PBRM1 Ligand | VHL | 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1) | >90 | MV-4-11 | Induces apoptosis, anti-proliferative | [6][12][13] |
| A947 | SMARCA2/4 Ligand | VHL | <1 (SMARCA2) | >90 | SW1573 | Potent in vitro growth inhibition in SMARCA4 mutant models | [14][15] |
| YDR1 | Gen-1 | Pomalidomide (CRBN) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | H1792 | Selectively inhibits growth of SMARCA4 mutant lung cancer cell lines | [5] |
| YD54 | Gen-1 | Pomalidomide (CRBN) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | H1792 | More potent than YDR1 in cell-based assays | [5] |
| GLR-203101 | Not Specified | CRBN | Not Specified | >90 | HeLa, SW1573, HEK-293 | Selectively inhibited viability of SMARCA4-deficient cancer cell lines | [16] |
Experimental Methodologies
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for key assays used to characterize SMARCA2 inhibitors and degraders.
Biochemical Assays
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the displacement of a biotinylated ligand from a His-tagged bromodomain protein. When the donor and acceptor beads are in close proximity due to the protein-ligand interaction, a luminescent signal is generated. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.[17]
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, His-tagged SMARCA2 bromodomain protein, biotinylated acetylated histone peptide (or a known ligand), and the test compound at various concentrations.
-
Reaction Setup: In a 384-well plate, combine the SMARCA2 protein, biotinylated ligand, and test compound. Incubate to allow for binding equilibrium.
-
Bead Addition: Add streptavidin-coated donor beads and nickel chelate acceptor beads. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader to measure the luminescent signal.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18][19]
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of the SMARCA2 bromodomain protein in the sample cell and the inhibitor in the injection syringe. Both must be in the same buffer to minimize heats of dilution.[20]
-
Titration: A series of small injections of the inhibitor solution are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Cellular Assays
1. Western Blot for Protein Degradation
-
Principle: This technique is used to quantify the amount of a specific protein in a cell lysate. For PROTACs, it is the standard method to measure the degradation of the target protein.
-
Protocol Outline:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and for different durations.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to prevent protein degradation.[21][22]
-
Protein Quantification: Determine the total protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for SMARCA2. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 degradation (DC50 and Dmax).
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses the target engagement of a compound in a cellular environment. The binding of a ligand to its target protein increases the protein's thermal stability.[23][24]
-
Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with the test compound.
-
Heating: Heat the samples across a range of temperatures.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble SMARCA2 remaining at each temperature using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the SMARCA2 signaling pathway and a typical experimental workflow for evaluating SMARCA2 degraders.
Caption: The role of SMARCA2 within the SWI/SNF complex in ATP-dependent chromatin remodeling.
Caption: A typical workflow for the design and evaluation of SMARCA2-targeting PROTACs.
Conclusion
The landscape of SMARCA2-targeted therapies is rapidly evolving. While traditional bromodomain inhibitors like PFI-3 have shown limited efficacy in cancer models, the development of PROTAC degraders has opened up new therapeutic avenues. This compound serves as a key chemical tool for the synthesis of these degraders. The data presented in this guide highlights the superior potency of PROTACs in inducing the degradation of SMARCA2 and inhibiting the growth of SMARCA4-mutant cancer cells. For researchers in this field, the choice between using a traditional inhibitor and developing a PROTAC will depend on the specific biological question and therapeutic goal. This guide provides a foundational understanding of the available tools and methodologies to inform these critical decisions.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 17. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 22. Western Blot Protocol and Principles: A Comprehensive Guide | Hacker News [news.ycombinator.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
A Comparative Guide to VHL and CRBN-Based SMARCA2 PROTACs for Researchers
For researchers and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase recruiter is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Von Hippel-Lindau (VHL) and Cereblon (CRBN)-based PROTACs for the degradation of SMARCA2, a key epigenetic regulator and a promising cancer target. This comparison is supported by experimental data from published studies.
The inactivation of the SWI/SNF helicase SMARCA4 in various cancers leads to a dependency on its paralog, SMARCA2, making SMARCA2 a compelling synthetic lethal target.[1][2][3] PROTACs have emerged as a powerful modality to induce the degradation of SMARCA2, and both VHL and CRBN have been successfully utilized as E3 ligase recruiters for this purpose.[3]
General Comparison: VHL vs. CRBN as E3 Ligase Recruiters
The selection between VHL and CRBN for a PROTAC design can significantly influence the degrader's properties, including its efficacy, selectivity, and pharmacokinetic profile.
| Feature | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Subcellular Localization | Primarily cytoplasmic, but can shuttle to the nucleus.[] | Primarily nuclear.[] |
| Complex Stability | Forms relatively long-lived ternary complexes.[] | Forms more transient ternary complexes with faster turnover rates.[] |
| Ligand Properties | Ligands are often based on a hydroxyproline (B1673980) scaffold.[] | Ligands are typically derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide.[][5] |
| Expression Profile | Expression can be low in certain solid tumors and is regulated by oxygen levels.[] | Broadly expressed, with particularly high levels in hematopoietic cells.[] |
| Off-Target Effects | Generally considered to have a narrower substrate scope, leading to higher selectivity.[] | Can exhibit off-target degradation of zinc-finger transcription factors.[] |
| Oral Bioavailability | Historically, achieving oral bioavailability with VHL-based PROTACs has been more challenging, though recent advances have been made.[6][7][8] | CRBN-based PROTACs have more frequently demonstrated oral bioavailability.[6][9] |
Quantitative Performance of SMARCA2 PROTACs
The following tables summarize the degradation performance of notable VHL and CRBN-based SMARCA2 PROTACs. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary between studies, which should be considered when comparing the data directly.
VHL-Based SMARCA2 PROTACs
| PROTAC | Target(s) | DC50 (SMARCA2) | Dmax (SMARCA2) | Cell Line | Reference(s) |
| A947 | SMARCA2 (selective) | 39 pM | 96% at 10 nM | SW1573 | [10][11] |
| ACBI1 | SMARCA2, SMARCA4, PBRM1 | 6 nM | >95% (at 100 nM) | MV-4-11 | [12][13][14][15] |
| ACBI2 | SMARCA2 (selective) | 1 nM | Not specified | RKO | [8] |
CRBN-Based SMARCA2 PROTACs
| PROTAC | Target(s) | DC50 (SMARCA2) | Dmax (SMARCA2) | Cell Line | Reference(s) |
| YDR1 | SMARCA2 (selective) | 6.4 nM | 99.2% | H322 | [9] |
| YD54 | SMARCA2 (selective) | 1 nM | 99.3% | H322 | [9] |
Signaling Pathways and Mechanisms
The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein (SMARCA2), the PROTAC molecule, and the respective E3 ubiquitin ligase complex. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 15. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
Validating On-Target SMARCA2 Degradation: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy, particularly for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal approach relies on the specific elimination of the SMARCA2 protein to induce cancer cell death.[1][2][3][4][5] However, a critical step in the development of any protein degrader is to rigorously validate that the observed biological effects are indeed a direct consequence of the intended target's degradation and not due to off-target activities of the molecule. Rescue experiments are the gold standard for providing this evidence.
This guide compares and details various rescue experiment strategies to validate SMARCA2 degradation, providing the necessary protocols and data interpretation frameworks for researchers in the field.
The Mechanism of Action: SMARCA2 Degraders (PROTACs)
Most SMARCA2 degraders are Proteolysis-Targeting Chimeras (PROTACs). These are bifunctional molecules that link a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7] This proximity induces the ubiquitination of SMARCA2, marking it for destruction by the cell's proteasome.[6] This entire protein removal is a distinct mechanism from simple inhibition.[6][8]
References
- 1. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 8. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: SMARCA2 ATPase Inhibitors vs. Bromodomain-Targeting PROTACs
For researchers and drug development professionals navigating the landscape of targeted oncology, the synthetic lethal relationship between SMARCA2 and SMARCA4 presents a compelling therapeutic opportunity. In cancers harboring SMARCA4 mutations, the paralogous SMARCA2 protein becomes essential for survival, making it a prime target for therapeutic intervention. Two distinct and promising strategies have emerged to exploit this vulnerability: small-molecule inhibitors of the SMARCA2 ATPase domain and proteolysis-targeting chimeras (PROTACs) that induce the degradation of the SMARCA2 protein by targeting its bromodomain.
This guide provides an objective comparison of these two modalities, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and mechanisms to aid in informed research and development decisions.
Mechanism of Action: Inhibition vs. Degradation
SMARCA2 ATPase inhibitors and bromodomain-targeting PROTACs leverage the same synthetic lethal principle but employ fundamentally different molecular mechanisms to achieve their therapeutic effect.
SMARCA2 ATPase inhibitors are small molecules designed to bind to the ATPase domain of the SMARCA2 protein.[1] This binding event prevents the hydrolysis of ATP, a critical step for the chromatin remodeling activity of the SWI/SNF complex, of which SMARCA2 is a core catalytic subunit.[1] By inhibiting this enzymatic function, these molecules effectively stall the cellular machinery dependent on SMARCA2-mediated chromatin remodeling, leading to cell cycle arrest and apoptosis in SMARCA4-deficient cancer cells.[2]
SMARCA2 bromodomain-targeting PROTACs , on the other hand, are heterobifunctional molecules. One end of the PROTAC contains a ligand that binds to the bromodomain of SMARCA2, while the other end recruits an E3 ubiquitin ligase.[3][4][5][6] This induced proximity results in the ubiquitination of the SMARCA2 protein, marking it for degradation by the cell's own proteasome.[3][4][5][6] This degradation of the entire SMARCA2 protein, rather than just the inhibition of one of its domains, offers a distinct and potentially more profound and durable therapeutic effect.[7]
Preclinical Data Summary
The following tables summarize key preclinical data for representative SMARCA2 ATPase inhibitors and bromodomain-targeting PROTACs. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental systems are limited.
In Vitro Activity
| Compound Class | Example Compound | Target | Assay Type | Cell Line | Metric | Value | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
| ATPase Inhibitor | LY4050784 (FHD-909) | SMARCA2 ATPase | Proliferation | SMARCA4-mutant | IC50 | Not specified | >30-fold | [8] |
| PROTAC | PRT3789 | SMARCA2 | Degradation | HeLa | DC50 | 0.72 nM | ~19-fold (DC50) | [9] |
| PROTAC | PRT3789 | SMARCA2 | Proliferation | NCI-H1693 (SMARCA4-del) | IC50 | 2.2 nM | >1000-fold (vs. Calu-6) | [4] |
| PROTAC | A947 | SMARCA2 | Degradation | SW1573 | DC50 | Not specified | 28.2-fold (shift in DC50) | [10] |
| PROTAC | YDR1 | SMARCA2 | Degradation | H1792 (SMARCA4-WT) | DC50 | 60-69 nM (24-48h) | Selective for SMARCA2 | [11] |
| PROTAC | YD54 | SMARCA2 | Degradation | H1792 (SMARCA4-WT) | DC50 | 8.1-16 nM (24-48h) | Selective for SMARCA2 | [11] |
In Vivo Efficacy
| Compound Class | Example Compound | Model Type | Cancer Type | Dosing | Efficacy | Reference |
| ATPase Inhibitor | LY4050784 (FHD-909) | Xenograft (A549) | Lung Cancer | Not specified | 87% Tumor Growth Inhibition | [8] |
| ATPase Inhibitor | LY4050784 (FHD-909) | Xenograft (RERF-LC-AI) | Lung Cancer | Not specified | 96% Tumor Growth Inhibition | [8] |
| PROTAC | PRT3789 | Xenograft (NCI-H1793) | Lung Cancer | 100 mg/kg (s.c., q3d) | Tumor volume reduction | [4] |
| PROTAC | A947 | Xenograft (SMARCA4-mutant) | Not specified | Not specified | Tumor stasis | [7] |
| PROTAC | YDR1 | Xenograft (H1568) | Lung Cancer | 80 mg/kg (oral, daily) | 87% SMARCA2 degradation in tumor | [11] |
Signaling and Experimental Workflows
The therapeutic strategy for both inhibitors and PROTACs is rooted in the synthetic lethal interaction between SMARCA2 and SMARCA4.
The evaluation of these compounds involves a series of well-defined experimental workflows.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of SMARCA2-targeted therapies. Below are generalized methodologies for key experiments.
SMARCA2 ATPase Activity Assay (for Inhibitors)
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the SMARCA2 enzyme.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by SMARCA2. This can be measured using various methods, including chromatography-based separation of ADP from ATP or by using a coupled enzyme system that links ADP production to a detectable signal (e.g., luminescence or fluorescence).
General Protocol:
-
Reagents and Materials:
-
Recombinant human SMARCA2 protein
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the SMARCA2 enzyme to each well.
-
Add the test compounds or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular SMARCA2 Degradation Assay (for PROTACs) by Western Blot
This cell-based assay is used to quantify the reduction in SMARCA2 protein levels following treatment with a PROTAC.[12]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. The intensity of the protein band corresponding to SMARCA2 is quantified to determine the extent of degradation.
General Protocol:
-
Cell Culture and Treatment:
-
Plate SMARCA4-mutant cancer cells (e.g., NCI-H1693) in culture dishes and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specific duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[8][12]
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[12]
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 degradation (DC50 and Dmax values).[12]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
General Protocol:
-
Cell Implantation:
-
Compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (ATPase inhibitor or PROTAC) via the appropriate route (e.g., oral gavage, intravenous, or subcutaneous injection) at various doses and schedules.[4] The control group receives the vehicle.
-
-
Monitoring and Analysis:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target engagement, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Potential Advantages and Disadvantages
| Modality | Potential Advantages | Potential Disadvantages |
| SMARCA2 ATPase Inhibitors | - Well-established small molecule modality. | - Achieving high selectivity over the highly homologous SMARCA4 ATPase domain can be challenging.[7][8] - Potential for off-target effects on other ATPases.[8] - Continuous target engagement may be required for efficacy. |
| SMARCA2 Bromodomain-Targeting PROTACs | - Can achieve high selectivity for SMARCA2 over SMARCA4 by leveraging the formation of a productive ternary complex.[7] - Event-driven, catalytic mechanism may lead to a more durable response at lower doses.[5] - Can degrade the entire protein, eliminating all of its functions (scaffolding and enzymatic).[7] | - Larger molecular size can present challenges for oral bioavailability and cell permeability.[5] - Potential for resistance through mutations in the E3 ligase or the target protein that prevent ternary complex formation. |
Mechanisms of Resistance
Understanding potential resistance mechanisms is crucial for the long-term success of these therapies.
-
For ATPase inhibitors , resistance could emerge through mutations in the SMARCA2 ATPase domain that prevent drug binding. Additionally, upregulation of compensatory signaling pathways could bypass the effects of SMARCA2 inhibition.
-
For PROTACs , resistance can arise from mutations in the SMARCA2 bromodomain that disrupt PROTAC binding. Furthermore, alterations in the components of the ubiquitin-proteasome system, such as the E3 ligase recruited by the PROTAC, can also lead to resistance. For example, mutations in the E3 ligase can prevent the formation of a stable ternary complex, thereby abrogating protein degradation. Another potential mechanism is the upregulation of drug efflux pumps like ABCB1, which can reduce the intracellular concentration of the PROTAC.
Conclusion
Both SMARCA2 ATPase inhibitors and bromodomain-targeting PROTACs represent highly promising therapeutic strategies for the treatment of SMARCA4-mutant cancers. ATPase inhibitors offer a more traditional and well-understood approach, while PROTACs provide a novel mechanism with the potential for enhanced selectivity and a more profound and lasting effect. The choice between these modalities will depend on a careful evaluation of their respective efficacy, selectivity, and safety profiles in preclinical and clinical studies. This guide provides a foundational comparison to aid researchers in this critical evaluation process as they work to translate the promise of synthetic lethality into effective cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leading SMARCA2 Degraders for Cancer Therapy
For researchers, scientists, and drug development professionals, the targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy, particularly for cancers with inactivating mutations in its paralog, SMARCA4. This guide provides an objective, data-driven comparison of prominent SMARCA2 degraders, summarizing their performance based on available preclinical data and outlining the experimental protocols used for their evaluation.
The therapeutic rationale for targeting SMARCA2 lies in the concept of synthetic lethality. In SMARCA4-deficient tumors, cancer cells become dependent on the chromatin remodeling activity of SMARCA2 for survival.[1][2][3] The development of proteolysis-targeting chimeras (PROTACs) has enabled the selective degradation of the SMARCA2 protein, offering a potent and targeted therapeutic approach.[1][4] These bifunctional molecules co-opt the cell's natural protein disposal system by bringing SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
This guide will focus on a head-to-head comparison of several key SMARCA2 degraders that have been described in the scientific literature, including SMD-3236, A947, YDR1, YD54, and ACBI2.
Quantitative Comparison of SMARCA2 Degrader Performance
The efficacy of a protein degrader is determined by several key parameters, including its potency (DC50, the concentration required to degrade 50% of the target protein), maximal degradation level (Dmax), and selectivity for the target protein over closely related proteins like SMARCA4. The following tables summarize the available quantitative data for prominent SMARCA2 degraders.
| Degrader | Target Ligand | E3 Ligase Ligand | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity (SMARCA2 vs SMARCA4) | Oral Bioavailability | Reference |
| SMD-3236 | New, high-affinity SMARCA ligand | VHL-1 | 0.5 nM | 96% | >2000-fold | Not Reported | [6] |
| A947 | SMARCA2/4 ligand | VHL | 39 pM | 96% | ~28-fold (DC50 shift) | Not Reported | [7] |
| YDR1 | Gen-1 | Cereblon | 60-69 nM | 87-94% | Moderate | Yes | [8] |
| YD54 | Gen-1 | Cereblon | 8.1-16 nM | >98% | Moderate | Yes | [8] |
| ACBI2 | SMARCA2/4 bromodomain ligand | VHL | Nanomolar range | Not specified | ~30-fold | 22% (mouse) | [9] |
| UM-SMD-8801 | Not specified | Not specified | <10 nM | >90% | >1000-fold | Yes | [10] |
| PRT3789 | Not specified | Not specified | Not specified | Not specified | Selective | Intravenous | [11] |
Table 1: In Vitro Degradation Potency and Selectivity. This table provides a comparative overview of the in vitro degradation capabilities of different SMARCA2 degraders.
| Degrader | Cancer Model | Route of Administration | Key In Vivo Finding | Reference |
| SMD-3236 | SMARCA4-deficient xenografts | Intravenous | Profound and persistent tumor SMARCA2 degradation for 1 week with a single dose.[6] | [6] |
| A947 | SMARCA4 mutant xenografts | Not specified | Efficacious in vivo in SMARCA4 mutant models compared to wild-type models.[7] | [7] |
| YDR1 | H1568 lung cancer xenografts | Oral | Dose-dependent SMARCA2 degradation in tumors.[12] | [12] |
| ACBI2 | SMARCA2-sensitive mouse xenograft | Oral | Almost complete degradation of SMARCA2 in the tumor, leading to stasis.[9] | [9] |
| UM-SMD-8801 | Tumor-bearing mice | Oral | >90% reduction of SMARCA2 protein in tumor tissues with minimal effect on SMARCA4.[10] | [10] |
| PRT3789 | SMARCA4-mutated solid tumors (Phase I) | Intravenous | Promising anti-tumor activity with partial responses and prolonged stable disease.[11] | [11] |
Table 2: In Vivo Efficacy of SMARCA2 Degraders. This table summarizes the reported in vivo anti-tumor activity of selected SMARCA2 degraders in preclinical and clinical settings.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines for key experiments commonly used to characterize SMARCA2 degraders.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the degradation of SMARCA2 and SMARCA4 proteins following treatment with a degrader.
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW1573, A549) and allow them to adhere. Treat the cells with a dose-response of the SMARCA2 degrader or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2 at a 1:1000 dilution) overnight at 4°C.[4] A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability/Anti-Proliferation Assay
This assay assesses the functional consequence of SMARCA2 degradation on the growth and survival of cancer cells.
-
Cell Seeding: Seed cancer cells, including both SMARCA4-deficient and wild-type lines, in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
Viability Measurement: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability data against the log of the degrader concentration and fit a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in SMARCA2 degradation and its evaluation, the following diagrams created using the DOT language provide a visual representation of the key pathways and workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. preludetx.com [preludetx.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel SMARCA Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of SMARCA2 Ligand-7: A Comparative Guide
This guide provides a comprehensive comparison of the on-target activity of a representative SMARCA2 targeting ligand, herein referred to as SMARCA2 Ligand-7 (a selective proteolysis-targeting chimera or PROTAC), against alternative SMARCA2 modulators. The experimental data and protocols detailed below are designed to assist researchers, scientists, and drug development professionals in evaluating and confirming the on-target effects of selective SMARCA2 degraders.
The primary mechanism of this compound involves hijacking the ubiquitin-proteasome system to induce the selective degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1] This approach is particularly promising in cancers with loss-of-function mutations in the paralog SMARCA4, where cancer cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[2][3]
Comparative Data on SMARCA2 Ligands
The on-target activity of this compound is best understood in comparison to other molecules that target SMARCA2, such as bromodomain inhibitors (e.g., PFI-3). While both classes of molecules interact with SMARCA2, their downstream effects and therapeutic potential differ significantly.[2][4] The following tables summarize the key performance indicators for a representative SMARCA2 degrader versus a bromodomain inhibitor.
| Compound | Mechanism of Action | Target | Effect on Protein Level |
| This compound (PROTAC) | Induces proteasomal degradation | SMARCA2 Protein | Degradation |
| PFI-3 (Bromodomain Inhibitor) | Inhibits bromodomain binding to acetylated histones | SMARCA2/4 Bromodomains | No change |
Table 1: Mechanism of Action of SMARCA2-Targeting Compounds.
| Compound | Cell Line | DC₅₀ (nM)¹ | IC₅₀ (nM)² | Selectivity |
| This compound (PROTAC) | SMARCA4-mutant | <100 | <100 | High for SMARCA2 over SMARCA4 |
| PFI-3 (Bromodomain Inhibitor) | Various | N/A | >10,000 | Binds both SMARCA2 and SMARCA4 |
Table 2: Comparative Efficacy and Selectivity. ¹DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.[5] ²IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%.[3]
Experimental Protocols
To validate the on-target activity of this compound, a series of well-established experimental protocols are employed. These assays are crucial for quantifying protein degradation, confirming target engagement, and assessing the downstream functional consequences.
Western Blotting for SMARCA2 Degradation
This is a fundamental technique to visually and quantitatively assess the reduction in SMARCA2 protein levels following treatment with a degrader.[2]
Methodology:
-
Cell Culture and Treatment: Plate SMARCA4-mutant cancer cells (e.g., NCI-H1693) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 degradation.[2]
Caption: Workflow for Western Blotting to quantify SMARCA2 protein degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble SMARCA2 remaining in the supernatant at each temperature using Western blotting or other sensitive protein detection methods like immunoassays.
-
Data Analysis: Plot the amount of soluble SMARCA2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.
Downstream Gene Expression Analysis (qPCR)
Degradation of SMARCA2, a chromatin remodeler, is expected to lead to changes in the expression of downstream target genes.[8] Quantitative PCR (qPCR) can be used to measure these changes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for 24-48 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for known SMARCA2 target genes. Include primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A significant change in the expression of target genes in treated cells compared to control cells provides further evidence of on-target activity.
Signaling Pathways and Mechanism of Action
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[9] The degradation of SMARCA2 by a PROTAC like Ligand-7 leads to significant downstream consequences, particularly in SMARCA4-deficient cancer cells.
Caption: Mechanism of SMARCA2 degradation by a PROTAC and its downstream effects.
The selective degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to transcriptional reprogramming, cell cycle arrest, and ultimately apoptosis, demonstrating the potent and specific anti-tumor activity of this therapeutic strategy.[2][3] The assays and data presented in this guide provide a robust framework for confirming the on-target activity of SMARCA2 degraders like Ligand-7.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. preludetx.com [preludetx.com]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. genecards.org [genecards.org]
A Comparative Guide to Negative Control Compounds for SMARCA2 PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the use of well-characterized negative controls is paramount to validate the specific on-target effects of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of active SMARCA2 PROTACs and their corresponding negative control compounds, offering experimental data and detailed protocols to aid in the design and interpretation of robust experiments.
The Critical Role of Negative Controls in PROTAC Research
A fundamental principle in PROTAC research is to demonstrate that the observed degradation of the target protein is a direct consequence of the PROTAC's mechanism of action – the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. Negative control compounds are indispensable tools for this validation. An ideal negative control should be structurally highly similar to the active PROTAC but contain a specific modification that disrupts a key step in the degradation process, most commonly the recruitment of the E3 ligase. This ensures that any observed differences in cellular activity can be confidently attributed to the intended degradation mechanism.
This guide focuses on two well-characterized SMARCA2-targeting PROTACs, ACBI1 and ACBI2 , and their respective inactive diastereomers, cis-ACBI1 and cis-ACBI2 . These negative controls feature an altered stereochemistry in the hydroxyproline (B1673980) moiety of the von Hippel-Lindau (VHL) E3 ligase ligand, which abrogates binding to VHL and consequently prevents the formation of a productive ternary complex.[1]
Comparative Performance of SMARCA2 PROTACs and Their Negative Controls
The following table summarizes the performance of the active SMARCA2 PROTACs and their inactive counterparts in cellular degradation assays. The data clearly demonstrates that while the active PROTACs potently degrade SMARCA2, the negative controls are devoid of this activity.
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Negative Control Activity | Reference |
| ACBI1 | SMARCA2, SMARCA4, PBRM1 | MV-4-11 | 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1) | >90 | cis-ACBI1: No degradation observed | [2] |
| ACBI2 | SMARCA2 (selective over SMARCA4) | RKO | 1 | >80 | cis-ACBI2: No degradation observed in proteomic studies | [3][4][5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Proteomic studies have confirmed the inactivity of the cis-isomers. For instance, in MV-4-11 cells treated with ACBI1, significant degradation of SMARCA2, SMARCA4, and PBRM1 was observed, whereas treatment with cis-ACBI1 at the same concentration resulted in no significant protein degradation.[2][6] Similarly, proteomic analysis of NCI-H1568 cells treated with ACBI2 showed selective degradation of SMARCA2 and PBRM1, an effect that was absent in cells treated with its cis-hydroxyproline analogue.[1]
Visualizing the Mechanism of Action and Inactivation
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action for an active SMARCA2 PROTAC versus its inactive negative control.
Caption: Role of SMARCA2 within the SWI/SNF chromatin remodeling complex.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol details the steps to quantify SMARCA2 protein levels following treatment with a PROTAC and its negative control.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV-4-11 or RKO) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the active PROTAC (e.g., ACBI2) and the negative control (e.g., cis-ACBI2) at various concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 18, or 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the extent of degradation.
NanoBRET™ Assay for Ternary Complex Formation
This assay monitors the PROTAC-induced proximity of SMARCA2 and the E3 ligase in live cells.
1. Plasmid Construction and Transfection:
-
Construct plasmids expressing SMARCA2 fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (acceptor).
-
Co-transfect the plasmids into a suitable cell line (e.g., HEK293T) using a transfection reagent.
2. Cell Seeding and Labeling:
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the acceptor protein.
3. Compound Treatment:
-
Serially dilute the active PROTAC and the negative control in assay medium.
-
Add the compounds to the cells and incubate for a desired period (e.g., 2-4 hours). To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor like MG132.
4. Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration to determine the EC50 for ternary complex formation. The inactive control should not produce a significant BRET signal.
By employing these well-characterized negative controls and robust experimental protocols, researchers can confidently validate the mechanism of action of their SMARCA2-targeting PROTACs, leading to more reliable and reproducible scientific findings.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
Profiling the Cross-Reactivity of SMARCA2 Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors and degraders for SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a key component of the SWI/SNF chromatin remodeling complex, is a promising therapeutic strategy for various cancers, particularly those with mutations in its paralog, SMARCA4. A critical aspect of developing such targeted therapies is understanding their cross-reactivity profile to minimize off-target effects and potential toxicities. This guide provides a comparative analysis of representative SMARCA2 ligands, focusing on their selectivity and the experimental methodologies used to assess their cross-reactivity.
Comparative Analysis of SMARCA2 Ligands
While a specific public-domain molecule designated "SMARCA2 ligand-7" is not prominently documented, the field has seen the development of several potent and selective SMARCA2-targeting compounds, primarily Proteolysis Targeting Chimeras (PROTACs). These molecules induce the degradation of SMARCA2, and their selectivity against the highly homologous SMARCA4 is a key determinant of their therapeutic potential.
Below is a summary of publicly available data for notable SMARCA2 PROTAC degraders.
| Ligand/Degrader | Type | Target(s) | Selectivity (SMARCA2 vs. SMARCA4) | Quantitative Data | Reference |
| A947 | PROTAC | SMARCA2 degrader | ~30-fold selective for SMARCA2 degradation over SMARCA4.[1][2][3] | Potent, sub-nanomolar degradation of SMARCA2.[1] | [1][2][3] |
| ACBI2 | PROTAC | SMARCA2 degrader | >1000-fold degradation selectivity for SMARCA2 over SMARCA4.[1] | Potent SMARCA2 degrader.[4] | [1][4] |
| YDR1 & YD54 | PROTAC | SMARCA2 degrader | Highly selective for SMARCA2 over SMARCA4 (100 to 800-fold).[4] | Potently degrade SMARCA2.[4] | [4] |
| G-6599 | Monovalent Degrader | SMARCA2/A4 degrader | Potent degradation of both SMARCA2 and SMARCA4.[5] | DC50 values of 13 nM (for compound 2) and 18 nM (for compound 3) for SMARCA2 degradation.[5] | [5] |
| PFI-3 | Bromodomain Inhibitor | SMARCA2/4, PBRM1 | Binds to the bromodomains of SMARCA2 and SMARCA4.[6][7] | IC50 in the micromolar range.[6] | [6][7] |
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of ligand cross-reactivity involves a multi-faceted approach, combining in vitro biochemical and biophysical assays with cell-based and proteomic analyses.
Biochemical and Biophysical Assays for Direct Binding
These assays quantify the direct interaction between the ligand and its potential targets.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay used to measure ligand binding to a target protein.
-
Protocol:
-
Biotinylated SMARCA2 protein is bound to streptavidin-coated donor beads.
-
A tagged ligand or a competing acetylated histone peptide is bound to acceptor beads.
-
In the presence of a binding interaction, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.
-
The test ligand is added in increasing concentrations to compete with the probe, and the decrease in signal is measured to determine the IC50 value.[6]
-
-
-
Surface Plasmon Resonance (SPR): A label-free technique to measure binding kinetics and affinity.
-
Protocol:
-
Recombinant SMARCA2 protein is immobilized on a sensor chip.
-
The test ligand is flowed over the chip surface at various concentrations.
-
Changes in the refractive index at the surface, caused by ligand binding, are detected and used to calculate association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[6]
-
-
Cellular Assays for Target Engagement and Degradation
These assays confirm that the ligand can engage its target within a cellular context and elicit the desired biological response (e.g., protein degradation).
-
NanoBRET™ Assay: A proximity-based assay to measure ligand engagement with a target protein in living cells.
-
Protocol:
-
Cells are engineered to express the target protein (e.g., SMARCA2) fused to a NanoLuc® luciferase.
-
A fluorescently labeled tracer that binds to the target protein is added.
-
In the absence of a competing ligand, the tracer binds to the target, bringing the fluorophore close to the luciferase and resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
The test ligand is added, and its ability to displace the tracer and disrupt BRET is quantified.[5]
-
-
-
Western Blotting/Immunoblotting: A standard technique to quantify the levels of specific proteins in cell lysates.
-
Protocol:
-
Cells are treated with the test ligand for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for the target protein (e.g., SMARCA2, SMARCA4) and a loading control (e.g., GAPDH, Tubulin).
-
A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification of protein bands.[2]
-
-
Proteomics-Based Profiling for Global Selectivity
Mass spectrometry-based proteomics provides an unbiased, proteome-wide view of a ligand's selectivity.
-
Quantitative Mass Spectrometry (MS):
-
Protocol:
-
Cells are treated with the test ligand or a vehicle control.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptides are labeled with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis or analyzed using label-free quantification.
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of thousands of proteins across different treatment conditions is determined to identify off-target proteins that are either degraded or stabilized by the ligand.[3]
-
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in cross-reactivity profiling and the biological context of SMARCA2, the following diagrams are provided.
Caption: Workflow for assessing ligand cross-reactivity.
Caption: Role of SMARCA2 in chromatin remodeling.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of SMARCA2 Degraders in SMARCA4 Wild-Type vs. Mutant Cells: A Guide for Researchers
An Overview of SMARCA2-Targeted Therapy in SMARCA4-Deficient Cancers
The therapeutic strategy of targeting SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, is rooted in the concept of synthetic lethality. In cancers harboring loss-of-function mutations in its paralog, SMARCA4, the cells become critically dependent on SMARCA2 for survival.[1] This dependency creates a therapeutic window to selectively eliminate SMARCA4-mutant cancer cells by degrading SMARCA2. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, by linking a SMARCA2-binding ligand to an E3 ubiquitin ligase, thereby inducing the targeted degradation of the SMARCA2 protein.[2][3]
While the specific term "SMARCA2 ligand-7" refers to a commercially available ligand for the synthesis of PROTACs, publicly available experimental data on a PROTAC directly synthesized from this specific ligand is limited.[1] Therefore, this guide will use the well-characterized and potent SMARCA2-selective PROTAC, A947 , as a representative example to illustrate the comparative efficacy of this class of molecules in SMARCA4 wild-type versus mutant cancer cells.[2][4]
Mechanism of Action: Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality exploited by SMARCA2 degraders in the context of SMARCA4-mutant cancers.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-mutant cells.
Quantitative Comparison of Efficacy
The selective action of SMARCA2 degraders is evident in both their ability to degrade SMARCA2 over SMARCA4 and their downstream effect on cell viability.
Protein Degradation Potency
SMARCA2 degraders are designed to selectively induce the degradation of SMARCA2. The following table summarizes the degradation potency of A947 in SW1573 cells, which are wild-type for both SMARCA2 and SMARCA4, providing a direct comparison of selectivity.
| Compound | Target Protein | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) | Cell Line |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 |
| A947 | SMARCA4 | 1.1 nM | 92% | SW1573 |
| Data sourced from Cantley et al., 2022.[4] |
This demonstrates a significant selectivity window, with A947 being approximately 28-fold more potent at degrading SMARCA2 than SMARCA4.[5]
Anti-proliferative Activity
The synthetic lethal effect translates to potent and selective inhibition of cell growth in cancer cell lines with SMARCA4 mutations. The table below compares the half-maximal inhibitory concentration (IC50) of various SMARCA2 degraders across a panel of SMARCA4-mutant and SMARCA4-wild-type (WT) cell lines.
| Compound | Cell Line | SMARCA4 Status | IC50 |
| A947 | Panel Median | Mutant | 7 nM |
| A947 | Panel Median | Wild-Type | 86 nM |
| PRT004 | NCI-H1693 | Deleted | Potent Inhibition |
| PRT004 | SMARCA4 WT Lines | Wild-Type | No Inhibition |
| PRT005 | LU6437 | Deleted | 0.081 µM |
| PRT005 | LU2511 | Deleted | 0.027 µM |
| PRT005 | LU5263 | Wild-Type | 6.22 µM |
| Data for A947 sourced from Cantley et al., 2022[2]; data for PRT compounds sourced from Prelude Therapeutics.[6] |
These results consistently show that SMARCA4-mutant cell lines are significantly more sensitive to the anti-proliferative effects of SMARCA2 degraders than their SMARCA4-wild-type counterparts.[2][6]
Experimental Protocols and Workflow
Reproducible and rigorous experimental design is crucial for evaluating the efficacy and selectivity of SMARCA2 degraders.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing a novel SMARCA2 degrader.
Caption: A standard experimental workflow for evaluating SMARCA2 degraders.
Key Experimental Methodologies
1. Cell Culture:
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) and other cancer cell lines with known SMARCA4 mutation status (e.g., NCI-H1944, SW1573, NCI-H1693) are used.[2][6]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
2. Protein Degradation Assay (In-Cell Western™):
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose-response of the SMARCA2 degrader (e.g., A947) for a specified period (e.g., 18-24 hours).[2][5]
-
Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with Triton X-100.
-
Staining: Wells are incubated with primary antibodies against SMARCA2 and SMARCA4, followed by species-specific IRDye® secondary antibodies.
-
Quantification: The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and protein levels are quantified and normalized to a cell stain or housekeeping protein. Data is then used to calculate DC50 and Dmax values.[2][5]
3. Cell Viability Assay (CellTiter-Glo®):
-
Seeding: Cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a serial dilution of the SMARCA2 degrader.
-
Incubation: Cells are incubated for an extended period (e.g., 7 days) to assess the impact on proliferation.[6]
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to DMSO-treated controls to calculate IC50 values.[5]
4. Clonogenic Assay:
-
Seeding: A low number of cells are seeded in 6-well plates.
-
Treatment: Cells are treated with the SMARCA2 degrader at various concentrations.
-
Incubation: The plates are incubated for a long term (e.g., 2-3 weeks) to allow for colony formation.[6]
-
Staining and Analysis: Colonies are fixed, stained with crystal violet, and counted to assess the long-term impact on cell survival and proliferation.[6]
Conclusion
The available evidence strongly supports the synthetic lethal relationship between SMARCA2 and SMARCA4. Potent and selective SMARCA2 degraders, exemplified by compounds like A947 and the PRT series, demonstrate significant efficacy in killing SMARCA4-mutant cancer cells while largely sparing their SMARCA4-wild-type counterparts.[2][6] This differential efficacy, quantifiable through rigorous in vitro assays, underscores the promise of this targeted therapeutic strategy for patients with SMARCA4-deficient tumors. The experimental protocols outlined provide a robust framework for the continued development and evaluation of next-generation SMARCA2 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Cellular Aftermath: A Comparative Guide to SMARCA2 Knockdown and Degradation
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic therapies, understanding the nuanced differences between targeting a protein's expression versus its existence is paramount. This guide provides an objective comparison of two powerful techniques for interrogating the function of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex: RNA interference (RNAi)-mediated knockdown and targeted protein degradation.
The therapeutic potential of targeting SMARCA2 has gained significant traction, particularly in the context of cancers harboring loss-of-function mutations in its paralog, SMARCA4. This synthetic lethal relationship, where the loss of SMARCA4 renders cancer cells dependent on SMARCA2 for survival, has spurred the development of novel therapeutic strategies aimed at eliminating SMARCA2. This guide delves into the phenotypic consequences of two primary approaches: reducing SMARCA2 protein levels by targeting its mRNA (knockdown) versus directly removing the protein from the cell (degradation).
At a Glance: Knockdown vs. Degradation
| Feature | SMARCA2 Knockdown (siRNA/shRNA) | SMARCA2 Degradation (e.g., PROTACs) |
| Mechanism of Action | Post-transcriptional silencing via mRNA cleavage. | Post-translational removal of the protein via the ubiquitin-proteasome system. |
| Molecular Target | SMARCA2 mRNA | SMARCA2 protein |
| Effect on Protein | Gradual decrease in new protein synthesis. | Direct and often rapid elimination of existing protein. |
| Typical Phenotypic Outcome in SMARCA4-deficient cells | Inhibition of proliferation, cell cycle arrest, and induction of apoptosis. | Potent inhibition of proliferation, cell cycle arrest, and induction of apoptosis.[1][2] |
| Key Quantitative Metric | Percentage of mRNA or protein reduction. | DC50 (concentration for 50% degradation), Dmax (maximal degradation), IC50 (concentration for 50% inhibition of cell viability). |
| Therapeutic Modality | RNA-based therapeutics (siRNA, shRNA). | Small molecule protein degraders (e.g., PROTACs, molecular glues). |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between SMARCA2 knockdown and degradation lies in the cellular machinery they hijack.
SMARCA2 Knockdown: This approach, typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the SMARCA2 messenger RNA (mRNA). The RNAi machinery in the cell recognizes the siRNA/shRNA and uses it as a guide to find and destroy the complementary SMARCA2 mRNA sequence. This prevents the translation of the mRNA into protein, leading to a gradual reduction in SMARCA2 protein levels as existing protein is naturally turned over.
SMARCA2 Degradation: Targeted protein degradation, often employing Proteolysis Targeting Chimeras (PROTACs), directly eliminates the SMARCA2 protein. A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein (SMARCA2) and another that recruits an E3 ubiquitin ligase. This induced proximity results in the tagging of SMARCA2 with ubiquitin molecules, marking it for destruction by the cell's proteasome. This leads to a direct and often rapid depletion of the SMARCA2 protein pool.
Phenotypic Comparison in SMARCA4-Deficient Cancers
Both knockdown and degradation of SMARCA2 in cancer cells lacking functional SMARCA4 lead to a similar and potent anti-cancer phenotype. The removal of SMARCA2 in these dependent cells triggers a cascade of events culminating in cell death.
Key Phenotypic Outcomes:
-
Inhibition of Cell Proliferation: Both approaches robustly halt the growth of SMARCA4-deficient cancer cells.
-
Induction of Apoptosis: The loss of SMARCA2 triggers programmed cell death.
-
Cell Cycle Arrest: Cells are unable to progress through the cell cycle, leading to a halt in division.
Studies have shown that SMARCA2 degraders can "phenocopy" the effects of shRNA-mediated knockdown, indicating that the ultimate cellular response to the absence of the SMARCA2 protein is consistent regardless of the method of its removal.[3]
Quantitative Data Presentation
The following tables summarize the quantitative data for several reported SMARCA2 degraders in SMARCA4-deficient cancer cell lines.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Selectivity (SMARCA2 vs. SMARCA4) |
| A947 | SW1573 | 0.039 | 96 | ~28-fold |
| ACBI2 | RKO | 1 | >90 | >30-fold |
| PRT3789 | OCI-AML3 | 0.16 | >90 | 19-fold |
| PRT3789 | MOLM13 | 0.11 | >90 | 23-fold |
| Cmpd-3 | HT1080 | N/A | 92 | Selective |
| Cmpd-4 | HT1080 | N/A | 89 | Selective |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of SMARCA2 Degraders in SMARCA4-deficient Cell Lines
| Degrader | Cell Line | IC50 (nM) | Assay Duration |
| PRT004 | NCI-H1693 | Potent inhibition | 7-day assay |
| PRT005 | LU6437 (PDX) | 81 | N/A |
| PRT005 | LU2511 (PDX) | 27 | N/A |
| Compound 6 | NCI-H1568 | 2 | N/A |
| AU-19820 | SMARCA4-mutant lines | Potent inhibition | N/A |
IC50: Concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines for key experiments used to assess the phenotypic effects of SMARCA2 knockdown and degradation.
Western Blotting for SMARCA2 Protein Quantification
This protocol is used to determine the extent of SMARCA2 protein reduction following knockdown or degradation.
-
Cell Lysis:
-
Treat cells with the SMARCA2 targeting agent (siRNA, shRNA, or degrader) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
RT-qPCR for SMARCA2 mRNA Quantification
This protocol is used to measure the level of SMARCA2 mRNA knockdown.
-
RNA Extraction:
-
Treat cells with SMARCA2 siRNA/shRNA for the desired time.
-
Isolate total RNA from cells using a commercial kit.
-
Treat with DNase to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or a TaqMan probe specific for SMARCA2.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of SMARCA2 mRNA using the ΔΔCt method, comparing the siRNA/shRNA-treated samples to a non-targeting control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol measures the effect of SMARCA2 knockdown or degradation on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of the SMARCA2 degrader or transfect with SMARCA2 siRNA/shRNA.
-
Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72-144 hours).
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo assay: Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Normalize the data to the control wells and plot cell viability against the log of the compound concentration to determine the IC50 value for degraders. For knockdown, compare the viability of treated cells to control cells.
-
References
A Head-to-Head Battle: SMARCA2 Degraders Challenge Standard Chemotherapy in SMARCA4-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging class of SMARCA2 degraders against standard-of-care chemotherapy for the treatment of SMARCA4-mutant cancers. By presenting supporting preclinical data, this guide aims to illuminate the therapeutic potential and mechanistic advantages of this targeted approach.
The loss of function of SMARCA4, a key component of the SWI/SNF chromatin remodeling complex, is a frequent event in a variety of cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] This genetic alteration creates a critical dependency on the paralog protein SMARCA2 for cancer cell survival, a phenomenon known as synthetic lethality.[1][2] This vulnerability has paved the way for the development of a novel class of therapeutics: SMARCA2 degraders. These molecules, often designed as proteolysis-targeting chimeras (PROTACs), selectively target SMARCA2 for ubiquitination and subsequent proteasomal degradation.[3][4] This guide benchmarks the performance of these targeted agents against established chemotherapy regimens.
In Vitro Efficacy: Potency and Selectivity of SMARCA2 Degraders
Preclinical studies have demonstrated the potent and selective anti-proliferative activity of SMARCA2 degraders in SMARCA4-deficient cancer cell lines. These targeted agents exhibit impressive half-maximal degradation concentrations (DC50) and half-maximal inhibitory concentrations (IC50) in the nanomolar range, highlighting their on-target efficacy.
| SMARCA2 Degrader | Cancer Type | Cell Line | DC50 (nM) | IC50 (nM) | Standard Chemotherapy | Cell Line | IC50 (µM) |
| PRT3789 | NSCLC | NCI-H1693 | - | 2.2[5] | Docetaxel (B913) | - | - |
| A947 | NSCLC | SW1573 | 0.039[6] | - | Cisplatin | OV-90 | 16.75 (72h)[3] |
| AU-SM2-1 | Liver Cancer | SK-HEP-1 | 7.04[7] | 58[7] | SKOV-3 | 19.18 (72h)[3] | |
| NSCLC | RERF-LC-A1 | 3.7[7] | 2[7] | ||||
| YDR1 | NSCLC | H322 | 6.4[8] | - | |||
| NSCLC | H2126 | 1.2[8] | - | ||||
| YD54 | NSCLC | H322 | 1[8] | - | |||
| NSCLC | H2126 | 1.6[8] | - | ||||
| SMD-3040 | - | - | Low nM[9] | Potent[9] |
Standard-of-care chemotherapy agents, such as platinum-based compounds (cisplatin, carboplatin) and taxanes (docetaxel), are the historical backbone of treatment for many solid tumors, including those with SMARCA4 mutations.[10][11] However, their efficacy is often limited by toxicity and the development of resistance.[11] The in vitro data showcases the significantly higher potency of SMARCA2 degraders compared to conventional chemotherapy, with activity in the nanomolar versus the micromolar range.
In Vivo Anti-Tumor Activity: SMARCA2 Degraders Demonstrate Robust Efficacy
The promising in vitro activity of SMARCA2 degraders translates to significant anti-tumor effects in in vivo xenograft models of SMARCA4-deficient cancers. These studies highlight the ability of these targeted agents to induce tumor growth inhibition and, in some cases, tumor regression.
A preclinical study directly comparing the SMARCA2 degrader PRT3789 with the standard-of-care chemotherapeutic agent docetaxel in a SMARCA4-deleted NSCLC cell line-derived xenograft model (NCI-H838) provides valuable comparative insights.[12]
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| PRT3789 | - | Significant |
| Docetaxel | - | Moderate |
| PRT3789 + Docetaxel | - | Synergistic, leading to tumor regression |
Note: Specific tumor growth inhibition percentages were not provided in the source, but the qualitative outcomes were described.
This study demonstrated that while both agents showed anti-tumor activity, the combination of PRT3789 and docetaxel resulted in a synergistic effect, leading to durable tumor regressions.[12] This suggests that SMARCA2 degraders not only have potent single-agent activity but can also enhance the efficacy of standard chemotherapy.[12]
Further in vivo studies with other SMARCA2 degraders have also shown compelling results:
-
A947: Administration of A947 in SMARCA4-mutant NSCLC xenograft models resulted in near-complete tumor growth inhibition in the HCC515 model and 60% tumor growth inhibition in the HCC2302 model.[1]
-
ACBI2: Oral administration of ACBI2 in a SMARCA2-sensitive mouse xenograft model led to almost complete degradation of SMARCA2 and resulted in tumor stasis.[13]
-
GLR-203101: Oral administration of GLR-203101 at 25 mg/kg in a SMARCA4-deficient A549 cell-derived xenograft model demonstrated robust, dose-dependent antitumor activity.[14]
These in vivo data underscore the potential of SMARCA2 degraders to provide a more targeted and effective treatment strategy for SMARCA4-mutant cancers compared to the broader, less specific mechanism of chemotherapy.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of SMARCA2 degraders and standard chemotherapy agents are fundamental to understanding their differential effects on cancer cells.
SMARCA2 degraders function as PROTACs, inducing the selective degradation of the SMARCA2 protein.[3][4] In SMARCA4-deficient cells, the loss of SMARCA2 leads to the collapse of the residual SWI/SNF complex, resulting in cell cycle arrest and apoptosis.[15] In contrast, standard chemotherapies like docetaxel act by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[16] The targeted nature of SMARCA2 degradation offers the potential for a wider therapeutic window and reduced off-target toxicities compared to the systemic effects of chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of SMARCA2 degraders and chemotherapy are often assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the SMARCA2 degrader or chemotherapy agent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Western Blot for Protein Degradation
Western blotting is a key technique to confirm the degradation of the target protein, SMARCA2.
-
Cell Treatment and Lysis: Cells are treated with the SMARCA2 degrader for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to SMARCA2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected on an imaging system.
-
Analysis: The intensity of the SMARCA2 band is quantified and normalized to a loading control (e.g., actin or tubulin) to determine the extent of degradation and calculate the DC50.
In Vivo Xenograft Tumor Model
To evaluate the anti-tumor efficacy of SMARCA2 degraders and chemotherapy in a living organism, human cancer cells are implanted into immunocompromised mice.
-
Cell Implantation: SMARCA4-deficient human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, SMARCA2 degrader, chemotherapy, combination).
-
Treatment Administration: The respective treatments are administered according to a predefined schedule and route (e.g., oral gavage, intravenous injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
The preclinical data presented in this guide strongly support the therapeutic potential of SMARCA2 degraders as a novel and highly effective treatment strategy for SMARCA4-mutant cancers. Their high potency, selectivity, and robust in vivo anti-tumor activity position them as a promising alternative and synergistic partner to standard-of-care chemotherapy. The targeted nature of SMARCA2 degradation offers the potential for improved efficacy and a more favorable safety profile. As SMARCA2 degraders progress through clinical development, they hold the promise of transforming the treatment landscape for this genetically defined patient population.
References
- 1. Facebook [cancer.gov]
- 2. Prelude Therapeutics' PRT3789 Shows Promising Activity and Safety in Phase 1 Trial [synapse.patsnap.com]
- 3. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 6. A novel missense mutation Smad4 V354L enhances the efficacy of docetaxel in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
- 8. PRT3789 Monotherapy and in Combo w/Docetaxel in Participants w/Advanced or Metastatic Solid Tumors w/SMARCA4 Mutation [clin.larvol.com]
- 9. researchgate.net [researchgate.net]
- 10. SMARCA4-deficient non-small cell lung cancer: a case description and literature analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-intrinsic platinum response and associated genetic and gene expression signatures in ovarian cancer cell lines and isogenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preludetx.com [preludetx.com]
- 13. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]
- 14. preludetx.com [preludetx.com]
- 15. mdpi.com [mdpi.com]
- 16. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of SMARCA2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal approach has driven the development of several Proteolysis Targeting Chimeras (PROTACs) designed to selectively eliminate the SMARCA2 protein. This guide provides a comparative analysis of the in vivo efficacy of prominent SMARCA2 PROTACs based on publicly available preclinical data.
Comparative In Vivo Efficacy of SMARCA2 PROTACs
The following table summarizes the in vivo performance of several SMARCA2 PROTACs from different studies. It is important to note that direct comparisons are challenging due to variations in experimental models and dosing regimens.
| PROTAC | E3 Ligase Ligand | Target Potency (in vitro) | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Selectivity (SMARCA2 vs. SMARCA4) | Source |
| A947 | VHL | DC50 < 10 nM | SMARCA4-mutant xenografts | Not specified | >95% SMARCA2 degradation in tumors; Tumor stasis | ~30-fold selective degradation | [1][2][3] |
| ACBI2 | VHL | DC50 (SMARCA2) = 78 nM | SMARCA4-deficient cancer models | 30 mg/kg, oral, once daily | Orally bioavailable (22% in mouse); Near-complete SMARCA2 degradation; Tumor stasis | ~30-fold degradation selectivity | [2][4][5] |
| YDR1 | Cereblon | DC50 = 6.4 nM (H322 cells) | H1568 xenografts | 5-80 mg/kg | Orally bioavailable; Dose-dependent SMARCA2 degradation (up to 70% in spleen); Tumor growth inhibition | Modest degradation of SMARCA4 | [6][7][8] |
| YD54 | Cereblon | DC50 = 1 nM (H322 cells) | SMARCA4 mutant xenografts | Not specified | Reduced SMARCA2 levels by 76-96% in tumors; Tumor growth inhibition | Not specified | [6][7] |
| SMD-3040 | Not specified | Low nanomolar DC50 | Two SMARCA4-deficient xenograft models | Well-tolerated dose schedules | Strong tumor growth inhibition | Excellent degradation selectivity | [9] |
Experimental Protocols
The in vivo efficacy of these SMARCA2 PROTACs was primarily evaluated using xenograft models, where human cancer cell lines with SMARCA4 mutations are implanted into immunocompromised mice.
General Xenograft Model Protocol:
-
Cell Line Selection: Human cancer cell lines with confirmed SMARCA4 mutations (e.g., NCI-H1568, Calu-6, HCC2302) are chosen. SMARCA4 wild-type cell lines are often used as controls.[10][11]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
PROTAC Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The PROTAC is administered, often orally or via intraperitoneal injection, according to a specific dosing schedule (e.g., once daily).[4][6]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth compared to the vehicle-treated group. This can manifest as tumor stasis (slowing of growth) or regression (shrinkage).[2][9]
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues (like spleen) are collected to measure the levels of SMARCA2 and SMARCA4 proteins, typically by Western blot or mass spectrometry, to confirm target degradation.[6][10]
-
-
Tolerability: The general health and body weight of the mice are monitored throughout the study to assess the toxicity of the treatment.[6]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of SMARCA2 PROTAC-mediated degradation.
Caption: General workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
Synergistic Partners in Oncology: A Comparative Guide to SMARCA2 Degrader Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects observed when combining SMARCA2 degraders with other cancer therapeutics. By leveraging the principle of synthetic lethality in SMARCA4-deficient tumors, SMARCA2 degraders are emerging as a promising class of targeted agents.[1][2][3] This guide synthesizes preclinical and early clinical data to illuminate the most effective combination strategies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological rationale.
The core concept behind targeting SMARCA2 rests on its synthetic lethal relationship with SMARCA4, a frequently mutated tumor suppressor in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3][4] Tumors with loss-of-function mutations in SMARCA4 become dependent on the paralog protein SMARCA2 for the activity of the SWI/SNF chromatin remodeling complex, essential for cell survival.[1][2][3] Degrading SMARCA2 specifically in these cancer cells has shown potent anti-tumor activity while sparing normal tissues.[1][3] Emerging research, detailed below, demonstrates that the efficacy of SMARCA2 degraders can be significantly enhanced through combination with other anticancer agents, overcoming resistance and inducing deeper, more durable responses.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies, showcasing the synergistic or additive effects of combining SMARCA2 degraders with various classes of cancer drugs.
Table 1: Synergy with MAPK Pathway Inhibitors in SMARCA4/KRAS Co-mutant Cancers
| SMARCA2 Degrader | Combination Agent | Cancer Cell Line | Key Metric | Result | Source |
| YDR1 | Sotorasib (KRAS G12C Inhibitor) | H2030 (NSCLC) | Growth Inhibition | Robust synergistic growth inhibition | [4] |
| YD54 | Sotorasib (KRAS G12C Inhibitor) | H2030 (NSCLC) | Growth Inhibition | Synergistic growth inhibition | [4] |
| Unspecified | KRAS G12C Inhibitors | SMARCA4-deficient, KRAS G12C mutant cell lines | Synergy | Robust synergy observed | [1][3] |
| Unspecified | SHP2 Inhibitors | SMARCA4-deficient, KRAS G12C mutant cell lines | Synergy | Robust synergy observed | [1][3] |
| Unspecified | MEK Inhibitors | SMARCA4-deficient, KRAS G12C mutant cell lines | Synergy | Robust synergy observed | [1][3] |
Table 2: Synergy with Apoptosis Modulators
| SMARCA2 Degrader | Combination Agent | Cancer Cell Line | Key Metric | Result | Source |
| A947 | AMG-176 (MCL1 Inhibitor) | NCI-H1793 (SMARCA4 mutant) | Synergy | Synergistic interaction in 9x9 matrix titration | [5] |
| A947 | S63845 (MCL1 Inhibitor) | NCI-H1793 (SMARCA4 mutant) | Synergy | Synergistic interaction in 9x9 matrix titration | [5] |
| A947 | MCL1 Inhibitors (general) | 4 SMARCA4 mutant NSCLC cell lines | Apoptosis Induction | Combination drove cells toward apoptotic cell death | [2][5] |
Table 3: Synergy with Other Targeted Therapies
| SMARCA2 Degrader | Combination Agent | Cancer Type/Cell Line | Key Metric | Result | Source |
| YD23 | TEAD Inhibitors | SMARCA4-mutant Lung Cancer | Growth Inhibition | Synergistic inhibition of tumor growth | [6][7][8] |
| Unspecified | PARP Inhibitors | Tumor cells | Cell Viability | SMARCA2/4 inhibitor sensitizes tumor cells to PARP inhibitor treatment | [9][10] |
| PRT3789 | Ibrutinib (BTK Inhibitor) | Marginal Zone Lymphoma (MZL) | Additivity/Synergy | Additive/synergistic effects observed | [11] |
| PRT3789 | Idelalisib (PI3Kδ Inhibitor) | Marginal Zone Lymphoma (MZL) | Additivity/Synergy | Additive/synergistic effects observed | [11] |
| PRT3789 | Copanlisib (PI3K Inhibitor) + Venetoclax (BCL2 Inhibitor) | Marginal Zone Lymphoma (MZL) | Additivity/Synergy | Additive/synergistic effects observed | [11] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the synergistic effects of SMARCA2 degrader combinations.
Cell Viability and Synergy Assessment
-
Objective: To quantify the effect of single agents and combinations on cell proliferation and to determine if the combination effect is synergistic, additive, or antagonistic.
-
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., SMARCA4-mutant NSCLC lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations for the SMARCA2 degrader and the combination drug, typically in a 9x9 dose-response matrix. Single-agent dose responses are also included.
-
Incubation: Plates are incubated for a period ranging from 5 to 7 days, depending on the cell line's doubling time.[5]
-
Viability Measurement: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity, or by direct cell counting using an IncuCyte system for real-time monitoring.[4]
-
Data Analysis: The dose-response data is analyzed using software like SynergyFinder to calculate synergy scores (e.g., Bliss independence, Loewe additivity).[4] A score significantly greater than a baseline value (e.g., >10) indicates synergy.[4]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of SMARCA2 degrader combinations in a living organism.
-
Protocol Outline:
-
Tumor Implantation: SMARCA4-mutant human cancer cells are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into several groups: vehicle control, SMARCA2 degrader alone, combination agent alone, and the combination of both drugs.
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intravenous injection).[4] Dosing can be once daily or on a different schedule.[4]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to monitor efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot to confirm SMARCA2 degradation).[4]
-
Western Blot for Protein Degradation
-
Objective: To confirm the on-target effect of the SMARCA2 degrader by measuring the levels of SMARCA2 protein.
-
Protocol Outline:
-
Cell Lysis: Cells or tumor tissue are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for SMARCA2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the percentage of protein degradation relative to the control.[4]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the key pathways and experimental logic discussed.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucf-flvc.primo.exlibrisgroup.com [ucf-flvc.primo.exlibrisgroup.com]
- 9. SMARCA2 and SMARCA4 Participate in DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for SMARCA2 Ligand-7
This guide provides crucial safety, handling, and disposal information for SMARCA2 ligand-7 and similar research-grade SMARCA2/4 inhibitors and degraders. The following procedures are based on standard laboratory practices for handling potent, small-molecule compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is publicly available. The information herein is aggregated from suppliers of similar research compounds and general laboratory safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Compound Handling and Storage
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
| Parameter | Guideline | Source |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. | [1][2][3] |
| Intended Use | For research use only. Not for human or veterinary use. | [1][2][4] |
| Compound Type | A ligand for a target protein in Proteolysis Targeting Chimeras (PROTACs). | [2] |
Proper Disposal Procedures
As with many novel research compounds, this compound should be treated as hazardous chemical waste. Follow these step-by-step procedures for its disposal:
-
Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. This includes empty vials or containers that are not triple-rinsed.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, non-reactive, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and bench paper, should be disposed of in a designated solid hazardous waste container.
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols as determined by your EHS office.
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's hazardous waste management service.
Experimental Protocol: Assessing Protein Degradation via Western Blot
To verify the activity of a SMARCA2 degrader, researchers can perform a Western blot to measure the reduction in SMARCA2 protein levels within cells.
-
Cell Culture and Treatment: Plate cells (e.g., A549) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the SMARCA2 degrader for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as a BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the intensity of the SMARCA2 band in treated samples compared to the control indicates protein degradation.
Visualizing Procedural Workflows
The following diagrams illustrate key processes for handling and conceptualizing the mechanism of SMARCA2 degraders.
Caption: Workflow for safe handling and disposal of research chemicals.
Caption: Generalized mechanism of action for a PROTAC degrader.
References
Essential Safety and Operational Protocols for Handling SMARCA2 Ligand-7
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of SMARCA2 ligand-7, a potent research compound.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these protocols is essential to ensure personnel safety and to maintain the integrity of research activities. The following procedures are based on best practices for handling potent, potentially hazardous research compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Procedures* |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Hand Protection | Standard nitrile laboratory gloves | Double-gloving with chemotherapy-rated gloves |
| Body Protection | Laboratory coat | Disposable, fluid-resistant gown with long sleeves |
| Respiratory Protection | Not generally required for small quantities handled in a certified chemical fume hood. | N95 or higher-rated respirator if handling powders outside of a containment device or if there is a risk of aerosolization. |
*Higher risk procedures include handling large quantities, working with the powder outside of a containment device, and procedures with a high likelihood of generating aerosols.
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for preparation and use.
Experimental Protocol: Reconstitution of this compound
-
Preparation: Don all required PPE as specified in the table above. Prepare the designated work area within a certified chemical fume hood by covering the surface with absorbent, plastic-backed paper.
-
Weighing: Tare a clean, amber glass vial on a calibrated analytical balance within a containment device. Carefully add the desired amount of this compound powder to the vial.
-
Solubilization: Using a calibrated micropipette, add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and vortex or sonicate until the ligand is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store the stock solution at the recommended temperature, typically -20°C or -80°C, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste is considered hazardous.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste (e.g., unused stock solutions, cell culture media) | Collect in a sealed, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
SMARCA2 Signaling and Therapeutic Rationale
SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a vital role in regulating gene expression.[1] By altering the accessibility of DNA to transcription factors, the SWI/SNF complex can act as a tumor suppressor.[1] In some cancers, particularly those with mutations in the related SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival.[2] Therefore, inhibiting or degrading SMARCA2 is a promising therapeutic strategy for these types of cancers.[2] this compound is designed to interact with the SMARCA2 protein, leading to its degradation and subsequent anti-cancer effects.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
